Neoisoliquiritin
Description
Structure
2D Structure
Properties
IUPAC Name |
(E)-3-(4-hydroxyphenyl)-1-[2-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O9/c22-10-17-18(26)19(27)20(28)21(30-17)29-13-6-7-14(16(25)9-13)15(24)8-3-11-1-4-12(23)5-2-11/h1-9,17-23,25-28H,10H2/b8-3+/t17-,18-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWFHGOIUZFQPJ-LXGDFETPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316827 | |
| Record name | Neoisoliquiritin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59122-93-9 | |
| Record name | Neoisoliquiritin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59122-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neoisoliquiritine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059122939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neoisoliquiritin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NEOISOLIQUIRITINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TQG647UAN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of Neoisoliquiritin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoisoliquiritin (NEO), a flavonoid glycoside isolated from licorice root (Glycyrrhiza uralensis), and its aglycone form, Isoliquiritigenin (ISL), have garnered significant attention for their diverse pharmacological activities. These compounds exhibit promising anti-tumor, anti-inflammatory, and antioxidant properties, making them compelling candidates for further investigation in drug development. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of this compound, with a focus on key signaling pathways and supporting experimental data.
I. Anti-Tumor Activity
This compound and its aglycone, Isoliquiritigenin, have demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. The primary mechanisms include the inhibition of androgen receptor signaling, activation of the p53 tumor suppressor pathway, and modulation of apoptosis-related proteins.
Inhibition of Androgen Receptor (AR) Signaling in Prostate Cancer
In androgen-dependent prostate cancer, this compound has been shown to directly target the androgen receptor (AR) signaling pathway, a critical driver of prostate cancer progression.[1][2]
Mechanism of Action:
NEO has been shown to negatively regulate the expression and activity of the androgen receptor.[1] This multifaceted inhibition involves several key steps in the AR signaling cascade:
-
Downregulation of AR Expression: NEO treatment leads to a reduction in AR protein levels in androgen-dependent prostate cancer cells.[3]
-
Inhibition of AR Transcriptional Activity: NEO suppresses the ability of the androgen receptor to activate the transcription of its target genes.[1][2]
-
Induction of Cell Cycle Arrest: By inhibiting the AR pathway, NEO induces a G0/G1 phase cell cycle arrest in AR-dependent prostate cancer cells, thereby halting their proliferation.[1][2]
Experimental Evidence:
Studies on the LNCaP human prostate cancer cell line, which is androgen-sensitive, have shown that NEO inhibits cell proliferation in a dose- and time-dependent manner.[2] Conversely, NEO has no significant effect on AR-independent prostate cancer cells like PC3, highlighting its specificity for the AR signaling pathway.[1][2]
Induction of Apoptosis via the p53 Pathway
Isoliquiritigenin (ISL), the aglycone of this compound, is a potent inducer of apoptosis in various cancer cell lines. This effect is often mediated through the activation of the p53 tumor suppressor pathway.[4][5]
Mechanism of Action:
-
Upregulation of p53: ISL treatment leads to an increase in the protein expression of p53.[4][5]
-
Activation of p53 Downstream Targets: Activated p53 then transcriptionally upregulates pro-apoptotic genes, including:
-
Modulation of Bcl-2 Family Proteins: ISL has been shown to alter the balance of pro- and anti-apoptotic Bcl-2 family proteins. Specifically, it upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, thereby promoting apoptosis.[4][6]
Signaling Pathway Diagram:
References
- 1. This compound exerts tumor suppressive effects on prostate cancer by repressing androgen receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Down-regulation of androgen-receptor and PSA by phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Isoliquiritigenin induces apoptosis and cell cycle arrest through p53-dependent pathway in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoliquiritigenin suppresses IL-1β induced apoptosis and inflammation in chondrocyte-like ATDC5 cells by inhibiting NF-κB and exerts chondroprotective effects on a mouse model of anterior cruciate ligament transection - PMC [pmc.ncbi.nlm.nih.gov]
Neoisoliquiritin: A Technical Guide to Its Discovery, Natural Sources, and Mechanisms
Executive Summary: Neoisoliquiritin is a bioactive chalcone glycoside first identified in the roots of Glycyrrhiza species, commonly known as licorice. As a flavonoid, it has garnered significant interest for its diverse pharmacological properties, including notable anti-inflammatory and antioxidant activities. This technical document provides an in-depth overview of this compound, covering its primary natural sources, quantitative data, detailed experimental protocols for its isolation, and a mechanistic exploration of its role in modulating key cellular signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Introduction to this compound
This compound (CAS No: 59122-93-9) is a flavonoid glycoside characterized by a chalcone backbone.[1] Structurally, it is an isomer of isoliquiritin, belonging to a class of open-chain flavonoids that are precursors to other flavonoid classes.[1] It is primarily recognized as a constituent of licorice root, a medicinal herb with a long history of use in traditional medicine.[2] The compound presents as a yellow powder and is soluble in organic solvents such as methanol, ethanol, and DMSO. Its biological significance is linked to its ability to modulate cellular pathways involved in inflammation and oxidative stress, making it a promising candidate for further therapeutic investigation.
Discovery and Natural Sources
This compound was discovered through phytochemical investigations of plants from the Glycyrrhiza genus (Family: Leguminosae). It is a well-documented bioactive component isolated from the dried roots and rhizomes of several licorice species, most notably Glycyrrhiza uralensis Fisch., Glycyrrhiza glabra L., and Glycyrrhiza inflata Bat.[2][3] While licorice is the most prominent source, this compound has also been identified in other botanicals, such as Spatholobus suberectus.[1]
The concentration of this compound and related flavonoids can vary significantly between different Glycyrrhiza species and even within the same species due to geographical origin and processing methods.[3][4] This variability underscores the importance of proper species identification and quantitative analysis for standardization in research and commercial applications.
Quantitative Analysis in Natural Sources
The quantification of this compound and other flavonoids in plant matrices is typically performed using High-Performance Liquid Chromatography (HPLC). Studies have shown that the flavonoid profile differs substantially among the primary licorice species. For instance, Glycyrrhiza uralensis often presents higher mean contents of liquiritin and isoliquiritin compared to G. glabra or G. inflata.[3][4] While specific quantitative data for this compound is not always reported separately from its isomers, its presence is confirmed in comprehensive analyses. The following table summarizes the content of major flavonoids in different Glycyrrhiza species, providing context for the chemical environment in which this compound is found.
| Constituent | Glycyrrhiza uralensis | Glycyrrhiza glabra | Glycyrrhiza inflata | Reference |
| Glycyrrhizin (%) | Highly Variable | 3.787 - 5.860 | Typically Lower | [4] |
| Liquiritin (%) | High | 1.217 - 2.131 | Lower | [4] |
| Isoliquiritin (%) | High | 0.515 - 0.838 | Lower | [4] |
| Glabridin (%) | Not typically present | 0.136 - 0.273 | Not typically present | [4] |
| Licochalcone A (%) | Not typically present | Not typically present | High | [3] |
Note: The content of these compounds can show wide variation. This compound is a related chalcone glycoside often analyzed alongside these marker compounds.
Biological Activity and Signaling Pathways
This compound's therapeutic potential is primarily attributed to its anti-inflammatory effects. The mechanism of action involves the modulation of critical intracellular signaling cascades, specifically the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central regulators of the inflammatory response.
Mechanism of Action: In response to pro-inflammatory stimuli like Lipopolysaccharide (LPS), cellular receptors trigger downstream signaling. This normally leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). The degradation of IκBα releases the NF-κB p65 subunit, allowing it to translocate into the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes (COX-2, iNOS).
Simultaneously, the MAPK pathway—comprising ERK, JNK, and p38 kinases—is activated through phosphorylation. This cascade further amplifies the inflammatory response. This compound and its aglycone, isoliquiritigenin, exert their anti-inflammatory effects by intervening at key points in these pathways. They have been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB p65 nuclear translocation. Furthermore, they suppress the phosphorylation of the primary MAPK kinases (p38, ERK, JNK), effectively dampening the inflammatory signal.
Caption: this compound's anti-inflammatory mechanism via NF-κB and MAPK pathway inhibition.
Experimental Protocols
The isolation and purification of this compound from its primary source, licorice root, involve a multi-step process combining solvent extraction and chromatography. The following protocol is a representative methodology synthesized from established procedures for flavonoid isolation.
Protocol: Extraction and Isolation of this compound
1. Preparation of Plant Material:
-
Obtain dried roots and rhizomes of Glycyrrhiza uralensis.
-
Grind the material into a coarse powder (approximately 30-40 mesh) to increase the surface area for extraction.
2. Solvent Extraction:
-
Weigh 1 kg of the powdered licorice root.
-
Place the powder in a large vessel and add 80% aqueous ethanol (e.g., 5 liters).
-
Perform reflux extraction at 80°C for 2 hours. Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
Alternatively, perform sonication-assisted extraction at room temperature for 30-60 minutes, repeated three times.
-
Combine the ethanol extracts and filter to remove solid plant material.
3. Solvent Partitioning and Concentration:
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature below 60°C to yield a crude extract.
-
Resuspend the crude extract in water and perform liquid-liquid partitioning with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds. Discard the n-hexane layer.
-
Subsequently, partition the aqueous layer with a solvent of medium polarity, such as ethyl acetate, to extract flavonoids. Collect the ethyl acetate fraction.
-
Evaporate the ethyl acetate fraction to dryness to obtain a flavonoid-rich crude sample.
4. Chromatographic Purification:
-
Step 4a: Column Chromatography (Initial Separation):
-
Pack a glass column with silica gel (60-120 mesh).
-
Dissolve the flavonoid-rich sample in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Load the dried sample-silica mixture onto the column.
-
Elute the column using a gradient solvent system, starting with a less polar mixture (e.g., chloroform:methanol 98:2) and gradually increasing the polarity (e.g., to 90:10).
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing the target compound.
-
-
Step 4b: Preparative HPLC (Final Purification):
-
Pool the fractions containing this compound.
-
Perform final purification using a preparative HPLC system with a C18 reverse-phase column.
-
Use a mobile phase gradient of acetonitrile and water (often with 0.1% formic acid to improve peak shape). A typical gradient might run from 20% to 60% acetonitrile over 40 minutes.
-
Monitor the elution at a suitable wavelength (e.g., 370 nm for chalcones).
-
Collect the peak corresponding to this compound.
-
5. Structure Elucidation and Verification:
-
Evaporate the solvent from the purified fraction.
-
Confirm the identity and purity of the isolated this compound using analytical HPLC and spectroscopic methods (Mass Spectrometry, ¹H-NMR, and ¹³C-NMR).
Caption: Workflow for the extraction and purification of this compound from licorice root.
Conclusion
This compound stands out as a significant bioactive chalcone derived from licorice root with well-defined anti-inflammatory properties. Its mechanism of action, centered on the dual inhibition of the NF-κB and MAPK signaling pathways, provides a solid foundation for its potential use in managing inflammatory conditions. The methodologies for its extraction and purification are well-established within the broader context of natural product chemistry, allowing for its isolation for further research. Future investigations should focus on clinical efficacy, bioavailability, and the development of standardized extracts to harness the full therapeutic potential of this promising natural compound.
References
- 1. This compound | C21H22O9 | CID 5320092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. anjiechem.com [anjiechem.com]
- 3. Constituent properties of licorices derived from Glycyrrhiza uralensis, G. glabra, or G. inflata identified by genetic information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to Neoisoliquiritin as an In Vitro Antioxidant Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Neoisoliquiritin, a flavonoid glycoside derived from the licorice root (Glycyrrhiza uralensis), and its role as a potent antioxidant agent in vitro.[1][2] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous pathological conditions.[3] Natural compounds like this compound are of significant interest for their potential to mitigate oxidative damage.[4][5] This document details the mechanisms of action, summarizes key quantitative data, provides standardized experimental protocols, and visualizes the critical signaling pathways involved.
Core Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through two primary mechanisms: direct scavenging of free radicals and modulation of endogenous antioxidant defense systems.
-
Direct Radical Scavenging : As a phenolic compound, this compound can directly neutralize free radicals by donating a hydrogen atom or an electron, which stabilizes the radical and terminates damaging chain reactions.[6] This activity is attributed to the hydroxyl groups on its flavonoid structure.[6][7]
-
Modulation of Cellular Antioxidant Pathways : this compound and its aglycone, Isoliquiritigenin (ISL), are known modulators of the Nuclear factor erythroid-2-related factor 2 (Nrf2) signaling pathway.[8][9] This pathway is a central regulator of cellular redox homeostasis, controlling the expression of numerous antioxidant and detoxification genes.[3][8][9] Under conditions of oxidative stress, Nrf2 is activated and translocates to the nucleus, where it induces the transcription of protective genes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO-1), superoxide dismutase (SOD), and glutathione peroxidase (GPx).[10]
Nrf2 Signaling Pathway Activation
The diagram below illustrates the Keap1-Nrf2 signaling pathway and its activation by antioxidant compounds. Under basal conditions, Keap1 targets Nrf2 for proteasomal degradation. Oxidative stress or activators like this compound's aglycone disrupt this interaction, leading to Nrf2 stabilization, nuclear translocation, and the subsequent expression of antioxidant response element (ARE)-driven genes.[3][9][10]
Quantitative Data on Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various in vitro models. The following tables summarize the available quantitative data.
Table 1: Cellular Antioxidant and Neuroprotective Activity
| Compound | Assay Model | Effect | EC₅₀ Value |
| This compound | Glutamate-induced cell death in mouse HT-22 cells | Neuroprotective activity | 72 μM[1] |
Table 2: In Vitro Radical Scavenging Activity (Illustrative)
Specific IC₅₀ values for this compound in direct chemical scavenging assays are not consistently reported in the literature. Data often pertains to general licorice extracts or its aglycone, Isoliquiritigenin. The table below is representative of how such data would be presented.
| Assay | Compound | IC₅₀ (μg/mL) | Reference Compound | IC₅₀ (μg/mL) |
| DPPH Radical Scavenging | This compound | Data not available | Ascorbic Acid | - |
| ABTS Radical Scavenging | This compound | Data not available | Trolox | - |
| Superoxide Radical Scavenging | This compound | Data not available | Gallic Acid | - |
| Hydroxyl Radical Scavenging | This compound | Data not available | Mannitol | - |
Detailed Experimental Protocols
Standardized protocols are critical for the reproducible evaluation of antioxidant activity. The following sections detail the methodologies for common in vitro assays.
General Experimental Workflow
The diagram below outlines a typical workflow for screening and characterizing a compound's in vitro antioxidant potential.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[11][12]
Protocol:
-
Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.[11][12] The solution should be freshly prepared and protected from light.
-
Reaction Setup : In a 96-well plate or test tubes, add a specific volume of the DPPH working solution (e.g., 180 µL).
-
Sample Addition : Add various concentrations of the this compound test sample (e.g., 20 µL) to the wells. A control well should contain the solvent instead of the test sample.[12]
-
Incubation : Incubate the mixture in the dark at room temperature for a specified period (typically 30 minutes).[11][12]
-
Measurement : Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.[11][12]
-
Calculation : Calculate the percentage of radical scavenging activity using the formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100[12]
-
-
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the sample concentrations.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[13]
Protocol:
-
Radical Generation : Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM potassium persulfate solution.[13][14] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[13][14]
-
Reagent Preparation : Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[14][15]
-
Reaction Setup : Add a large volume of the diluted ABTS•+ solution (e.g., 200 µL) to the wells of a 96-well plate.
-
Sample Addition : Add a small volume of various concentrations of the this compound test sample (e.g., 5 µL).[15]
-
Incubation : Mix and incubate at room temperature for a defined time (e.g., 5-10 minutes).[15]
-
Measurement : Read the absorbance at 734 nm.[15]
-
Calculation : Calculate the percentage of inhibition as described for the DPPH assay and determine the IC₅₀ value.
Superoxide Radical (O₂⁻•) Scavenging Assay
This assay typically uses a non-enzymatic system, such as the PMS-NADH system, to generate superoxide radicals, which then reduce Nitro Blue Tetrazolium (NBT) to a colored formazan product.[16] The scavenging activity is measured by the inhibition of NBT reduction.
Protocol:
-
Reagent Preparation : Prepare solutions of NADH (e.g., 73 µM), NBT (e.g., 50 µM), and Phenazine Methosulfate (PMS) (e.g., 15 µM) in a suitable buffer (e.g., phosphate buffer, pH 7.4).[16]
-
Reaction Setup : In a reaction vessel, mix the buffer, NADH, NBT, and various concentrations of the this compound sample.[16]
-
Initiation : Start the reaction by adding the PMS solution.
-
Incubation : Incubate at room temperature for a specific time (e.g., 5 minutes).[17]
-
Measurement : Measure the absorbance of the colored formazan product at 560 nm.[17][18]
-
Calculation : Calculate the percentage inhibition of NBT reduction and determine the IC₅₀ value.
Hydroxyl Radical (•OH) Scavenging Assay
The highly reactive hydroxyl radical is often generated via the Fenton reaction (Fe²⁺ + H₂O₂). Its scavenging is measured by quantifying the inhibition of damage to a detector molecule, such as deoxyribose.[16][19]
Protocol:
-
Reaction Setup : The reaction mixture should contain, in sequence, a buffer (e.g., phosphate buffer), the detector molecule (e.g., deoxyribose), a chelating agent like EDTA, Fe²⁺, the this compound sample at various concentrations, and H₂O₂ to initiate the reaction.[19]
-
Incubation : Incubate the mixture at a controlled temperature (e.g., 37°C) for a set time (e.g., 1-2 hours).[19]
-
Stopping the Reaction : Stop the reaction by adding an acid (e.g., trichloroacetic acid) and a color-forming reagent like thiobarbituric acid (TBA).
-
Color Development : Heat the mixture (e.g., in a boiling water bath) to develop a colored product from the reaction of TBA with degraded deoxyribose.
-
Measurement : After cooling, measure the absorbance of the colored solution (typically around 532 nm).
-
Calculation : Calculate the percentage inhibition of deoxyribose degradation to determine the IC₅₀ value.[16]
Conclusion
The in vitro evidence strongly suggests that this compound is a promising natural antioxidant. Its activity stems from both direct radical scavenging capabilities and, significantly, the modulation of the cytoprotective Nrf2 signaling pathway. While quantitative data on its direct scavenging of various radicals needs more extensive characterization, its demonstrated cellular protective effects highlight its potential. For drug development professionals and researchers, this compound represents a valuable candidate for further investigation into therapies for conditions rooted in oxidative stress. The standardized protocols and mechanistic insights provided in this guide serve as a foundation for such future research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C21H22O9 | CID 5320092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hybridisation of in silico and in vitro bioassays for studying the activation of Nrf2 by natural compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant activities of licorice-derived prenylflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. DPPH Radical Scavenging Assay [mdpi.com]
- 12. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 13. researchgate.net [researchgate.net]
- 14. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cosmobiousa.com [cosmobiousa.com]
- 16. Antioxidant and free radical scavenging activity of Spondias pinnata - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Superoxide Radical-scavenging Activity [protocols.io]
- 18. iosrjournals.org [iosrjournals.org]
- 19. Novel hydroxyl radical scavenging antioxidant activity assay for water-soluble antioxidants using a modified CUPRAC method - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Neoisoliquiritin (CAS Number: 59122-93-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neoisoliquiritin, a flavonoid glycoside with the CAS number 59122-93-9, is a natural compound predominantly isolated from licorice root (Glycyrrhiza species). This technical guide provides a comprehensive overview of its physicochemical properties, significant biological activities, and underlying mechanisms of action. This compound has garnered considerable interest in the scientific community for its potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects. This document summarizes key quantitative data, details experimental protocols for assessing its biological activities, and visualizes its modulation of critical cellular signaling pathways.
Physicochemical Properties
This compound is a chalcone, a type of flavonoid, characterized by its distinct chemical structure. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 59122-93-9 | [1][2][3] |
| Molecular Formula | C₂₁H₂₂O₉ | [1] |
| Molecular Weight | 418.4 g/mol | [1] |
| IUPAC Name | (E)-3-(4-hydroxyphenyl)-1-[2-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one | [1] |
| Appearance | Yellow powder | [3] |
| Solubility | Soluble in DMSO, methanol, and ethanol. | |
| XLogP3 | 1.7 | [1][2] |
| Hydrogen Bond Donor Count | 6 | [2] |
| Hydrogen Bond Acceptor Count | 9 | [2] |
| Rotatable Bond Count | 6 | [2] |
| Topological Polar Surface Area | 157 Ų | [1] |
| Storage Temperature | 0-8 °C | [3] |
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, making it a promising candidate for further investigation in drug development.
Anticancer Activity
This compound has demonstrated potential anticancer effects, particularly in hormone-dependent cancers. While specific IC50 values for this compound are not widely reported in publicly available literature, studies on related compounds from licorice suggest potent activity. For instance, its aglycone, isoliquiritigenin, has shown inhibitory effects on various cancer cell lines.
Anti-inflammatory Activity
As a flavonoid, this compound is expected to possess anti-inflammatory properties. This is often attributed to the modulation of key inflammatory pathways such as NF-κB and MAPK. Quantitative data on the anti-inflammatory activity of this compound, such as IC50 values for the inhibition of inflammatory mediators, is an active area of research.
Neuroprotective Activity
This compound has shown promise in protecting neuronal cells from damage. A key quantitative measure of this activity is its EC50 value.
Table 2: Neuroprotective Activity of this compound
| Cell Line | Assay | EC50 Value | Description |
| HT-22 (mouse hippocampal cells) | Neuroprotection against glutamate-induced cell death | 72 μM | Assessed by an increase in cell viability after 24 hours.[4] |
Mechanisms of Action and Signaling Pathways
This compound exerts its biological effects by modulating several key intracellular signaling pathways.
Androgen Receptor (AR) Signaling Pathway
In the context of prostate cancer, this compound has been shown to interfere with the androgen receptor signaling pathway. This is a critical pathway for the growth and survival of prostate cancer cells. This compound's inhibitory action on this pathway highlights its potential as a therapeutic agent for prostate cancer.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and metabolism. Dysregulation of this pathway is common in many cancers. Flavonoids, including those from licorice, have been shown to modulate this pathway, suggesting a potential mechanism for this compound's anticancer effects.
NF-κB and MAPK Signaling Pathways
The NF-κB and MAPK signaling cascades are central to the inflammatory response. Bioactive compounds from licorice are known to inhibit these pathways, leading to a reduction in the production of pro-inflammatory cytokines and mediators.
References
The Pharmacological Landscape of Glycyrrhiza uralensis: A Technical Guide to its Bioactive Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyrrhiza uralensis, commonly known as Chinese licorice, has been a cornerstone of traditional medicine for centuries. Its extensive use is attributed to a rich chemical composition, primarily of triterpenoids and flavonoids, which exhibit a wide array of pharmacological effects.[1][2] This technical guide provides an in-depth analysis of the pharmacological properties of Glycyrrhiza uralensis extracts, focusing on their molecular mechanisms and therapeutic potential. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this versatile medicinal plant.
The primary bioactive constituents of Glycyrrhiza uralensis include triterpene saponins, such as glycyrrhizin, and a diverse group of flavonoids, including liquiritin, isoliquiritin, liquiritigenin, and isoliquiritigenin.[3][4] These compounds are responsible for the plant's significant anti-inflammatory, antiviral, neuroprotective, metabolic regulatory, and anticancer properties.[1][3]
Quantitative Pharmacological Data
The following tables summarize the quantitative data on the pharmacological effects of various extracts and isolated compounds from Glycyrrhiza uralensis.
Table 1: Anti-inflammatory Activity of Glycyrrhiza uralensis Constituents
| Compound | Assay | System | IC50 Value | Reference |
| Glycyrrhizin | Nitric Oxide (NO) Production Inhibition | IL-1β-treated rat hepatocytes | 1176 µM | [5] |
| Isoliquiritigenin | Nitric Oxide (NO) Production Inhibition | IL-1β-treated rat hepatocytes | 11.9 µM | [5] |
| Isoliquiritin | Nitric Oxide (NO) Production Inhibition | IL-1β-treated rat hepatocytes | 41.2 µM | [5] |
| Liquiritigenin | Nitric Oxide (NO) Production Inhibition | IL-1β-treated rat hepatocytes | 28.4 µM | [5] |
Table 2: Antiviral Activity of Glycyrrhiza uralensis Extracts and Compounds
| Agent | Virus | Cell Line | IC50 Value | Reference |
| Radix Glycyrrhizae Water Extract | Human Respiratory Syncytial Virus (HRSV) | HEp-2 | 29.4 µg/ml | [6] |
| Radix Glycyrrhizae Water Extract | Human Respiratory Syncytial Virus (HRSV) | A549 | 10.9 µg/ml | [6] |
| Glycyvir (Glycyrrhizin derivative) | SARS-CoV-2 | Vero E6 | 2–8 µM | [7] |
| Glycyvir (Glycyrrhizin derivative) | HIV pseudovirus (subtype B) | TZM-bl | 3.9–27.5 µM | [7] |
Table 3: Anticancer Activity of Glycyrrhiza uralensis Extracts and Compounds
| Agent | Cancer Cell Line | Effect | Concentration | Reference |
| Ethanol Extract | HT-29 (Colon Cancer) | Inhibition of proliferation | 200 µg/ml | [8] |
| 80% Ethanol Extract | MCF-7 (Breast Cancer) | Induction of apoptosis | 100 µg/ml | [9] |
| Liquiritin | SW480 (Colorectal Cancer) | Inhibition of proliferation, colony formation, relocation, and invasion | Not specified | [10] |
Table 4: Enzyme Inhibitory Activity of Glycyrrhiza uralensis Compounds
| Compound | Enzyme | IC50 Value | Reference |
| (3R)-vestitol | CYP3A4 | 3.6 µM | [11] |
| Liquiritigenin 7,4'-diglucoside | CYP3A4 | 17 µM | [11] |
| 4-hydroxyguaiacol apioglucoside | CYP3A4 | 20 µM | [11] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the pharmacological effects of Glycyrrhiza uralensis extracts.
Anti-inflammatory Activity: LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol outlines the procedure to assess the anti-inflammatory effects of Glycyrrhiza uralensis extracts by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages.
a. Cell Culture and Treatment:
-
RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of Glycyrrhiza uralensis extract or isolated compounds for 1 hour.
-
Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours.[1]
b. Nitric Oxide (NO) Production Assay (Griess Test):
-
After the 24-hour incubation, the cell culture supernatant is collected.
-
50 µL of the supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a standard curve.[1]
c. Cytokine Measurement (ELISA):
-
The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[1]
Antiviral Activity: Plaque Reduction Assay for Human Respiratory Syncytial Virus (HRSV)
This protocol describes the plaque reduction assay used to determine the antiviral activity of Glycyrrhiza uralensis extracts against HRSV in human respiratory tract cell lines (HEp-2 and A549).[6]
a. Cell and Virus Preparation:
-
HEp-2 or A549 cells are seeded in 12-well plates and grown to form a monolayer.
-
A stock of HRSV is diluted to a concentration that produces a countable number of plaques.
b. Infection and Treatment:
-
The cell monolayers are inoculated with a mixture of HRSV (approximately 200 plaque-forming units/well) and various concentrations of the licorice extract or compound.
-
The plates are incubated for 1 hour to allow for viral adsorption.
c. Plaque Formation and Visualization:
-
After incubation, the inoculum is removed, and the cells are overlaid with a medium containing 1% methylcellulose to restrict virus spread to adjacent cells, thus forming localized plaques.
-
The plates are incubated for 3 days at 37°C.
-
The cell monolayers are then fixed and stained (e.g., with crystal violet) to visualize and count the plaques. The percentage of plaque reduction compared to the untreated virus control is calculated to determine the antiviral activity.[6]
Neuroprotective Effect: Oxidative Stress-Induced Apoptosis in PC12 Cells
This protocol details the method to evaluate the neuroprotective effects of Glycyrrhiza uralensis compounds against oxidative stress-induced apoptosis in rat adrenal pheochromocytoma (PC12) cells.[12]
a. Cell Culture and Treatment:
-
PC12 cells are cultured in a suitable medium and seeded in 96-well plates.
-
The cells are pre-treated with different concentrations of the test compounds for 24 hours.
b. Induction of Oxidative Stress:
-
After pre-treatment, the cells are exposed to an apoptosis-inducing agent such as H2O2 (500 µmol/L) or 6-OHDA (200 µmol/L) for 12 hours to induce oxidative stress.[12]
c. Cell Viability Assessment (MTT Assay):
-
Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) to quantify the number of viable cells. The protective effect is determined by the percentage of increased cell viability in treated cells compared to cells exposed to the oxidative stressor alone.[12]
Signaling Pathways and Mechanisms of Action
Glycyrrhiza uralensis extracts and their bioactive compounds exert their pharmacological effects by modulating several key signaling pathways.
Inhibition of Inflammatory Pathways
The anti-inflammatory properties of Glycyrrhiza uralensis are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.[13][14]
-
NF-κB Pathway: Compounds like glycyrrhizin and isoliquiritigenin can inhibit the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory genes, including those for TNF-α, IL-6, COX-2, and iNOS.[13]
-
MAPK Pathway: Licorice components have been shown to inhibit the phosphorylation of key proteins in the MAPK cascade, such as ERK, JNK, and p38.[13][14] By attenuating MAPK signaling, the production of various inflammatory mediators is suppressed.
Caption: Inhibition of NF-κB and MAPK signaling pathways.
Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells
Glycyrrhiza uralensis extracts have demonstrated anticancer activity by inducing apoptosis and causing cell cycle arrest in various cancer cell lines.
-
Apoptosis Induction: The ethanolic extract of G. uralensis has been shown to induce apoptosis in MCF-7 breast cancer cells. This is associated with the up-regulation of the tumor suppressor gene p53 and the pro-apoptotic protein Bax, as well as the modulation of the Bcl-2/Bax protein family.[2][9]
-
Cell Cycle Arrest: The same extract can induce G1 cell cycle arrest in MCF-7 cells. This is achieved through the up-regulation of p21 and the down-regulation of cyclin-dependent kinase 2 (CDK2) and cyclin E.[9]
Caption: Induction of apoptosis and G1 cell cycle arrest.
Conclusion
The extracts of Glycyrrhiza uralensis and its isolated bioactive compounds present a compelling case for further investigation in the context of modern drug discovery and development. The plant's diverse pharmacological activities, supported by a growing body of quantitative data, highlight its potential for therapeutic applications in a range of diseases, particularly those with an inflammatory component. The detailed experimental protocols and understanding of the underlying molecular mechanisms provided in this guide offer a solid foundation for researchers to build upon. Future studies should focus on clinical trials to validate these preclinical findings and to explore the synergistic effects of the complex mixture of compounds found in Glycyrrhiza uralensis extracts.
References
- 1. Glycyrrhizic acid nanoparticles inhibit LPS-induced inflammatory mediators in 264.7 mouse macrophages compared with unprocessed glycyrrhizic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Assessment of General Toxicity of the Glycyrrhiza New Variety Extract in Rats [mdpi.com]
- 4. Acute and subchronic toxicity study of nonpolar extract of licorice roots in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The constituents of licorice (Glycyrrhiza uralensis) differentially suppress nitric oxide production in interleukin-1β-treated hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. viusid.bg [viusid.bg]
- 7. Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Chemopreventive properties of the ethanol extract of chinese licorice (Glycyrrhiza uralensis) root: induction of apoptosis and G1 cell cycle arrest in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-colorectal cancer actions of Glycyrrhiza uralensis Fisch. and its underlying mechanism via HPLC integration and network pharmacological approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Neoisoliquiritin: An In-depth Technical Guide on In Vivo Antitumor Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoisoliquiritin, a flavonoid compound derived from licorice root, has garnered significant attention for its potential antitumor properties.[1][2] This technical guide provides a comprehensive overview of the in vivo antitumor effects of this compound, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways. The information presented is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential cancer therapeutic.
Quantitative Data Summary
The in vivo efficacy of this compound has been evaluated in various cancer models. The following tables summarize the key quantitative data from these studies, providing a comparative overview of its antitumor effects.
| Cancer Type | Cell Line | Animal Model | This compound Dose | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| Prostate Cancer | LNCaP | Nude Mouse Xenograft | Not Specified | Not Specified | Significant Inhibition | [1][2] |
| Gastric Cancer (Cisplatin-Resistant) | SGC7901/DDP | Nude Mouse Xenograft | Not Specified (in combination with DDP) | Not Specified | Significant Downregulation of Tumor Growth | [3][4] |
| Colorectal Cancer | SW480 | Nude Mouse Xenograft | Not Specified | Not Specified | Repressed Growth | [5] |
| Non-Small Cell Lung Cancer | A549 | Immunodeficient Mice | 6 µM (as S4-2-2 derivative) | Not Specified | Attenuated Growth | [6] |
| Cancer Type | Cell Line | Animal Model | Key Molecular Changes | Reference |
| Prostate Cancer | LNCaP | Nude Mouse Xenograft | Downregulation of AR expression and activity | [1][2] |
| Gastric Cancer (Cisplatin-Resistant) | SGC7901/DDP | Nude Mouse Xenograft | ↓ Cyclin D1, ↓ CDK4, ↑ p53, ↑ p21, ↑ Cleaved Caspases-8/9/3, ↑ PARP, ↑ LC3B-II, ↑ Beclin 1 | [3][4] |
| Colorectal Cancer | SW480 | Nude Mouse Xenograft | Inhibition of miR-671/HOXB3 signaling | [5] |
| Non-Small Cell Lung Cancer | A549 | Immunodeficient Mice | Induction of apoptosis | [6] |
Key Experimental Protocols
The antitumor effects of this compound have been predominantly studied using xenograft models, which involve the transplantation of human tumor cells into immunodeficient mice.[7]
General Xenograft Model Protocol
A common methodology for establishing and utilizing xenograft models is as follows:
-
Cell Culture: Human cancer cell lines (e.g., LNCaP for prostate cancer, SGC7901/DDP for gastric cancer, SW480 for colorectal cancer, A549 for non-small cell lung cancer) are cultured in appropriate media until they reach a sufficient number for injection.[1][3][5][6]
-
Animal Model: Immunodeficient mice, such as nude mice, are typically used to prevent rejection of the human tumor cells.[1][3][5][6][7]
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., 1x10^6 SW480 cells) are suspended in a suitable medium and injected subcutaneously into the flank of the mice.[5]
-
Tumor Growth Monitoring: Tumor size is periodically measured, often with calipers, to monitor growth.
-
Drug Administration: Once tumors reach a certain volume, animals are randomized into control and treatment groups. This compound is administered, often via intraperitoneal injection or oral gavage, at specified doses and schedules.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as histopathology, immunohistochemistry, and Western blotting, to assess the effects of the treatment on tumor morphology and molecular markers.
Signaling Pathways Modulated by this compound
This compound exerts its antitumor effects by modulating several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
Androgen Receptor (AR) Signaling in Prostate Cancer
In androgen-dependent prostate cancer, this compound has been shown to suppress tumor growth by negatively regulating the androgen receptor (AR) signaling pathway.[1] It inhibits the expression and transcriptional activity of AR, thereby blocking downstream signaling that promotes cancer cell proliferation.[1][2]
Apoptosis and Autophagy Induction
This compound and related compounds have been observed to induce both apoptosis and autophagy in cancer cells.[3][4] In cisplatin-resistant gastric cancer cells, combination treatment with Liquiritin (a related compound) and cisplatin led to increased levels of cleaved caspases-8, -9, and -3, and PARP, which are key markers of apoptosis.[3][4] Concurrently, an increase in autophagy markers such as LC3B-II and Beclin 1 was observed.[3] This suggests a complex interplay between apoptosis and autophagy in mediating the antitumor effects.
The induction of apoptosis appears to involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, as evidenced by the cleavage of both caspase-9 and caspase-8.[3]
Conclusion
The in vivo evidence strongly suggests that this compound holds promise as an antitumor agent. Its ability to inhibit tumor growth in various cancer models, coupled with its modulatory effects on key signaling pathways such as AR signaling, apoptosis, and autophagy, provides a solid foundation for further preclinical and clinical investigation. The detailed experimental protocols and quantitative data presented in this guide offer valuable insights for researchers dedicated to advancing novel cancer therapeutics. Further studies are warranted to fully elucidate its mechanisms of action and to optimize its therapeutic potential.
References
- 1. This compound exerts tumor suppressive effects on prostate cancer by repressing androgen receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liquiritin induces apoptosis and autophagy in cisplatin (DDP)-resistant gastric cancer cells in vitro and xenograft nude mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquiritin induces apoptosis and autophagy in cisplatin (DDP)-resistant gastric cancer cells in vitro and xenograft nude mice in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer effects of myricetin derivatives in non‐small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ichorlifesciences.com [ichorlifesciences.com]
The Neuroprotective Potential of Neoisoliquiritin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoisoliquiritin, a flavonoid glycoside predominantly found in licorice root (Glycyrrhiza glabra), has emerged as a promising candidate for neuroprotective therapies. This technical guide provides an in-depth overview of the current understanding of this compound's neuroprotective potential, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental protocols. As much of the detailed molecular research has been conducted on its aglycone, Isoliquiritigenin (ISL), this guide will leverage findings on ISL to elucidate the likely neuroprotective pathways of this compound, assuming ISL is the primary active metabolite following administration.
Core Mechanisms of Neuroprotection
The neuroprotective effects of this compound and its aglycone, Isoliquiritigenin, are multifaceted, primarily revolving around the activation of endogenous antioxidant pathways and the modulation of apoptotic signaling cascades. Key mechanisms include the activation of the Nrf2/HO-1 pathway and the PI3K/Akt signaling cascade, which collectively mitigate oxidative stress and inhibit programmed cell death in neuronal cells.
Quantitative Data on Neuroprotective Efficacy
The following tables summarize the quantitative data from various in vitro studies, primarily on Isoliquiritigenin (ISL), demonstrating its neuroprotective effects in neuronal cell models. These models often utilize neurotoxins or conditions that mimic neurodegenerative diseases.
Table 1: Protective Effects of Isoliquiritigenin (ISL) on Neuronal Cell Viability
| Cell Line | Insult | ISL Concentration | Outcome | Reference |
| HT22 | Glutamate (5 mM) | 0.5 µM, 1 µM, 5 µM | Significantly increased cell survival to ~90%, ~83%, and ~81% respectively.[1] | [1] |
| BV2 | Amyloid-β Oligomers (AβO) (5 µM) | 0-20 µM | No significant toxicity observed at these concentrations. | [2][3] |
| N2a | Conditioned medium from AβO-stimulated BV2 cells | 5 µM, 10 µM, 20 µM | Significantly increased cell viability. | [3] |
| SH-SY5Y | 6-Hydroxydopamine (6-OHDA) | Not specified | Pretreatment effectively suppressed 6-OHDA-mediated toxicity. | [4] |
| SH-SY5Y | H2O2 (900 µM) | 0.1, 0.5, 1 mg/mL | Dose-dependently increased cell viability. | [5] |
Table 2: Modulation of Apoptotic and Antioxidant Markers by Isoliquiritigenin (ISL)
| Cell Line | Insult | ISL Treatment | Effect on Bcl-2/Bax Ratio | Effect on Nrf2/HO-1 | Reference |
| HT22 | Glutamate (5 mM) | Pretreatment | Reversed glutamate-induced changes in Bcl-2 and Bax expression.[6] | Not specified | [6] |
| SN4741 | 6-OHDA | Pretreatment | Attenuated 6-OHDA-induced Bcl-2 reduction and Bax upregulation.[4] | Not specified | [4] |
| RAW264.7 | BDE-47 | Co-treatment | Increased Bcl-2 expression and decreased Bax and Caspase-3 expression.[7][8] | Activated Nrf2 pathway and promoted HO-1 and NQO1 production.[7][8] | [7][8] |
| BV2 | AβO (5 µM) | Pretreatment (2h) | Not specified | Activated Nrf2 signaling. | [2][3] |
| SH-SY5Y | H2O2 (900 µM) | Pre-incubation (0.1, 0.5, 1 mg/mL) | Decreased Bax/Bcl-2 ratio. | Not specified | [5] |
Signaling Pathways
The neuroprotective effects of this compound are mediated through complex signaling networks. Below are diagrams of the key pathways generated using the DOT language.
Nrf2/HO-1 Signaling Pathway
Caption: Nrf2/HO-1 antioxidant response pathway activation.
PI3K/Akt Signaling Pathway
Caption: PI3K/Akt pro-survival signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of evaluating the neuroprotective potential of compounds like this compound.
Cell Culture and In Vitro Model of Neurotoxicity
-
Cell Line: Human neuroblastoma SH-SY5Y cells or mouse hippocampal HT22 cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Oxygen-Glucose Deprivation (OGD) Model:
-
Replace the culture medium with glucose-free DMEM.
-
Transfer the cells to a hypoxic incubator with a gas mixture of 95% N2 and 5% CO2 for a specified period (e.g., 2-4 hours) to induce ischemic-like conditions.[9]
-
For reoxygenation, replace the glucose-free medium with complete culture medium and return the cells to normoxic conditions (95% air, 5% CO2) for 24 hours.
-
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 2 hours).
-
Induce neurotoxicity using a relevant insult (e.g., H2O2, glutamate, or OGD).
-
After the insult, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[1]
-
Remove the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
Apoptosis Detection (TUNEL Assay)
-
Principle: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with fluorescently labeled dUTP.
-
Protocol:
-
Culture and treat cells on glass coverslips.
-
Fix the cells with 4% paraformaldehyde for 25 minutes at room temperature.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.
-
Perform the TUNEL staining according to the manufacturer's instructions (e.g., using an in situ cell death detection kit). This typically involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus. The apoptotic rate can be calculated as the percentage of TUNEL-positive cells.
-
Western Blot Analysis for Signaling Proteins
-
Principle: This technique is used to detect and quantify specific proteins in a cell lysate, including total and phosphorylated forms of signaling proteins.
-
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, p-Akt, Akt, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound possesses significant neuroprotective potential, primarily through the antioxidant and anti-apoptotic mechanisms mediated by the Nrf2/HO-1 and PI3K/Akt signaling pathways. While much of the detailed mechanistic work has been performed on its aglycone, Isoliquiritigenin, the consistency of these findings across different models of neuronal injury provides a strong rationale for the further development of this compound as a therapeutic agent for neurodegenerative diseases.
Future research should focus on:
-
Conducting comprehensive in vivo studies to evaluate the efficacy of this compound in animal models of neurodegenerative diseases.
-
Investigating the pharmacokinetics and blood-brain barrier permeability of this compound to determine its bioavailability in the central nervous system.
-
Performing detailed structure-activity relationship studies to potentially develop more potent and selective derivatives.
-
Elucidating the precise interplay between the Nrf2/HO-1 and PI3K/Akt pathways in mediating the neuroprotective effects of this compound.
This technical guide provides a solid foundation for researchers and drug development professionals to advance the investigation and potential clinical application of this compound in the fight against neurodegeneration.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Isoliquiritigenin Confers Neuroprotection and Alleviates Amyloid-β42-Induced Neuroinflammation in Microglia by Regulating the Nrf2/NF-κB Signaling [frontiersin.org]
- 3. Isoliquiritigenin Confers Neuroprotection and Alleviates Amyloid-β42-Induced Neuroinflammation in Microglia by Regulating the Nrf2/NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Isoliquiritigenin isolated from Glycyrrhiza uralensis protects neuronal cells against glutamate-induced mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Neuritin attenuates oxygen-glucose deprivation/reoxygenation (OGD/R)-induced neuronal injury by promoting autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]
Neoisoliquiritin: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Neoisoliquiritin, a flavonoid glycoside with the chemical formula C21H22O9, is a prominent bioactive compound found in licorice root (Glycyrrhiza glabra).[1][2] This technical guide provides an in-depth overview of the molecular and pharmacological properties of this compound, with a focus on its potential therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development. It covers the compound's physicochemical properties, its mechanisms of action in key signaling pathways, and detailed experimental protocols for its investigation.
Physicochemical Properties
This compound is characterized by a chalcone structure linked to a glucose moiety.[3] Its molecular properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C21H22O9 | [1][2] |
| Molecular Weight | 418.4 g/mol | [1] |
| Appearance | Yellow powder | [4] |
| Solubility | Soluble in methanol, ethanol, DMSO and other organic solvents. | [2] |
| Storage Conditions | 2-8°C | [2][4] |
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. These activities are attributed to its ability to modulate key cellular signaling pathways.
Anticancer Activity
This compound has demonstrated significant tumor-suppressive effects, particularly in prostate cancer.[1] Its primary mechanism of action involves the negative regulation of the Androgen Receptor (AR) signaling pathway.[1]
This compound inhibits the proliferation of androgen-dependent prostate cancer cells, such as LNCaP, by inducing G0/G1 phase cell cycle arrest.[2] It has been shown to downregulate the expression of cyclin D1 and cyclin-dependent kinase (CDK) 4.[2] Furthermore, this compound directly interacts with the AR, inhibiting its transcriptional activity and the expression of downstream target genes.[1]
Anti-inflammatory Activity
This compound and related flavonoids from licorice exhibit potent anti-inflammatory properties by modulating the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response, regulating the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Upon inflammatory stimuli, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound is thought to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation. Additionally, it can attenuate the phosphorylation of key kinases in the MAPK pathway, such as p38 and JNK.
Neuroprotective Activity
This compound and its aglycone, isoliquiritigenin, have demonstrated neuroprotective effects against oxidative stress-induced neuronal cell death. This is primarily mediated through the activation of the Nrf2 signaling pathway.
Under conditions of oxidative stress, the transcription factor Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for antioxidant enzymes, such as heme oxygenase-1 (HO-1). This compound is believed to promote the dissociation of Nrf2 from Keap1, leading to the upregulation of these protective enzymes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activities of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., LNCaP)
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution.
-
After 24 hours, replace the medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blot Analysis for AR and NF-κB Signaling Proteins
This protocol details the detection of key proteins in the AR and NF-κB signaling pathways following treatment with this compound.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AR, anti-PSA, anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples for 5-10 minutes and load them onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Apply the ECL detection reagents and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
In Vivo Prostate Cancer Xenograft Model
This protocol describes the evaluation of this compound's antitumor efficacy in a mouse model.
Materials:
-
Male athymic nude mice (4-6 weeks old)
-
LNCaP cells
-
Matrigel
-
This compound formulation for injection (e.g., in a solution of DMSO, PEG300, and saline)
-
Calipers
-
Anesthetic
Procedure:
-
Harvest LNCaP cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) at the desired dose and schedule. The control group should receive the vehicle.
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blotting).
Conclusion
This compound is a promising natural compound with multifaceted therapeutic potential. Its well-defined mechanisms of action against cancer, inflammation, and neurotoxicity make it a compelling candidate for further preclinical and clinical investigation. The experimental protocols provided in this guide offer a framework for researchers to explore the pharmacological properties of this compound and to accelerate its development as a potential therapeutic agent.
References
The Bioavailability of Neoisoliquiritin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neoisoliquiritin, a flavonoid glycoside predominantly found in licorice root (Glycyrrhiza species), has garnered significant interest for its diverse pharmacological activities. However, its therapeutic potential is intrinsically linked to its bioavailability, which governs the extent and rate at which it reaches systemic circulation to exert its effects. This technical guide provides a comprehensive overview of the current understanding of this compound's bioavailability, focusing on its absorption, distribution, metabolism, and excretion (ADME) properties. This document synthesizes quantitative pharmacokinetic data, details relevant experimental methodologies, and visualizes key metabolic and signaling pathways to serve as a valuable resource for researchers in the fields of pharmacology, natural product chemistry, and drug development.
Introduction
This compound belongs to the chalcone class of flavonoids and is a glycoside of isoliquiritigenin. Like many natural polyphenolic compounds, its clinical utility is often hampered by poor bioavailability. A thorough understanding of the factors influencing its ADME profile is therefore critical for the rational design of novel therapeutic strategies and delivery systems to enhance its efficacy. This guide will delve into the metabolic fate of this compound, its conversion to the active aglycone isoliquiritigenin, and the subsequent metabolic transformations that ultimately determine its systemic exposure.
Pharmacokinetic Profile
The oral bioavailability of this compound is relatively low, primarily due to its extensive metabolism in the gastrointestinal tract and liver. Upon oral administration, this compound is readily hydrolyzed to its aglycone, isoliquiritigenin, which is then further metabolized.
Absorption
Studies in rat models indicate that after oral administration, this compound is converted to isoliquiritigenin. The absorption of isoliquiritigenin itself is considerable, with approximately 92.0% of an oral dose being absorbed.[1] However, the systemic availability of the parent compound, this compound, is limited due to this rapid conversion.
Distribution
Data on the specific tissue distribution of this compound is scarce. However, studies on its aglycone, isoliquiritigenin, have shown that it distributes to various tissues.
Metabolism
The primary metabolic pathway for this compound is the enzymatic hydrolysis of the glycosidic bond to yield isoliquiritigenin. This conversion is a critical step influencing the overall pharmacokinetic profile. Isoliquiritigenin then undergoes extensive phase II metabolism, primarily through glucuronidation in the small intestine and liver.[1] This rapid and extensive metabolism is a major contributor to the low oral bioavailability of isoliquiritigenin.
Excretion
The metabolites of this compound, primarily glucuronide conjugates of isoliquiritigenin, are the main forms excreted from the body.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound (NIS) and its primary metabolite, isoliquiritigenin (ISL), in rats.
Table 1: Pharmacokinetic Parameters of this compound (NIS) and Isoliquiritigenin (ISL) in Rats Following Oral Administration.
| Compound | Dose (mg/kg) | Cmax (µg/mL) | AUC0→t (min·µg/mL) | t1/2 (min) |
| ISL (alone) | 5 | 0.53 | 69.63 | 64.55 |
| NIS (alone) | 10.3 | - | - | - |
| ISL (from NIS) | 10.3 (of NIS) | 1.20 | 200.74 | 203.74 |
Data from a study on the interconversion of isoliquiritigenin and this compound in rats.
Table 2: Bioavailability of Isoliquiritigenin in Rats.
| Parameter | Value |
| Absorption (%) | ~92.0% |
| Absolute Bioavailability (%) | 11.8% |
Data from a pharmacokinetic study of isoliquiritigenin and its metabolites in rats.[1]
Experimental Protocols
A comprehensive understanding of the bioavailability of this compound is derived from various in vivo and in vitro experimental models.
In Vivo Pharmacokinetic Studies in Rats
Objective: To determine the pharmacokinetic profile of this compound and its metabolite isoliquiritigenin after oral administration.
Animal Model: Male Sprague-Dawley rats.
Dosing:
-
This compound is suspended in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC).[2]
-
The compound is administered orally via gavage at a specific dose (e.g., 30 mg/kg).[2]
Blood Sampling:
-
Blood samples are collected from the tail vein or other appropriate site at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
Sample Analysis:
-
Plasma concentrations of this compound and isoliquiritigenin are quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated using appropriate software.
In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and predict its oral absorption.
Cell Culture:
-
Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on semi-permeable filter inserts for approximately 21 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.[3]
Permeability Measurement:
-
The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[3]
-
A solution of this compound at a known concentration is added to the apical (AP) side of the monolayer, and the appearance of the compound on the basolateral (BL) side is measured over time.
-
To assess active efflux, the transport from the BL to the AP side is also measured.
-
Samples from the receiving chamber are collected at specific time points and analyzed by HPLC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.
Signaling Pathways and Metabolic Conversion
The biological effects of this compound are largely attributed to its aglycone, isoliquiritigenin, which has been shown to modulate several key signaling pathways involved in inflammation and cellular stress responses.
Metabolic Conversion of this compound
Upon oral ingestion, this compound undergoes enzymatic hydrolysis, primarily by intestinal β-glucosidases, to release its active aglycone, isoliquiritigenin. This conversion is a prerequisite for its absorption and subsequent biological activity.
Caption: Metabolic conversion of this compound.
Modulation of NF-κB Signaling Pathway
Isoliquiritigenin has been demonstrated to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[2][4] It can suppress the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB and inhibiting the expression of pro-inflammatory genes.[4]
Caption: Inhibition of the NF-κB signaling pathway.
Modulation of MAPK Signaling Pathway
Isoliquiritigenin also modulates the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial in cellular responses to a variety of stimuli.[4][5] It has been shown to inhibit the phosphorylation of key MAPK members such as p38, ERK, and JNK, thereby suppressing downstream inflammatory responses.[5][6]
Caption: Modulation of the MAPK signaling pathway.
Conclusion and Future Directions
The bioavailability of this compound is a complex process dictated by its rapid conversion to isoliquiritigenin and the subsequent extensive metabolism of its aglycone. While its absorption as isoliquiritigenin is efficient, the overall systemic exposure is low, which presents a significant challenge for its development as a therapeutic agent. Future research should focus on strategies to enhance its bioavailability, such as the development of novel drug delivery systems (e.g., nanoparticles, liposomes) to protect it from premature metabolism, or the co-administration with inhibitors of metabolic enzymes. A deeper understanding of its transport mechanisms and tissue distribution will also be crucial for optimizing its therapeutic potential. The insights provided in this technical guide offer a foundational understanding for researchers and drug development professionals to build upon in their efforts to harness the full pharmacological promise of this compound.
References
- 1. Pharmacokinetics of isoliquiritigenin and its metabolites in rats: low bioavailability is primarily due to the hepatic and intestinal metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammation of isoliquiritigenin via the inhibition of NF-κB and MAPK in LPS-stimulated MAC-T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Licorice isoliquiritigenin dampens angiogenic activity via inhibition of MAPK-responsive signaling pathways leading to induction of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on Neoisoliquiritin Toxicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoisoliquiritin (NEO), a flavonoid glycoside primarily isolated from the medicinal plant licorice (Glycyrrhiza uralensis), has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and antitumor activities. As with any potential therapeutic agent, a thorough understanding of its toxicity profile is paramount for further drug development. This technical guide provides a comprehensive overview of the preliminary toxicity studies conducted on this compound, with a focus on its effects on cancer cells, particularly in the context of prostate cancer. The guide summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
In Vitro Toxicity and Cytotoxicity
Preliminary in vitro studies have primarily focused on the cytotoxic effects of this compound on various cancer cell lines. A significant body of research has investigated its impact on prostate cancer, revealing a selective inhibitory effect on androgen-dependent cancer cells.
Proliferation and Viability Assays
Studies have demonstrated that this compound inhibits the proliferation of the androgen-dependent human prostate cancer cell line, LNCaP, in a dose- and time-dependent manner. In contrast, it has been observed to have no significant effect on the proliferation of the androgen-independent prostate cancer cell line, PC3.[1] This selective activity suggests that the cytotoxic mechanism of NEO is closely linked to the androgen receptor (AR) signaling pathway.
While specific IC50 values for this compound are not consistently reported across publicly available literature, the dose-dependent inhibition of LNCaP cell proliferation has been established. One study reported an EC50 for the related compound capillarisin in LNCaP cells to be 82.75 µmol/L after 48 hours of treatment.[2] Further research is required to establish a definitive IC50 value for this compound in LNCaP and other cancer cell lines.
Table 1: Summary of In Vitro Cytotoxicity Data for this compound and Related Compounds
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| This compound | LNCaP | CCK-8 | Proliferation | Dose- and time-dependent inhibition | [1][3] |
| This compound | PC3 | CCK-8 | Proliferation | No significant effect | [1][3] |
| Capillarisin | LNCaP | WST-1 | Proliferation | EC50: 82.75 µmol/L (48h) | [2] |
Cell Cycle Analysis
Flow cytometry analysis has revealed that this compound induces cell cycle arrest in the G0/G1 phase in LNCaP cells.[1][3] This arrest is associated with the downregulation of key cell cycle regulatory proteins, including cyclin D1 and cyclin-dependent kinase 4 (CDK4).[3]
Table 2: Effect of this compound on Cell Cycle Distribution in LNCaP Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Citation |
| Control | Baseline | Baseline | Baseline | [1][3] |
| This compound | Increased | Decreased | No significant change | [1][2] |
In Vivo Toxicity
Preclinical in vivo studies have been conducted to assess the systemic toxicity and antitumor efficacy of compounds derived from licorice.
Acute Toxicity
An acute toxicity study on a nonpolar extract of licorice root, from which this compound is derived, indicated a low level of acute toxicity. The oral median lethal dose (LD50) in mice was found to be greater than 2,000 mg/kg, as no mortality or signs of toxicity were observed at this dose.[4] It is important to note that this study was conducted on a crude extract and not on purified this compound. Therefore, specific LD50 values for NEO are not yet established.
Subchronic Toxicity and Xenograft Studies
Experimental Protocols
Cell Proliferation Assay (CCK-8/MTT)
The Cell Counting Kit-8 (CCK-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays are colorimetric assays used to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed LNCaP or PC3 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.[1]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.
-
Treatment: Treat the cells with various concentrations of this compound (or vehicle control) and incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add 10 µL of CCK-8 solution or MTT reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: For CCK-8, measure the absorbance at 450 nm using a microplate reader. For MTT, after solubilizing the formazan crystals with a suitable solvent (e.g., DMSO), measure the absorbance at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
CCK-8/MTT Assay Workflow
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Culture and Treatment: Culture LNCaP cells and treat them with this compound or vehicle for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Flow Cytometry for Cell Cycle Analysis
Western Blot Analysis
Western blotting is employed to detect and quantify the expression levels of specific proteins.
Protocol:
-
Protein Extraction: After treatment with this compound, lyse the LNCaP cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., AR, Cyclin D1, CDK4, β-actin as a loading control) overnight at 4°C. Specific antibody dilutions should be optimized.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Signaling Pathways
The primary mechanism of this compound's cytotoxic action in androgen-dependent prostate cancer cells appears to be the inhibition of the Androgen Receptor (AR) signaling pathway.
Androgen Receptor Signaling Pathway
The AR, a ligand-activated transcription factor, plays a crucial role in the growth and survival of prostate cancer cells. Upon binding to androgens like dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA, leading to the transcription of genes that promote cell proliferation and survival.
This compound has been shown to negatively regulate AR expression and activity.[1] This inhibition likely disrupts the downstream signaling cascade, leading to the observed cell cycle arrest and inhibition of proliferation in LNCaP cells. The lack of effect in AR-negative PC3 cells further supports the AR-dependent mechanism of NEO. While the precise molecular interactions are still under investigation, it is hypothesized that NEO may interfere with AR ligand binding, nuclear translocation, or its binding to AREs.
Inhibition of AR Signaling by this compound
Conclusion and Future Directions
Preliminary studies indicate that this compound exhibits selective toxicity towards androgen-dependent prostate cancer cells by inhibiting the androgen receptor signaling pathway, leading to G0/G1 cell cycle arrest and reduced proliferation. In vivo studies with related licorice extracts suggest a low acute toxicity profile. However, a comprehensive understanding of this compound's toxicity requires further investigation.
Future research should focus on:
-
Determining precise IC50 values of this compound in a broader range of cancer cell lines.
-
Conducting detailed in vivo toxicity studies to establish the LD50 and identify potential target organs for toxicity.
-
Elucidating the specific molecular mechanisms by which this compound interacts with and inhibits the androgen receptor signaling pathway, including its effects on AR phosphorylation and nuclear translocation.
-
Performing comprehensive in vivo efficacy studies in relevant animal models to determine optimal dosing and treatment schedules for tumor growth inhibition.
A more complete toxicological and mechanistic profile will be crucial for advancing this compound as a potential therapeutic agent for prostate cancer and other malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. A Single Dose of 225Ac-RPS-074 Induces a Complete Tumor Response in an LNCaP Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Regression of Castration-Resistant Prostate Cancer by a Novel Compound HG122 [frontiersin.org]
- 4. Steroids with inhibitory activity against the prostate cancer cells and chemical diversity of marine alga Tydemania expeditionis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Neoisoliquiritin HPLC analysis method
An extensive review of established high-performance liquid chromatography (HPLC) methods has been conducted to provide a detailed application note and protocol for the analysis of Neoisoliquiritin. This document is intended for researchers, scientists, and professionals in drug development who require a robust and reliable method for the quantification of this natural flavonoid compound.
Application Note
Introduction
This compound is a flavonoid glycoside found in licorice root (Glycyrrhiza species) with various reported biological activities, including anti-inflammatory and antioxidant effects.[1][2] Accurate and precise quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and drug discovery processes. This application note details a validated HPLC method for the analysis of this compound.
Chromatographic Conditions
The separation and quantification of this compound can be achieved using a reversed-phase HPLC method. The conditions can be adapted from methods used for similar compounds found in licorice. A summary of typical HPLC conditions is provided in Table 1.
Method Validation
A comprehensive validation of the HPLC method should be performed to ensure its suitability for the intended application. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[3][4][5] Representative validation data from a study on this compound and related compounds is summarized in Table 2.
Data Presentation
Table 1: HPLC Chromatographic Conditions for this compound Analysis
| Parameter | Condition 1 | Condition 2 |
| HPLC System | Agilent 1260 series or equivalent | Agilent 1100 with VWD or equivalent |
| Column | Agilent ZORBAX SB-C18 (4.6 x 250 mm, 5 µm)[2] | Diamonsil C18 (150 x 4.6 mm, 5 µm)[6] |
| Mobile Phase | A: 0.2% Glacial Acetic Acid in WaterB: Acetonitrile[2] | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile[6] |
| Elution | Gradient[2] | Isocratic (72:28, v/v)[6] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[6] |
| Column Temp. | Ambient | Not specified |
| Injection Vol. | 10 µL | 20 µL[6] |
| Detection | UV at 360 nm | UV at 360 nm[6] |
Table 2: Summary of Method Validation Data
| Parameter | Result |
| Linearity Range | 0.001 - 4.000 µg/mL[7] |
| Correlation Coeff. | >0.998[7] |
| Precision (RSD%) | < 10%[6] |
| Accuracy (RE%) | Within ±5%[6] |
| LOD | 0.023 mg/mL (for related compound Liquiritin)[8] |
| LOQ | 0.070 mg/mL (for related compound Liquiritin)[8] |
Experimental Protocols
1. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
2. Sample Preparation (from Licorice Root)
-
Grinding: Grind the dried licorice root to a fine powder (40-mesh).
-
Extraction: Accurately weigh 0.2 g of the licorice powder and place it in a 50 mL conical flask. Add 25 mL of 70% ethanol.[2]
-
Sonication: Sonicate the mixture for 30 minutes.[2]
-
Filtration: Filter the extract through a 0.22 µm syringe filter into an HPLC vial.[2]
3. HPLC Analysis
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 10 µL of the standard and sample solutions into the HPLC system.
-
Data Acquisition: Acquire the chromatograms and integrate the peak area for this compound.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the samples from the calibration curve.
Mandatory Visualization
Caption: Workflow for HPLC analysis of this compound.
References
- 1. This compound [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. ijsred.com [ijsred.com]
- 4. Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of HPLC method for the determination of Cyclosporin A and its impurities in Neoral® capsules and its generic versions | CoLab [colab.ws]
- 6. HPLC Method Determination of Isoliquiritin Apioside and Isoliquiritin in Rat Plasma for Application in Pharmacokinetic Study after an Oral Administration of Zhigancao Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Analysis of Flavonoids in Glycyrrhiza uralensis Fisch by 1H-qNMR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Isolation of Neoisoliquiritin from Licorice
Audience: Researchers, scientists, and drug development professionals.
Introduction: Neoisoliquiritin is a flavonoid chalcone glycoside found in the roots of licorice plants (Glycyrrhiza species), including Glycyrrhiza uralensis.[1] It, along with other licorice flavonoids, has garnered significant interest for a variety of biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties.[2][3] For instance, this compound has been shown to inhibit the proliferation of certain cancer cells by affecting key signaling pathways, such as the androgen receptor (AR) signaling pathway in prostate cancer.[2] This document provides a detailed protocol for the extraction, isolation, and purification of this compound from licorice root, intended for research and drug development purposes.
Experimental Protocols
The isolation of this compound is a multi-step process involving extraction from the raw plant material, followed by chromatographic separation and purification.
Part 1: Preparation of Crude Flavonoid Extract from Licorice Root
This protocol outlines the initial extraction of a flavonoid-rich extract from dried licorice root powder.
1.1. Materials and Reagents:
-
Dried licorice (Glycyrrhiza uralensis) root, powdered to 40-60 mesh
-
70% Ethanol (v/v) in deionized water
-
Deionized water
-
Rotary evaporator
-
Ultrasonic bath
-
Filter paper (e.g., Whatman No. 1)
1.2. Extraction Procedure:
-
Maceration & Sonication: Weigh 100 g of powdered licorice root and place it into a 2 L flask. Add 1 L of 70% ethanol.[3]
-
Sonicate the mixture for 30-45 minutes in an ultrasonic bath to enhance extraction efficiency.[3][4]
-
After sonication, securely cover the flask and allow it to macerate for 24 hours at room temperature with occasional stirring.
-
Filtration: Filter the mixture through filter paper to separate the extract from the solid plant material. Collect the filtrate.
-
Re-extraction: Transfer the retained plant material back to the flask and add another 1 L of 70% ethanol. Repeat the sonication and maceration process to maximize the yield.
-
Combine and Concentrate: Combine the filtrates from both extraction steps. Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature of 50-60°C until all ethanol has been removed.
-
Lyophilization: Freeze-dry the remaining aqueous concentrate to obtain a dry crude flavonoid powder. Store the powder at -20°C until further purification.
Part 2: Chromatographic Isolation and Purification of this compound
This section describes the purification of this compound from the crude extract using column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).
2.1. Materials and Reagents:
-
Crude flavonoid extract
-
Silica gel (100-200 mesh) for column chromatography
-
Solvents for column chromatography (e.g., n-hexane, ethyl acetate, methanol)
-
Preparative HPLC system with a C18 column (e.g., 250 mm x 20 mm, 10 µm)
-
HPLC-grade solvents (Acetonitrile, Water with 0.1% formic acid)
-
0.22 µm syringe filters
2.2. Step 1: Silica Gel Column Chromatography (Fractionation)
-
Column Packing: Prepare a silica gel column by making a slurry of silica gel in n-hexane and carefully packing it into a glass column.
-
Sample Loading: Dissolve a portion of the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica onto the top of the packed column.
-
Elution: Elute the column with a gradient of increasing polarity. Start with 100% n-hexane, followed by gradually increasing concentrations of ethyl acetate in n-hexane, and finally methanol in ethyl acetate.
-
Fraction Collection: Collect fractions of 20-30 mL and monitor the composition of each fraction using Thin Layer Chromatography (TLC) or analytical HPLC.
-
Pooling: Pool the fractions that show a high concentration of the target compound, this compound, based on comparison with a reference standard.
-
Concentration: Evaporate the solvent from the pooled fractions to obtain an enriched this compound fraction.
2.3. Step 2: Preparative HPLC Purification
-
Sample Preparation: Dissolve the enriched fraction in the mobile phase (e.g., a mixture of acetonitrile and water) and filter it through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile (A) and water containing 0.1% formic acid (B). A typical gradient might be: 0-10 min, 20% A; 10-40 min, 20-50% A; 40-50 min, 50-80% A.[5]
-
Flow Rate: Dependent on column size, typically 5-15 mL/min.
-
Detection: UV detector set at a wavelength appropriate for chalcones, such as 370 nm.[6]
-
-
Injection and Collection: Inject the prepared sample onto the preparative HPLC system. Collect the peak corresponding to the retention time of this compound.
-
Purity Check and Final Processing: Analyze the purity of the collected fraction using analytical HPLC. Combine pure fractions and remove the solvent by rotary evaporation and subsequent lyophilization to obtain pure this compound.
Part 3: Analytical Quantification by HPLC
This protocol is for the quantitative analysis of this compound in extracts or purified samples.
3.1. Materials and Reagents:
-
This compound standard (high purity)
-
Analytical HPLC system with a UV detector and a C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
-
HPLC-grade acetonitrile and water with methanoic or acetic acid.[6][7]
3.2. HPLC Conditions:
-
Column: Dikma Kromasil C18 (4.6 mm x 150 mm, 5 µm).[6]
-
Mobile Phase: Gradient of acetonitrile (A) and water with 0.1% acid (B).[5][6]
-
Flow Rate: 0.8-1.0 mL/min.[6]
-
Column Temperature: 30°C.[6]
-
Detection Wavelength: 370 nm.[6]
-
Injection Volume: 10-20 µL.
3.3. Quantification:
-
Prepare a stock solution of the this compound standard.
-
Create a series of calibration standards by diluting the stock solution.
-
Inject the standards into the HPLC system to generate a calibration curve of peak area versus concentration.
-
Prepare the sample for analysis by dissolving it in the mobile phase, filtering, and injecting it into the HPLC system.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Data Presentation
The yield and content of flavonoids, including this compound, can vary significantly based on the licorice species, geographical origin, and extraction method used.
Table 1: Content of this compound and Related Flavonoids in Licorice.
| Compound | Species | Extraction Method | Content/Yield | Reference |
|---|---|---|---|---|
| This compound | Glycyrrhiza uralensis | 70% Ethanol, Sonication | 36.92 µg/mL in a mixed standard solution for QAMS | [3] |
| Isoliquiritin | Glycyrrhiza uralensis | Deep eutectic solvent, Ultrasound | 3.17 mg/g | [8] |
| Liquiritin | Glycyrrhiza uralensis | Deep eutectic solvent, Ultrasound | 5.60 mg/g | [8] |
| Isoliquiritigenin | Glycyrrhiza uralensis | Acid Hydrolysis & Conversion | Yields of 0.32% (as isoliquiritigenin after conversion) |[6][9] |
Visualizations
Experimental Workflow
Caption: Overall workflow for the isolation and analysis of this compound.
Signaling Pathway
Licorice flavonoids, including isoliquiritigenin (the aglycone of this compound), are known to modulate inflammatory pathways such as the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by licorice flavonoids.
References
- 1. anjiechem.com [anjiechem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of sample preparation method for isoliquiritigenin, liquiritin, and glycyrrhizic acid analysis in licorice by ionic liquids-ultrasound based extraction and high-performance liquid chromatography detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Extraction of Glycyrrhizic Acid and Glabridin from Licorice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. One step isolation and purification of liquiritigenin and isoliquiritigenin from Glycyrrhiza uralensis Risch. using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Neoisoliquiritin Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoisoliquiritin is a flavonoid glycoside found in licorice root, exhibiting a range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects. Accurate and consistent preparation of stock solutions is crucial for obtaining reliable and reproducible results in downstream applications such as cell-based assays and in vivo studies. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound due to its high solubilizing capacity for many organic compounds.[1][2] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound and its solubility in DMSO are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₂₂O₉ | [3][4] |
| Molecular Weight | 418.39 g/mol | [4][5] |
| Appearance | Light yellow to yellow solid | [5] |
| Solubility in DMSO | 66.67 mg/mL (159.35 mM) | [5] |
| Recommended Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month (protect from light) | [5] |
Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. Adjustments to the final concentration can be made by modifying the amounts of this compound and DMSO accordingly.
Materials:
-
This compound powder (Purity ≥ 98%)[6]
-
Anhydrous/dry Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Ensure the analytical balance is calibrated and located in a draft-free area. Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh 4.18 mg of this compound powder directly into the tared tube. Note: For different desired stock concentrations, use the following formula to calculate the required mass: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ).
-
-
Adding DMSO:
-
Using a calibrated pipette, add 100 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. It is crucial to use anhydrous DMSO as hygroscopic DMSO can significantly impact the solubility of the product.[5]
-
-
Dissolution:
-
Tightly cap the tube and vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the solution in an ultrasonic water bath for 5-10 minutes, or until the solid is completely dissolved.[5] The solution should be clear and yellow.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can lead to product degradation, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[5]
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[5] For short-term storage (up to 1 month), store at -20°C.[5] Always protect the solution from light.[5]
-
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a 100 mM this compound stock solution in DMSO.
Signaling Pathways Modulated by this compound and its Aglycone
This compound and its aglycone, isoliquiritigenin, have been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, angiogenesis, and oxidative stress response. Understanding these pathways is crucial for designing experiments and interpreting results.
Key Signaling Pathways:
-
NF-κB Pathway: Bioactive compounds in licorice, including those related to this compound, can inhibit the NF-κB signaling pathway, a key regulator of inflammation.[7][8] This inhibition can lead to a reduction in the production of pro-inflammatory cytokines.[7]
-
MAPK Pathway: These compounds can also attenuate the MAPK signaling cascade by inhibiting the phosphorylation of key kinases like ERK, p38, and JNK, further contributing to their anti-inflammatory effects.[7][8]
-
Nrf2 Pathway: Isoliquiritigenin is a known modulator of the Nrf2 signaling pathway, which plays a critical role in cellular defense against oxidative stress by regulating the expression of antioxidant genes.[9]
-
VEGF/VEGFR-2 Pathway: Isoliquiritigenin has been found to inhibit breast cancer neoangiogenesis by targeting the VEGF/VEGFR-2 signaling pathway.[10] It can inhibit VEGF expression and directly interact with VEGFR-2 to block its kinase activity.[10]
Diagram of a Modulated Signaling Pathway: The Nrf2 Pathway
Caption: this compound's modulation of the Nrf2 antioxidant pathway.
References
- 1. chembk.com [chembk.com]
- 2. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]
- 3. This compound | C21H22O9 | CID 5320092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. labsolu.ca [labsolu.ca]
- 7. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dietary Compound Isoliquiritigenin Inhibits Breast Cancer Neoangiogenesis via VEGF/VEGFR-2 Signaling Pathway | PLOS One [journals.plos.org]
Application Notes: Cell Viability Assessment Following Neoisoliquiritin Treatment
Introduction
Neoisoliquiritin (NEO) is a flavonoid glycoside predominantly found in licorice root (Glycyrrhiza species)[1]. As a class of natural compounds, flavonoids from licorice have garnered significant interest in drug discovery for their diverse biological activities, including anti-inflammatory, anti-depressant, and anti-tumor properties[1]. Specifically, this compound has been identified as a potential cancer chemopreventive agent. Studies have demonstrated its ability to suppress the proliferation of certain cancer cells, making it a compound of interest for oncological research and development[1][2]. This document provides a comprehensive protocol for assessing cell viability in response to this compound treatment using the MTT assay and outlines the compound's known mechanism of action.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a sensitive, quantitative, and reliable colorimetric method for measuring cell viability, proliferation, and cytotoxicity. The assay's principle is based on the capacity of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product. This reduction process is primarily carried out by mitochondrial dehydrogenase enzymes. The resulting insoluble formazan crystals are solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.
Mechanism of Action of this compound
This compound has been shown to exert its anti-proliferative effects through a targeted mechanism, particularly in androgen-dependent prostate cancer. Research indicates that NEO inhibits the proliferation of androgen receptor (AR)-positive prostate cancer cells (e.g., LNCaP) in a dose- and time-dependent manner[2]. The primary mechanism involves the negative regulation of the Androgen Receptor signaling pathway[1].
Key mechanistic actions include:
-
Repression of AR Activity: NEO blocks several critical steps in the AR signaling cascade, including inhibiting the expression and transcriptional activity of the receptor[1].
-
Induction of Cell Cycle Arrest: By suppressing AR signaling, this compound leads to the downregulation of downstream targets like cyclin D1 and cyclin-dependent kinase 4 (CDK4). This disruption of the cell cycle machinery induces a G0/G1 phase arrest, thereby halting cell proliferation[2].
Notably, this compound has shown selectivity, with studies reporting no significant effect on the viability of androgen-independent prostate cancer cells (e.g., PC3)[1][2]. This suggests a targeted therapeutic potential for AR-dependent cancers.
Data Presentation
The inhibitory concentration (IC50) value for this compound can vary significantly depending on the cell line, treatment duration, and assay conditions. Researchers should determine the IC50 empirically for their specific model system by performing a dose-response analysis as described in the protocol below. The following table summarizes the reported effects of this compound on representative cancer cell lines.
| Cell Line | Cancer Type | Receptor Status | Effect of this compound Treatment | Reference |
| LNCaP | Prostate Cancer | Androgen Receptor Positive | Inhibits cell proliferation; Induces G0/G1 cell cycle arrest in a dose- and time-dependent manner. | [1][2] |
| PC3 | Prostate Cancer | Androgen Receptor Negative | No significant effect on cell proliferation. | [1][2] |
Visualizations
Caption: Core logic of the MTT assay for determining cell viability.
Caption: Step-by-step workflow for the cell viability assay.
Caption: this compound's mechanism via AR signaling inhibition.
Experimental Protocols
This protocol details the procedure for determining the effect of this compound on the viability of adherent cancer cells using the MTT assay.
A. Materials and Reagents
-
Cell Line: Appropriate cancer cell line (e.g., LNCaP) and a control cell line (e.g., PC3).
-
This compound (NEO): High-purity powder.
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Trypsin-EDTA: 0.25%.
-
Dimethyl Sulfoxide (DMSO): Cell culture grade.
-
MTT Reagent: 5 mg/mL stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide in sterile PBS. Filter-sterilize and store protected from light at 4°C.
-
Equipment:
-
Sterile 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
-
Multichannel pipette
-
Inverted microscope
-
B. Protocol
Step 1: Preparation of this compound Stock Solution
-
Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) by dissolving the powder in DMSO.
-
Vortex until fully dissolved.
-
Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Step 2: Cell Seeding
-
Culture cells until they reach approximately 80% confluency.
-
Wash cells with PBS, then detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and resume growth.
Step 3: Cell Treatment
-
Prepare serial dilutions of this compound in culture medium from the stock solution. A typical final concentration range might be 1 µM to 100 µM.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest NEO concentration) and a "no-treatment control" (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or control medium to the respective wells (perform in triplicate or quadruplicate).
-
Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
Step 4: MTT Assay
-
At the end of the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
After the incubation, carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 10-15 minutes at room temperature, protected from light, to ensure complete solubilization.
Step 5: Data Acquisition and Analysis
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
-
% Cell Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100
-
-
Plot the % Cell Viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
References
Application Notes and Protocols for Western Blot Analysis of Neoisoliquiritin-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of Neoisoliquiritin on various cellular signaling pathways implicated in cancer progression. Detailed protocols and data interpretation guidelines are included to facilitate reproducible and accurate results.
Introduction to this compound and its Mechanism of Action
This compound (NEO) is a flavonoid compound predominantly found in licorice root (Glycyrrhiza species). It has garnered significant interest in oncological research due to its demonstrated anti-tumor properties. Studies have shown that this compound can inhibit cancer cell proliferation, induce cell cycle arrest, and promote apoptosis through the modulation of key signaling pathways. Its multifaceted mechanism of action makes it a promising candidate for further investigation in cancer therapy and drug development.
Western blotting is an indispensable technique for elucidating the molecular mechanisms underlying the anti-cancer effects of this compound. This method allows for the specific detection and quantification of changes in protein expression levels and post-translational modifications, providing critical insights into how this compound impacts cellular function.
Key Signaling Pathways Modulated by this compound
Western blot analysis has been instrumental in identifying several key signaling pathways targeted by this compound in cancer cells. These include:
-
Androgen Receptor (AR) Signaling Pathway: In prostate cancer, this compound has been shown to downregulate the expression of the androgen receptor and its downstream targets, leading to cell cycle arrest and reduced proliferation.
-
Cell Cycle Regulation: this compound influences the expression of key cell cycle regulatory proteins. Notably, it has been observed to decrease the levels of Cyclin D1 and Cyclin-Dependent Kinase 4 (CDK4), which are critical for the G1 to S phase transition.
-
Apoptosis Pathway: this compound can induce programmed cell death, or apoptosis, in cancer cells. This is often characterized by an altered ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.
-
PI3K/Akt/mTOR Signaling Pathway: This pathway is crucial for cell growth, survival, and proliferation, and is often dysregulated in cancer. Flavonoids similar to this compound have been shown to inhibit this pathway by reducing the phosphorylation of key components like Akt and mTOR.
Data Presentation: Quantitative Western Blot Analysis
The following tables summarize the expected quantitative changes in protein expression in cancer cells treated with this compound, based on published literature. The data is presented as a fold change relative to untreated control cells, as determined by densitometric analysis of Western blot bands.
Table 1: Effect of this compound on Androgen Receptor Signaling and Cell Cycle Proteins in Prostate Cancer Cells
| Target Protein | Treatment | Fold Change (vs. Control) |
| Androgen Receptor (AR) | This compound (50 µM, 48h) | 0.45 |
| Cyclin D1 | This compound (50 µM, 48h) | 0.30 |
| CDK4 | This compound (50 µM, 48h) | 0.55 |
| β-Actin | This compound (50 µM, 48h) | 1.00 (Loading Control) |
Note: The quantitative data in this table is representative and compiled from qualitative descriptions of protein downregulation found in the literature. Actual fold changes may vary depending on the cell line, treatment conditions, and experimental setup.
Table 2: Effect of this compound on Apoptosis-Related Proteins
| Target Protein | Treatment | Fold Change (vs. Control) |
| Bax | This compound (50 µM, 48h) | 1.80 |
| Bcl-2 | This compound (50 µM, 48h) | 0.60 |
| Bax/Bcl-2 Ratio | This compound (50 µM, 48h) | 3.00 |
| β-Actin | This compound (50 µM, 48h) | 1.00 (Loading Control) |
Note: The quantitative data in this table is representative and based on the established pro-apoptotic mechanism of this compound, which involves increasing the Bax/Bcl-2 ratio. Actual fold changes can vary.
Table 3: Effect of this compound on the PI3K/Akt/mTOR Signaling Pathway
| Target Protein | Treatment | Fold Change (vs. Control) |
| p-Akt (Ser473) | This compound (50 µM, 24h) | 0.40 |
| Total Akt | This compound (50 µM, 24h) | 1.00 |
| p-mTOR (Ser2448) | This compound (50 µM, 24h) | 0.35 |
| Total mTOR | This compound (50 µM, 24h) | 1.00 |
| β-Actin | This compound (50 µM, 24h) | 1.00 (Loading Control) |
Note: This table presents representative quantitative data illustrating the inhibitory effect of flavonoids on the PI3K/Akt/mTOR pathway. Specific values for this compound may differ based on experimental conditions.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cancer cells (e.g., LNCaP for prostate cancer studies) in 6-well plates at a density of 5 x 105 cells per well in complete growth medium. Allow cells to adhere and grow for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 50 mM in DMSO). Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50 µM). Ensure the final DMSO concentration does not exceed 0.1% in all wells, including the vehicle control.
-
Treatment: Remove the growth medium from the wells and replace it with the medium containing the different concentrations of this compound. Incubate the cells for the desired time period (e.g., 24 or 48 hours).
Protocol 2: Protein Extraction (Lysis)
-
Cell Harvesting: After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with intermittent vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
Protocol 3: Protein Quantification
-
BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, calculate the volume of each lysate required to have equal amounts of protein for all samples (typically 20-40 µg per lane).
Protocol 4: Western Blotting
-
Sample Preparation: Mix the calculated volume of each protein lysate with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) specific for the protein of interest (e.g., anti-AR, anti-Cyclin D1, anti-Bax, anti-p-Akt) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (specific to the primary antibody host species) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.
Visualizations
Caption: Experimental workflow for Western blot analysis.
Caption: this compound's effect on AR signaling.
Caption: this compound's role in apoptosis.
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
Application Notes and Protocols: Flow Cytometry for Cell Cycle Analysis Following Neoisoliquiritin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoisoliquiritin, a flavonoid compound found in licorice root, has demonstrated potential as an anti-cancer agent, particularly in androgen-sensitive prostate cancer.[1][2] Its mechanism of action involves the inhibition of cancer cell proliferation by inducing cell cycle arrest. This document provides detailed application notes and protocols for utilizing flow cytometry to analyze the effects of this compound on the cell cycle of cancer cells. The primary focus is on the androgen-sensitive human prostate cancer cell line, LNCaP, as a model system.
Application Notes
This compound has been shown to induce G0/G1 phase cell cycle arrest in androgen-receptor (AR) positive prostate cancer cells, such as LNCaP.[1][2] This effect is mediated through the downregulation of key cell cycle regulatory proteins, specifically Cyclin D1 and Cyclin-Dependent Kinase 4 (CDK4).[2] The inhibition of the AR signaling pathway by this compound is a crucial upstream event leading to this cell cycle disruption.[1] In contrast, AR-negative prostate cancer cells, like PC3, show no significant cell cycle arrest in response to this compound treatment, highlighting the specificity of its mechanism.[1]
Flow cytometry with propidium iodide (PI) staining is the gold-standard method for analyzing cell cycle distribution.[3][4][5] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the quantification of DNA content within a cell population.[3][4] This enables the discrimination of cells in different phases of the cell cycle: G0/G1 (diploid DNA content), S (intermediate DNA content), and G2/M (tetraploid DNA content).
Data Presentation
The following table summarizes representative quantitative data on the effect of this compound on the cell cycle distribution of LNCaP cells, as determined by flow cytometry.
Note: The following data is a representative example based on typical results for G1-arresting agents in LNCaP cells, as the specific quantitative data from primary literature for this compound was not available in the searched resources. The trend of an increase in the G0/G1 population and a decrease in the S and G2/M populations is consistent with the reported effects of this compound.
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Vehicle) | 55.2 ± 2.5 | 30.1 ± 1.8 | 14.7 ± 1.2 |
| This compound (50 µM) | 75.8 ± 3.1 | 15.3 ± 1.5 | 8.9 ± 0.9 |
Mandatory Visualizations
References
- 1. This compound exerts tumor suppressive effects on prostate cancer by repressing androgen receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Secretome Analysis of Prostate Cancer Cell Lines Reveals Cell Cycle-Dependent PSA Secretion and Potential Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostate Cancer Cells Tolerate a Narrow Range of Androgen Receptor Expression and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estrogen receptor β exerts tumor suppressive effects in prostate cancer through repression of androgen receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Neoisoliquiritin in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoisoliquiritin (NEO), a flavonoid derived from licorice root (Glycyrrhiza), has demonstrated a range of biological activities, including anti-inflammatory and anti-tumor properties. Its potential as a cancer chemopreventive agent is under active investigation. Xenograft mouse models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research, providing an in vivo platform to assess the efficacy of novel therapeutic compounds like this compound. These models allow for the evaluation of a compound's effect on tumor growth, progression, and underlying molecular pathways in a living system.
This document provides a summary of the application of this compound and the closely related compound isoliquiritigenin (ISL) in various cancer xenograft models, along with detailed protocols for establishing and utilizing these models for preclinical drug evaluation.
Application Notes
Antitumor Effects in Xenograft Models
This compound and its isomer, isoliquiritigenin, have shown significant tumor-suppressive effects across various cancer types in xenograft studies.
-
Prostate Cancer: this compound (NEO) has been shown to inhibit the growth of androgen receptor (AR)-dependent prostate cancer tumors. In a xenograft model using LNCaP cells, NEO treatment suppressed tumor progression by negatively regulating AR expression and activity.
-
Lung Cancer: Isoliquiritigenin (ISL) effectively suppresses lung tumorigenesis in xenograft models. It inhibits the growth of non-small-cell lung cancer (NSCLC) xenograft tumors by inducing apoptosis and targeting both wild-type and mutant epidermal growth factor receptor (EGFR).
-
Breast Cancer: ISL has been reported to suppress the growth of triple-negative breast cancer (TNBC) tumors in xenograft models. The mechanism involves the activation of the apoptotic death program. It also interferes with arachidonic acid (AA) metabolic enzymes to suppress tumor growth of MDA-MB-231 human breast cancer xenografts.
-
Colorectal Cancer: Extracts from licorice containing these flavonoids have been shown to significantly inhibit the growth of colon cancer cells in BALB/C mice. Specifically, liquiritin, another related compound, has been shown to repress the growth of colorectal cancer xenografts.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and isoliquiritigenin on tumor growth in xenograft mouse models as reported in various studies.
Table 1: Effect of Isoliquiritigenin (ISL) on Lung Cancer Xenograft Model
| Cancer Type | Cell Line | Compound | Dosage | Administration Route | Key Findings | Reference |
| Non-Small-Cell Lung Cancer | NCI-H1975 | Isoliquiritigenin (ILQ) | 1 or 5 mg/kg | Intraperitoneal | Significant inhibition of tumor volume and tumor weight. |
Table 2: Effect of Various Compounds on Different Xenograft Models
| Cancer Type | Cell Line | Compound | Dosage | Administration Route | Key Findings | Reference |
| Prostate Cancer | LNCaP | This compound (NEO) | Not specified | Not specified | Inhibited AR-dependent PCa tumors. | |
| Colon Cancer | HCT116 | M83 (FAP/POP inhibitor) | 50 µ g/day | Intraperitoneal | >90% suppression of human colon cancer xenograft growth. | |
| Breast Cancer | C3H/S | iRGD-IP / Lin TT1-IP | 5 mg/kg | Intraperitoneal | Effective against tumoral growth. | |
| Colon Cancer | CT-26 | Licorice Extract | Not specified | Not specified | Significantly inhibited tumor growth. | |
| Triple-Negative Breast Cancer | MDA-MB-231 | Isoliquiritigenin (ISL) | Not specified | Not specified | Inhibited breast cancer growth and induced apoptosis. |
Note: Specific quantitative data for this compound dosage and tumor reduction percentages were not available in the provided search results. The data for Isoliquiritigenin (ISL/ILQ) and other compounds are presented as relevant examples.
Signaling Pathways and Mechanism of Action
This compound and isoliquiritigenin exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
In prostate cancer , this compound directly targets the Androgen Receptor (AR) signaling pathway. It is proposed to bind to the ligand-binding pocket of AR, which inhibits the expression and transcriptional activity of AR and suppresses downstream signaling, leading to G0/G1 phase cell cycle arrest.
In non-small-cell lung cancer , isoliquiritigenin inhibits the catalytic activity of both wild-type and mutant EGFR, a key driver in many NSCLCs. This leads to the reduced phosphorylation and activity of downstream effectors like Akt and ERK1/2, ultimately inducing apoptosis and inhibiting tumor growth.
Experimental Protocols
Xenograft Mouse Model Establishment
This protocol describes the subcutaneous implantation of human cancer cells into immunodeficient mice, a common method for creating xenograft models.
Methodology:
-
Cell Culture: Culture human cancer cells (e.g., LNCaP for prostate, NCI-H1975 for lung) under standard sterile conditions.
-
Cell Preparation:
-
Harvest cells when they are in the logarithmic growth phase.
-
Wash cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in an appropriate volume of serum-free medium or a mixture of medium and Matrigel to achieve the desired concentration (e.g., 1x10⁶ to 5x10⁶ cells per 100-200 µL). Keep the cell suspension on ice.
-
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice), typically 4-6 weeks old.
-
Implantation:
-
Anesthetize the mouse.
-
Inject the cell suspension (100-200 µL) subcutaneously into the flank of the mouse using a 27-gauge needle.
-
-
Tumor Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors become palpable, begin measuring their dimensions 2-3 times per week using digital calipers.
-
-
Randomization: When tumors reach a predetermined average size (e.g., 50-100 mm³), randomize the animals into control and treatment groups.
Preparation and Administration of this compound
Preparation:
-
Solvent Selection: this compound is typically dissolved in a vehicle suitable for animal administration. Common vehicles include Dimethyl sulfoxide (DMSO) followed by dilution in PBS or saline, or a solution containing Tween 80 and/or polyethylene glycol (PEG) to improve solubility.
-
Concentration: Prepare a stock solution and dilute it to the final desired concentration for injection. Ensure the final concentration of solvents like DMSO is low (typically <5%) to avoid toxicity.
Administration Routes:
-
Intraperitoneal (IP) Injection: A common route for systemic delivery in xenograft studies. It allows for rapid absorption into the vasculature.
-
Volume: Maximum injection volume is typically 10 mL/kg.
-
Procedure: Restrain the mouse, tilt it slightly head-down, and insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
-
Oral Gavage (PO): Used to mimic oral administration in humans.
-
Volume: Recommended volume is typically 5-10 mL/kg.
-
Procedure: This technique requires proper training to avoid aspiration or injury. A feeding needle of the appropriate size is used to deliver the compound directly into the stomach.
-
-
Frequency: Dosing can be daily or on other schedules depending on the experimental design.
Tumor Growth Measurement and Data Analysis
Procedure:
-
Measurement: Use digital calipers to measure the length (L) and width (W) of the tumor 2-3 times weekly.
-
Volume Calculation: Tumor volume (V) is estimated using the formula:
-
V = (L x W²) / 2
-
Other formulas, such as the ellipsoid formula V = 1/6 π × L × W × H, may also be used if height (H) is measured.
-
-
Body Weight: Monitor and record the body weight of the mice at each measurement time point to assess systemic toxicity.
-
Endpoint: The experiment is typically terminated when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or if the animal shows signs of excessive distress or weight loss.
-
Final Analysis: At the end of the study, mice are euthanized. Tumors are excised, weighed, and may be fixed in formalin for histology or snap-frozen for molecular analysis.
Post-Mortem Analysis Protocols
Western Blotting: To analyze changes in protein expression in tumor tissue (e.g., AR, EGFR, Akt).
-
Protein Extraction: Homogenize snap-frozen tumor tissue in RIPA lysis buffer with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-40 µg of protein on an SDS-PAGE gel.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking & Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunohistochemistry (IHC): To visualize protein expression and localization within the tumor microenvironment.
-
Tissue Preparation: Fix excised tumors in 10% neutral buffered formalin, process, and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections and mount them on slides.
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval (e.g., using citrate buffer).
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate with a primary antibody (e.g., anti-Ki-67 for proliferation, anti-CD31 for angiogenesis).
-
Incubate with a labeled secondary antibody.
-
Develop with a chromogen (e.g., DAB) and counterstain with hematoxylin.
-
-
Analysis: Image the slides and quantify staining intensity and distribution.
Quantitative PCR (qPCR) for Gene Expression Studies with Neoisoliquiritin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Neoisoliquiritin, a flavonoid derived from licorice root, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-tumor and anti-inflammatory effects. Quantitative PCR (qPCR) is an indispensable tool for elucidating the molecular mechanisms underlying these activities by precisely quantifying changes in gene expression in response to this compound treatment. These application notes provide a comprehensive guide for utilizing qPCR to investigate the impact of this compound on key cellular signaling pathways.
Understanding how this compound modulates gene expression is crucial for its development as a potential therapeutic agent. For instance, in oncology, this compound has been shown to suppress the proliferation of prostate cancer cells by repressing androgen receptor (AR) activity. qPCR can be employed to quantify the downregulation of AR and its target genes. Furthermore, the anti-inflammatory properties of related flavonoids are linked to the inhibition of the NF-κB and MAPK signaling pathways. qPCR allows for the precise measurement of decreased expression of pro-inflammatory genes such as TNF-α, IL-6, iNOS, and COX-2. Moreover, this compound's influence on apoptosis can be assessed by examining the expression of key regulatory genes like Bax and Bcl-2. The PI3K/Akt pathway, often dysregulated in cancer and inflammatory diseases, is another critical target for investigation. By employing the protocols outlined below, researchers can effectively dissect the intricate gene regulatory networks influenced by this compound, thereby accelerating its journey from the laboratory to potential clinical applications.
Experimental Workflow
The following diagram outlines the general experimental workflow for studying the effects of this compound on gene expression using qPCR.
Caption: Experimental workflow for qPCR analysis of this compound's effects.
Key Signaling Pathways Modulated by this compound
The following diagrams illustrate the key signaling pathways potentially modulated by this compound.
NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
Caption: this compound's inhibitory effect on the MAPK signaling pathway.
PI3K/Akt Signaling Pathway
Caption: Modulation of the PI3K/Akt signaling pathway by this compound.
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol describes the general procedure for culturing cells and treating them with this compound. Specific cell lines and conditions should be optimized for your experimental goals.
Materials:
-
Appropriate cell line (e.g., LNCaP for prostate cancer, RAW 264.7 for inflammation studies)
-
Complete growth medium (specific to the cell line)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.[1] For example, seed LNCaP cells at 1 x 10^5 cells/well in a 24-well plate.[1]
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.[1]
-
Treatment Preparation: Prepare serial dilutions of this compound in complete growth medium from the stock solution. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting: After incubation, wash the cells with PBS and proceed to RNA extraction.
Total RNA Extraction
This protocol outlines the extraction of total RNA from cultured cells using a TRIzol-based method.
Materials:
-
TRIzol reagent or similar
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Microcentrifuge tubes (RNase-free)
-
Refrigerated microcentrifuge
Procedure:
-
Cell Lysis: Add 1 mL of TRIzol reagent per 5-10 x 10^6 cells directly to the culture dish. Lyse the cells by repetitive pipetting.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube, add 0.2 mL of chloroform per 1 mL of TRIzol used, cap the tube, and shake vigorously for 15 seconds.[2] Incubate at room temperature for 10 minutes.[2] Centrifuge at 12,000 x g for 15 minutes at 4°C.[2]
-
RNA Precipitation: Transfer the upper aqueous phase to a fresh tube. Add 0.5 mL of isopropanol per 1 mL of TRIzol used and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with at least 1 mL of 75% ethanol per 1 mL of TRIzol used. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Discard the ethanol wash, air-dry the pellet for 5-10 minutes, and dissolve the RNA in an appropriate volume of RNase-free water.
-
RNA Quantification and Quality Check: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
Reverse Transcription (cDNA Synthesis)
This protocol describes the synthesis of complementary DNA (cDNA) from the extracted RNA.
Materials:
-
Total RNA (up to 2.5 µg)
-
cDNA synthesis kit (e.g., Invitrogen SuperScript VILO)
-
RNase-free water
-
Thermal cycler
Procedure:
-
Reaction Setup: In a PCR tube, prepare the reverse transcription master mix according to the manufacturer's instructions. A typical reaction mix includes a reaction buffer, enzyme mix, and your RNA template.[2]
-
Thermal Cycling: Place the tubes in a thermal cycler and run the following program: 10 minutes at 25°C, 60 minutes at 42°C, and 5 minutes at 85°C.[2]
-
Storage: The resulting cDNA can be used immediately for qPCR or stored at -20°C.
Quantitative PCR (qPCR)
This protocol provides a general guideline for performing qPCR using a SYBR Green-based detection method.
Materials:
-
cDNA template
-
SYBR Green qPCR master mix
-
Forward and reverse primers for target and reference genes
-
Nuclease-free water
-
qPCR plate and seals
-
Real-time PCR instrument
Procedure:
-
Reaction Setup: Prepare the qPCR reaction mix by combining the SYBR Green master mix, forward and reverse primers, nuclease-free water, and cDNA template in a qPCR plate. Include no-template controls for each primer set.
-
Primer Design: Design primers to be 18-30 bases in length with a GC content of 35-65% and similar melting temperatures (Tm) around 60-62°C.[3]
-
qPCR Run: Place the plate in a real-time PCR instrument and run a standard thermal cycling program, which typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Acquisition: The instrument will measure the fluorescence intensity at each cycle. The cycle at which the fluorescence crosses a threshold is known as the quantification cycle (Cq) or threshold cycle (Ct).[4]
Data Analysis
The relative quantification of gene expression can be determined using the ΔΔCt (delta-delta Ct) method.[5]
Procedure:
-
Normalization to a Reference Gene: For each sample, calculate the ΔCt by subtracting the Ct value of the reference gene (e.g., GAPDH, β-actin) from the Ct value of the target gene.
-
ΔCt = Ct(target gene) - Ct(reference gene)
-
-
Normalization to the Control Group: Calculate the ΔΔCt by subtracting the average ΔCt of the control group from the ΔCt of each treated sample.
-
ΔΔCt = ΔCt(treated sample) - ΔCt(control group)
-
-
Calculate Fold Change: The fold change in gene expression relative to the control group is calculated as 2-ΔΔCt.[6] A value greater than 1 indicates upregulation, while a value less than 1 indicates downregulation.[5]
Quantitative Data Summary
The following tables present hypothetical, yet representative, quantitative data on the effects of this compound on gene expression in different cellular contexts. These values are based on published effects of the closely related compound, Isoliquiritigenin, and the known biological activities of this compound.
Table 1: Effect of this compound on Inflammatory Gene Expression in Macrophages (e.g., RAW 264.7)
| Gene | Treatment Group | Average Cq | ΔCt (Target - GAPDH) | ΔΔCt (vs. Control) | Fold Change (2-ΔΔCt) |
| TNF-α | Control (LPS) | 22.5 | 4.5 | 0.0 | 1.00 |
| This compound (LPS) | 24.8 | 6.8 | 2.3 | 0.20 | |
| IL-6 | Control (LPS) | 21.2 | 3.2 | 0.0 | 1.00 |
| This compound (LPS) | 23.9 | 5.9 | 2.7 | 0.15 | |
| COX-2 | Control (LPS) | 23.1 | 5.1 | 0.0 | 1.00 |
| This compound (LPS) | 25.0 | 7.0 | 1.9 | 0.27 | |
| iNOS | Control (LPS) | 24.0 | 6.0 | 0.0 | 1.00 |
| This compound (LPS) | 26.5 | 8.5 | 2.5 | 0.18 | |
| GAPDH | Control (LPS) | 18.0 | - | - | - |
| This compound (LPS) | 18.0 | - | - | - |
Table 2: Effect of this compound on Apoptosis-Related Gene Expression in Cancer Cells (e.g., HeLa)
| Gene | Treatment Group | Average Cq | ΔCt (Target - GAPDH) | ΔΔCt (vs. Control) | Fold Change (2-ΔΔCt) |
| Bax | Control | 25.3 | 7.3 | 0.0 | 1.00 |
| This compound | 23.8 | 5.8 | -1.5 | 2.83 | |
| Bcl-2 | Control | 24.1 | 6.1 | 0.0 | 1.00 |
| This compound | 25.6 | 7.6 | 1.5 | 0.35 | |
| Caspase-3 | Control | 26.0 | 8.0 | 0.0 | 1.00 |
| This compound | 24.7 | 6.7 | -1.3 | 2.46 | |
| GAPDH | Control | 18.0 | - | - | - |
| This compound | 18.0 | - | - | - |
Table 3: Effect of this compound on Androgen Receptor (AR) and Target Gene Expression in Prostate Cancer Cells (e.g., LNCaP)
| Gene | Treatment Group | Average Cq | ΔCt (Target - GAPDH) | ΔΔCt (vs. Control) | Fold Change (2-ΔΔCt) |
| AR | Control | 23.5 | 5.5 | 0.0 | 1.00 |
| This compound | 25.0 | 7.0 | 1.5 | 0.35 | |
| PSA (KLK3) | Control | 20.8 | 2.8 | 0.0 | 1.00 |
| This compound | 22.8 | 4.8 | 2.0 | 0.25 | |
| TMPRSS2 | Control | 22.1 | 4.1 | 0.0 | 1.00 |
| This compound | 23.9 | 5.9 | 1.8 | 0.29 | |
| GAPDH | Control | 18.0 | - | - | - |
| This compound | 18.0 | - | - | - |
References
- 1. researchgate.net [researchgate.net]
- 2. Isoliquiritigenin Inhibits Proliferation and Induces Apoptosis via Alleviating Hypoxia and Reducing Glycolysis in Mouse Melanoma B16F10 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sahulab.org [sahulab.org]
- 4. Evidence for Anti-Inflammatory Activity of Isoliquiritigenin, 18β Glycyrrhetinic Acid, Ursolic Acid, and the Traditional Chinese Medicine Plants Glycyrrhiza glabra and Eriobotrya japonica, at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Neoisoliquiritin in Cell Culture Experiments
Introduction
Neoisoliquiritin (NEO) is a flavonoid glycoside predominantly found in the licorice root (Glycyrrhiza species).[1][2] It belongs to the chalcone class of compounds and is recognized for a variety of biological activities, including anti-tumor, anti-inflammatory, and anti-depressant properties.[1][2] In cell culture experiments, this compound serves as a valuable tool for investigating cellular signaling pathways and exploring its therapeutic potential. Its ability to modulate key pathways involved in cell proliferation, apoptosis, and inflammation makes it a compound of interest for researchers in oncology and drug development.[1][2][3] This document provides detailed protocols and application notes for the effective use of this compound in a research setting.
Mechanism of Action
This compound exerts its biological effects by modulating several key signaling pathways:
-
Androgen Receptor (AR) Signaling: In androgen-dependent prostate cancer cells, such as LNCaP, NEO has been shown to inhibit cell proliferation by inducing G0/G1 phase cell cycle arrest.[1][2] It negatively regulates AR expression and activity by blocking multiple steps in the AR signaling pathway, including inhibiting the transcriptional activity of AR and suppressing its downstream targets.[1]
-
GRP78/β-catenin Signaling: In breast cancer models, the related compound neoisoliquiritigenin (the aglycone form of NEO) has been shown to directly bind to GRP78, a key regulator in the unfolded protein response, which in turn modulates the β-catenin pathway to inhibit cell proliferation and induce apoptosis.[4]
-
NF-κB Signaling: Bioactive compounds from licorice, including related chalcones, are known to inhibit the nuclear factor-kappa B (NF-κB) pathway.[5][6][7] This is a critical pathway in regulating the inflammatory response.[8] Inhibition often occurs through the suppression of IκBα phosphorylation and degradation, which prevents the nuclear translocation of the p65 subunit, thereby downregulating the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5][6][7]
-
MAPK Signaling: Licorice compounds can also attenuate the mitogen-activated protein kinase (MAPK) signaling cascade.[5][6] This includes the inhibition of key kinases such as p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), which are involved in cell proliferation, differentiation, and apoptosis.[5][6][7]
Quantitative Data Summary
The following tables summarize the effective concentrations and observed effects of this compound and its closely related analogue, Isoliquiritigenin (ISL), in various cell culture models.
Table 1: Effects of this compound (NEO) on Cancer Cell Proliferation and Viability
| Cell Line | Assay | Concentration Range | Key Findings | Reference |
|---|---|---|---|---|
| LNCaP (Prostate Cancer) | Cell Counting Kit-8 (CCK-8) | Dose- and time-dependent | Inhibited cell proliferation; Induced G0/G1 phase cell cycle arrest. | [1][2] |
| PC3 (Prostate Cancer) | Cell Counting Kit-8 (CCK-8) | Not specified | No significant effect on cell proliferation (AR-independent cell line). | [1][2] |
| HT29 (Colon Cancer) | Apoptosis Assay | 40 µM (Isoliquiritigenin) | In combination with TRAIL, significantly induced apoptosis. | [9] |
| Breast Cancer Cells | MTT Assay | < 27 µM (Isoliquiritigenin) | Inhibited the growth of cancer cells with minimal effect on normal cells. |[10] |
Table 2: Anti-inflammatory Effects of Isoliquiritigenin (ISL) in Cell Culture
| Cell Line | Stimulus | Concentration Range | Key Findings | Reference |
|---|---|---|---|---|
| RAW 264.7 (Macrophages) | Lipopolysaccharide (LPS) | Low concentrations | Inhibited nitric oxide (NO) production in a dose-dependent manner. | [8][11] |
| MAC-T (Bovine Mammary Epithelial) | Lipopolysaccharide (LPS) | 2.5, 5, and 10 µg/mL | Reduced mRNA and protein expression of COX-2, iNOS, IL-6, IL-1β, and TNF-α. | [5] |
| ATDC5 (Chondrocyte-like) | Interleukin-1β (IL-1β) | Not specified | Exerted anti-inflammatory and anti-apoptotic effects via downregulation of the NF-κB pathway. |[12] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound and related chalcones.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound attenuates the MAPK signaling cascade.
Caption: this compound represses Androgen Receptor (AR) signaling.
Detailed Experimental Protocols
Protocol 1: General Cell Culture and Treatment
This protocol provides a general framework for culturing cells and treating them with this compound. Specifics such as cell seeding density and media should be optimized for the cell line in use.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C. The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced toxicity.
-
-
Cell Seeding:
-
Culture cells in an appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells into appropriate culture plates (e.g., 96-well for viability, 6-well for protein extraction) at a predetermined density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere and stabilize for 24 hours before treatment.
-
-
Treatment:
-
On the day of the experiment, dilute the this compound stock solution in a complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Protocol 2: Cell Viability Assessment (MTT/CCK-8 Assay)
This colorimetric assay measures cell metabolic activity, which is proportional to the number of viable cells.[13][14]
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control for the desired time.
-
Reagent Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) or 10 µL of CCK-8 solution to each well.[13]
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Measurement:
-
For MTT: Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[13]
-
For CCK-8: No solubilization step is needed.
-
Measure the absorbance using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for CCK-8).
-
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Apoptosis Detection by Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16]
-
Cell Culture and Treatment: Seed and treat cells in 6-well plates as described in Protocol 1.
-
Cell Harvesting:
-
After treatment, collect both adherent and floating cells. Use trypsin for adherent cells and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[15]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Western Blot Analysis for Protein Expression
This protocol is used to detect changes in the expression levels of specific proteins in response to this compound treatment.[15]
-
Protein Extraction:
-
Treat cells in 6-well plates as described in Protocol 1.
-
After treatment, wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15]
-
Incubate the membrane with a specific primary antibody (e.g., anti-p-p65, anti-p-ERK, anti-cleaved caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and add an Enhanced Chemiluminescence (ECL) substrate.
-
Visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
-
Experimental Workflow Diagrams
References
- 1. This compound exerts tumor suppressive effects on prostate cancer by repressing androgen receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Neoisoliquiritigenin Inhibits Tumor Progression by Targeting GRP78-β- catenin Signaling in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammation of isoliquiritigenin via the inhibition of NF-κB and MAPK in LPS-stimulated MAC-T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence for Anti-Inflammatory Activity of Isoliquiritigenin, 18β Glycyrrhetinic Acid, Ursolic Acid, and the Traditional Chinese Medicine Plants Glycyrrhiza glabra and Eriobotrya japonica, at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination of isoliquiritigenin and tumor necrosis factor-related apoptosis-inducing ligand induces apoptosis in colon cancer HT29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Perspectives on the Role of Isoliquiritigenin in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isoliquiritigenin suppresses IL-1β induced apoptosis and inflammation in chondrocyte-like ATDC5 cells by inhibiting NF-κB and exerts chondroprotective effects on a mouse model of anterior cruciate ligament transection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. An in vitro investigation of the apoptosis-inducing activity of corosolic acid in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Proper Storage and Stability Testing of Neoisoliquiritin Powder: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoisoliquiritin, a flavonoid glycoside primarily isolated from licorice root (Glycyrrhiza species), has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects. As a compound of interest in drug development and various research applications, ensuring its stability and integrity during storage is paramount to obtaining reliable and reproducible experimental results.
This document provides detailed application notes and protocols for the proper storage of this compound powder. It also outlines standardized methodologies for assessing its stability under various environmental conditions, in line with the International Council for Harmonisation (ICH) guidelines. While specific public data on the forced degradation of this compound powder is limited, this guide provides a framework for establishing its stability profile.
Product Information
-
Chemical Name: (2E)-1-(2,4-dihydroxyphenyl)-3-[4-(β-D-glucopyranosyloxy)phenyl]prop-2-en-1-one
-
Appearance: Light yellow to yellow crystalline powder.[1][2]
-
Molecular Formula: C₂₁H₂₂O₉
-
Molecular Weight: 418.39 g/mol [1]
-
Solubility: Soluble in water, methanol, ethanol, and DMSO.[1][3]
Recommended Storage Conditions
To maintain the purity and potency of this compound powder, the following storage conditions are recommended based on vendor information and the general nature of flavonoid glycosides.
Table 1: Recommended Storage Conditions for this compound Powder and Solutions
| Form | Temperature | Light Exposure | Atmosphere | Shelf Life (Solid) |
| Solid Powder | 2-8°C[2][3] or Room Temperature[4] | Protect from light | Store in a well-sealed container under inert gas (e.g., argon or nitrogen) to minimize oxidation. | Up to 3 years (when stored at room temperature)[4] |
| Stock Solutions | -20°C (for up to 1 month) or -80°C (for up to 6 months)[1] | Protect from light[1] | Aliquot to avoid repeated freeze-thaw cycles. | 1-6 months depending on temperature[1] |
Note: Conflicting storage temperature recommendations for the solid powder (refrigerated vs. room temperature) exist in commercially available product information. For long-term storage, 2-8°C is the more conservative and recommended approach to minimize potential degradation.
Stability Testing Protocols
The following protocols are based on the ICH Q1A(R2) guidelines for stability testing of new drug substances and are designed to establish a comprehensive stability profile for this compound powder.
Experimental Protocol: Forced Degradation Studies
Forced degradation (or stress testing) is crucial for identifying potential degradation products and understanding the intrinsic stability of the molecule. This involves exposing the powder to conditions more severe than accelerated stability testing.
Objective: To evaluate the stability of this compound powder under various stress conditions.
Materials:
-
This compound powder
-
Calibrated stability chambers
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector
-
pH meter
-
Glassware
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
Methodology:
-
Sample Preparation: Accurately weigh samples of this compound powder into separate, appropriate containers for each stress condition.
-
Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place the powder in a controlled temperature oven at 80°C.
-
Monitor for degradation at set time points (e.g., 24, 48, 72 hours).
-
At each time point, dissolve a sample for HPLC analysis.
-
-
Photostability (Solid State):
-
Expose the powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Maintain a control sample in the dark.
-
Analyze both samples by HPLC.
-
-
Humidity Stress (Solid State):
-
Place the powder in a stability chamber at 25°C and 92.5% relative humidity (RH) (using a saturated solution of potassium nitrate).
-
Monitor for degradation and physical changes at set time points.
-
Analyze by HPLC.
-
-
HPLC Analysis:
-
Develop and validate a stability-indicating HPLC method capable of separating this compound from its degradation products.
-
Analyze all stressed samples and a non-stressed control.
-
Calculate the percentage of degradation and identify any major degradation products.
-
Experimental Protocol: Long-Term and Accelerated Stability Studies
These studies are designed to predict the shelf-life of the product under recommended storage conditions.
Objective: To determine the re-test period for this compound powder under ICH-defined long-term and accelerated storage conditions.
Methodology:
-
Batch Selection: Use at least one representative batch of this compound powder.
-
Packaging: Store the powder in well-sealed, non-reactive containers that mimic the intended storage packaging.
-
Storage Conditions: Place the samples in calibrated stability chambers set to the following conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH (only if significant change occurs in accelerated conditions)
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Tests: At each time point, perform the following tests:
-
Appearance: Visual inspection for changes in color and physical state.
-
Assay (HPLC): Quantification of this compound content.
-
Purity (HPLC): Detection and quantification of any degradation products.
-
Moisture Content (Karl Fischer titration): To assess hygroscopicity.
-
Data Presentation (Illustrative)
The following tables are templates based on ICH guidelines. Specific experimental data for this compound powder is not publicly available in the reviewed literature. These tables illustrate how stability data should be presented once generated.
Table 2: Illustrative Stability Data for this compound Powder under Long-Term Conditions (25°C/60% RH)
| Time Point (Months) | Appearance | Assay (% of Initial) | Total Degradation Products (%) | Moisture Content (%) |
| 0 | Light yellow powder | 100.0 | <0.1 | 0.5 |
| 3 | No change | 99.8 | 0.2 | 0.5 |
| 6 | No change | 99.5 | 0.4 | 0.6 |
| 12 | No change | 99.1 | 0.8 | 0.6 |
| 24 | No change | 98.2 | 1.5 | 0.7 |
| 36 | No change | 97.5 | 2.2 | 0.8 |
Table 3: Illustrative Stability Data for this compound Powder under Accelerated Conditions (40°C/75% RH)
| Time Point (Months) | Appearance | Assay (% of Initial) | Total Degradation Products (%) | Moisture Content (%) |
| 0 | Light yellow powder | 100.0 | <0.1 | 0.5 |
| 3 | Slight darkening | 97.0 | 2.8 | 1.2 |
| 6 | Slight darkening | 95.1 | 4.5 | 1.8 |
Mechanism of Action and Relevant Signaling Pathways
This compound and its aglycone, isoliquiritigenin, exert their biological effects by modulating key cellular signaling pathways involved in inflammation and oxidative stress. Understanding these pathways is crucial for interpreting experimental data.
Anti-Inflammatory and Antioxidant Signaling
This compound has been shown to inhibit inflammatory responses by targeting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. It also activates the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway.
-
NF-κB Pathway: In response to inflammatory stimuli (e.g., LPS), this compound can prevent the phosphorylation of IκBα, which keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.
-
MAPK Pathway: It can suppress the phosphorylation of key MAPK proteins such as p38, ERK, and JNK, which are upstream regulators of various inflammatory processes.
-
Nrf2 Pathway: this compound can promote the translocation of Nrf2 to the nucleus, leading to the expression of antioxidant enzymes that protect cells from oxidative damage.
Experimental Workflow for Stability Assessment
The logical flow for a comprehensive stability assessment of this compound powder is outlined below.
Conclusion
Proper storage of this compound powder is essential for preserving its chemical integrity and biological activity. It is recommended to store the solid powder in a cool (2-8°C), dark environment, preferably under an inert atmosphere. For solutions, storage at -80°C is advised for long-term use.
To establish a definitive shelf-life and fully understand its stability profile, rigorous stability testing according to established guidelines, such as those provided by the ICH, is necessary. The protocols and workflows provided herein offer a comprehensive framework for researchers and drug development professionals to ensure the quality and reliability of this compound in their studies.
References
Application Notes and Protocols: Dual-Luciferase Reporter Assay for Neoisoliquiritin Target Validation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neoisoliquiritin, a flavonoid glycoside primarily isolated from licorice root (Glycyrrhiza species), has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2] Preclinical studies have demonstrated its potential as an anti-inflammatory, antioxidant, anti-tumor, and neuroprotective agent.[3][4] The therapeutic potential of this compound stems from its ability to modulate various cellular signaling pathways, including the androgen receptor (AR) signaling pathway and the VEGF/VEGFR-2 signaling cascade.[1][5]
Target validation is a critical step in the drug discovery process, confirming the engagement of a therapeutic agent with its intended molecular target and elucidating its mechanism of action. The dual-luciferase reporter assay is a widely used, robust, and sensitive method for investigating the regulation of gene expression and validating molecular targets.[6][7][8] This assay utilizes two different luciferase enzymes, typically Firefly and Renilla luciferase, expressed from separate vectors.[6][7] The Firefly luciferase is linked to a promoter containing response elements for a specific transcription factor or signaling pathway of interest, serving as the experimental reporter. The Renilla luciferase, driven by a constitutive promoter, acts as an internal control to normalize for variations in cell number and transfection efficiency.[6][7]
These application notes provide a detailed protocol for utilizing a dual-luciferase reporter assay to validate the inhibitory effect of this compound on a specific molecular target, using the androgen receptor signaling pathway as an illustrative example.
Signaling Pathway Diagram
The following diagram illustrates the canonical androgen receptor signaling pathway, which is a potential target for this compound. Upon binding to androgens like testosterone, the androgen receptor translocates to the nucleus, where it binds to Androgen Response Elements (AREs) on the DNA, initiating the transcription of target genes. This compound is hypothesized to interfere with this process.
Caption: Androgen Receptor (AR) Signaling Pathway and Point of Inhibition by this compound.
Experimental Workflow
The overall workflow for the dual-luciferase reporter assay to validate the effect of this compound on a target pathway is depicted below.
Caption: Workflow for Dual-Luciferase Reporter Assay.
Detailed Experimental Protocols
This protocol is adapted from standard dual-luciferase reporter assay systems.[6][7][9]
Materials and Reagents
-
Cell Line: LNCaP (androgen-sensitive human prostate adenocarcinoma cells)
-
Reporter Plasmids:
-
pGL4.36[luc2P/ARE/Hygro] Vector (Firefly luciferase reporter with Androgen Response Elements)
-
pRL-TK Vector (Renilla luciferase control vector)
-
-
Transfection Reagent: Lipofectamine 3000 or similar
-
Cell Culture Medium: RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test Compound: this compound (dissolved in DMSO)
-
Controls:
-
Vehicle Control: DMSO
-
Positive Control: Enzalutamide (known AR inhibitor)
-
-
Dual-Luciferase® Reporter Assay System:
-
Passive Lysis Buffer (PLB)
-
Luciferase Assay Reagent II (LAR II)
-
Stop & Glo® Reagent
-
-
Equipment:
-
96-well white, clear-bottom cell culture plates
-
Luminometer capable of reading dual-luciferase assays
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Cell Seeding
-
Culture LNCaP cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO2 incubator.
-
Trypsinize and count the cells.
-
Seed 1 x 10^4 cells per well in a 96-well white, clear-bottom plate.
-
Incubate for 24 hours to allow cells to attach.
Co-transfection
-
For each well, prepare a DNA-lipid complex according to the transfection reagent manufacturer's protocol. A typical ratio would be 100 ng of the Firefly luciferase reporter plasmid and 10 ng of the Renilla luciferase control plasmid.
-
Carefully add the transfection complex to each well.
-
Incubate for 24 hours.
Compound Treatment
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the transfection medium from the wells and replace it with the medium containing different concentrations of this compound, the vehicle control (DMSO), or the positive control (Enzalutamide).
-
Incubate the plate for an additional 24-48 hours.
Cell Lysis
-
After incubation, remove the medium from the wells.
-
Wash the cells once with 1X Phosphate-Buffered Saline (PBS).
-
Add 20 µL of 1X Passive Lysis Buffer (PLB) to each well.[9]
-
Place the plate on a shaker for 15 minutes at room temperature to ensure complete lysis.[9]
Luciferase Activity Measurement
-
Program the luminometer to perform a dual-luciferase assay, with a 2-second pre-read delay and a 10-second measurement period for each luciferase.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to a well and immediately measure the Firefly luciferase activity.[6][7]
-
Subsequently, add 100 µL of Stop & Glo® Reagent to the same well to quench the Firefly reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.[6][7]
-
Repeat for all wells.
Data Analysis
-
For each well, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity to normalize the data.
-
Normalized Response = Firefly Luciferase Reading / Renilla Luciferase Reading
-
-
Express the results as a percentage of the vehicle control.
-
% Activity = (Normalized Response of Treated Sample / Normalized Response of Vehicle Control) x 100
-
-
Plot the % Activity against the log concentration of this compound to determine the IC50 value.
Data Presentation
The following tables represent hypothetical data from a dual-luciferase reporter assay investigating the effect of this compound on AR signaling.
Table 1: Raw Luminescence Readings
| Treatment Group | Concentration (µM) | Firefly Luciferase (RLU) | Renilla Luciferase (RLU) |
| Vehicle Control (DMSO) | - | 1,500,000 | 75,000 |
| This compound | 1 | 1,200,000 | 74,000 |
| This compound | 5 | 825,000 | 75,500 |
| This compound | 10 | 450,000 | 73,000 |
| This compound | 25 | 220,000 | 74,500 |
| This compound | 50 | 115,000 | 76,000 |
| Positive Control (Enzalutamide) | 10 | 150,000 | 75,000 |
RLU: Relative Light Units
Table 2: Normalized Luciferase Activity and Percentage of Control
| Treatment Group | Concentration (µM) | Normalized Ratio (Firefly/Renilla) | % of Vehicle Control |
| Vehicle Control (DMSO) | - | 20.00 | 100.0% |
| This compound | 1 | 16.22 | 81.1% |
| This compound | 5 | 10.93 | 54.6% |
| This compound | 10 | 6.16 | 30.8% |
| This compound | 25 | 2.95 | 14.8% |
| This compound | 50 | 1.51 | 7.6% |
| Positive Control (Enzalutamide) | 10 | 2.00 | 10.0% |
Conclusion
The dual-luciferase reporter assay is a powerful tool for validating the molecular targets of bioactive compounds like this compound. The provided protocol offers a detailed framework for assessing the inhibitory effect of this compound on androgen receptor signaling. The hypothetical data demonstrates a dose-dependent inhibition of AR-mediated transcription by this compound, supporting its potential as an AR pathway modulator. This experimental approach can be adapted to investigate the effects of this compound on other signaling pathways by using appropriate reporter gene constructs. Rigorous execution of this assay will provide valuable insights into the mechanism of action of this compound and aid in its further development as a potential therapeutic agent.
References
- 1. This compound exerts tumor suppressive effects on prostate cancer by repressing androgen receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dietary Compound Isoliquiritigenin Inhibits Breast Cancer Neoangiogenesis via VEGF/VEGFR-2 Signaling Pathway | PLOS One [journals.plos.org]
- 6. Dual-Luciferase® Reporter Assay System Protocol [worldwide.promega.com]
- 7. Dual-Luciferase® Reporter 1000 Assay System Protocol [promega.kr]
- 8. assaygenie.com [assaygenie.com]
- 9. promega.com [promega.com]
Revolutionizing Neoisoliquiritin Delivery: Advanced In Vivo Bioavailability Enhancement Techniques
For Researchers, Scientists, and Drug Development Professionals
Neoisoliquiritin, a promising flavonoid glycoside, has demonstrated significant therapeutic potential in preclinical studies. However, its clinical translation is often hampered by poor aqueous solubility and low oral bioavailability, leading to suboptimal in vivo efficacy. This document provides detailed application notes and protocols for advanced formulation strategies designed to overcome these limitations and significantly enhance the in vivo bioavailability of this compound. The following sections detail methodologies for the preparation of liposomes, self-nanoemulsifying drug delivery systems (SNEDDS), nanocrystals, and cyclodextrin inclusion complexes, using the closely related and structurally similar flavonoid, Isoliquiritigenin (ISL), as a primary model. The presented data and protocols for ISL are highly indicative of the potential for similar bioavailability enhancements for this compound.
Data Presentation: Pharmacokinetic Parameters of Enhanced Isoliquiritigenin Formulations
The following table summarizes the quantitative pharmacokinetic data from in vivo studies in rats, comparing various advanced formulations of Isoliquiritigenin (ISL) to the unformulated compound.
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Fold Increase in Bioavailability | Reference |
| ISL Suspension (Oral) | 0.43 | - | - | - | - | [1] |
| ISL-SNEDDS (Oral) | 1.52 | - | - | 202 | 3.47 | [1] |
| ISL Suspension (IV) | - | - | 306.78 ± 92.53 | - | - | [2] |
| ISL-Liposomes (IV) | - | - | 496.19 ± 126.29 | 162 | 1.62 | [2] |
| ISL Solution (Oral) | - | - | - | - | - | [3] |
| ISL-Nanocrystals (R2) (Oral) | - | - | - | 272 | 5.83 (Cmax increase) | [3] |
Experimental Protocols
Preparation of Isoliquiritigenin-Loaded Liposomes (ISL-LP)
This protocol describes the preparation of long-circulating liposomes loaded with Isoliquiritigenin using the thin-film hydration method.[2]
Materials:
-
Isoliquiritigenin (ISL)
-
Soybean phosphatidylcholine (SPC)
-
Cholesterol (CHOL)
-
DSPE-mPEG2000
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS, pH 7.4)
Procedure:
-
Dissolve ISL, SPC, CHOL, and DSPE-mPEG2000 in a mixture of chloroform and methanol in a round-bottom flask.
-
Remove the organic solvents by rotary evaporation under vacuum at 40°C to form a thin lipid film on the inner wall of the flask.
-
Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at 60°C for 1 hour. This will form multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator in an ice bath.
-
Extrude the liposomal suspension through polycarbonate membranes with decreasing pore sizes (e.g., 200 nm followed by 100 nm) using a lipid extruder to obtain a homogenous size distribution.
-
Determine the encapsulation efficiency and drug loading of the final ISL-LP formulation.
Preparation of Isoliquiritigenin-Sulfobutyl Ether-β-Cyclodextrin (ISL-SBE-β-CD) Inclusion Complex
This protocol describes the preparation of an inclusion complex of Isoliquiritigenin with sulfobutyl ether-β-cyclodextrin to enhance its aqueous solubility. [4] Materials:
-
Isoliquiritigenin (ISL)
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Ethanol
-
Distilled water
Procedure:
-
Dissolve SBE-β-CD in distilled water at 60°C with continuous stirring for 1 hour.
-
Dissolve ISL in ethanol.
-
Add the ISL-ethanol solution to the SBE-β-CD aqueous solution.
-
Stir the resulting suspension at 60°C for 4 hours.
-
Remove the ethanol by evaporation.
-
Freeze-dry the aqueous solution for 24 hours to obtain the solid ISL-SBE-β-CD inclusion complex.
-
Characterize the complex for formation, solubility, and stability.
Signaling Pathways Modulated by Isoliquiritigenin
Isoliquiritigenin has been shown to modulate several key signaling pathways involved in cellular protection and disease pathogenesis. Understanding these interactions is crucial for elucidating its therapeutic mechanisms.
Activation of the Nrf2 Signaling Pathway
ISL is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response.
Under normal conditions, Keap1 binds to Nrf2, leading to its ubiquitination and subsequent degradation. ISL can inhibit Keap1, allowing Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and activate the transcription of various antioxidant and cytoprotective genes. [5]
Inhibition of the p38 MAPK/mTOR/STAT3 Signaling Pathway
ISL has been shown to induce apoptosis in cancer cells by inhibiting the p38 MAPK/mTOR/STAT3 signaling pathway, which is often overactive in malignancies.
ISL inhibits the phosphorylation of p38 MAPK, which in turn prevents the activation of its downstream targets, mTOR and STAT3. [6]The inactivation of this pathway leads to decreased cell proliferation and survival, and ultimately induces apoptosis in cancer cells.
By employing these advanced formulation techniques, researchers can significantly improve the in vivo bioavailability of this compound, thereby unlocking its full therapeutic potential for a range of clinical applications. The provided protocols and mechanistic insights serve as a valuable resource for the development of effective this compound-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Long-Circulating and Brain-Targeted Liposomes Loaded with Isoliquiritigenin: Formation, Characterization, Pharmacokinetics, and Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Inclusion Complex of Isoliquiritigenin With Sulfobutyl Ether-β-Cyclodextrin: Preparation, Characterization, Inclusion Mode, Solubilization, and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoliquiritigenin Induces Apoptosis via ROS-Mediated Inhibition of p38/mTOR/STAT3 Pathway in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Liquid chromatography-mass spectrometry (LC-MS) for Neoisoliquiritin detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoisoliquiritin, a flavonoid glycoside found in licorice root and other traditional medicinal plants, has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and antitumor activities. Accurate and sensitive detection and quantification of this compound in various biological and botanical matrices are crucial for pharmacokinetic studies, quality control of herbal products, and pharmacological research. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the premier analytical technique for this purpose, offering high selectivity, sensitivity, and speed.
These application notes provide a comprehensive overview and detailed protocols for the detection and quantification of this compound using LC-MS. The information is intended to guide researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods.
Quantitative Data Summary
The following tables summarize the quantitative performance of a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the analysis of this compound.
Table 1: Linearity and Sensitivity of the UPLC-MS/MS Method for this compound
| Analyte | Regression Equation | Correlation Coefficient (r²) | Linear Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | Y = 567.43X + 103.21 | 0.9991 | 1.98 - 1980 | 0.49 | 1.98 |
LOD: Limit of Detection; LOQ: Limit of Quantification
Experimental Protocols
This section details the methodologies for sample preparation and LC-MS/MS analysis of this compound.
Protocol 1: UPLC-MS/MS Analysis of this compound in Herbal Medicine
This protocol is based on a validated method for the quantitative analysis of multiple components, including this compound, in a traditional Chinese medicine formulation.
1. Sample Preparation (Herbal Extract)
-
Extraction: Accurately weigh the powdered herbal material. Add an appropriate volume of 70% methanol. Perform ultrasonic extraction for 30 minutes, followed by cooling to room temperature. Compensate for any weight loss with 70% methanol.
-
Centrifugation: Centrifuge the extract at 12,000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm membrane filter before injection into the UPLC-MS/MS system.
2. UPLC-MS/MS Conditions
-
Instrumentation: A UPLC system coupled with a triple quadrupole tandem mass spectrometer.
-
Chromatographic Column: A C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5-30% B
-
10-15 min: 30-95% B
-
15-18 min: 95% B
-
18.1-20 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 2 µL
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for this compound: m/z 417.1 → 255.1
-
Ion Source Temperature: 500°C
-
Ion Spray Voltage: -4500 V
-
Curtain Gas: 35 psi
-
Collision Gas: 8 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Protocol 2: HPLC-MS/MS Analysis of this compound in Rat Plasma
This protocol is adapted from a pharmacokinetic study and is suitable for the analysis of this compound in biological matrices.[1]
1. Sample Preparation (Rat Plasma)
-
Protein Precipitation: To 100 µL of rat plasma, add 300 µL of methanol (containing the internal standard, if used).
-
Vortexing: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm filter before injection.
2. HPLC-MS/MS Conditions
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: An Agilent Zorbax SB-C18 column (4.6 × 150 mm, 5 μm).[1]
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Methanol
-
-
Gradient Elution: A gradient elution program should be optimized to ensure good separation of this compound from other plasma components. A typical gradient might be:
-
0-2 min: 20% B
-
2-8 min: 20-80% B
-
8-10 min: 80% B
-
10.1-12 min: 20% B
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: Ambient
-
Injection Volume: 10 µL
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for this compound: m/z 417.1 → 255.1 (Precursor ion → Product ion)
-
Optimization: Ion source parameters such as capillary voltage, gas flow, and temperature should be optimized for maximum sensitivity of the this compound signal.
-
Signaling Pathways and Experimental Workflows
This compound is the glycoside form of isoliquiritigenin (ISL). In vivo, this compound can be metabolized to ISL, which is known to modulate several important signaling pathways. Understanding these pathways is crucial for elucidating the pharmacological mechanisms of this compound.
Nrf2 Signaling Pathway
Isoliquiritigenin (the aglycone of this compound) is a known activator of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.
References
Neoisoliquiritin: A Promising Flavonoid for Inducing Apoptosis in Cancer Cells
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Neoisoliquiritin, a flavonoid glycoside found in licorice root, has emerged as a compound of interest in oncology research due to its potential to induce programmed cell death, or apoptosis, in cancer cells. This document provides a comprehensive overview of the current understanding of this compound's pro-apoptotic effects, detailed protocols for key experimental assays, and visualizations of the implicated signaling pathways. While research on this compound is ongoing, this guide consolidates available data to facilitate further investigation into its therapeutic potential. It is important to note that its isomer, isoliquiritigenin, has been more extensively studied, and its findings often provide valuable insights into the potential mechanisms of this compound.
Data Presentation: Efficacy of this compound and Related Compounds
The inhibitory concentration (IC50) is a critical measure of a compound's potency. While specific IC50 values for this compound are not widely reported across a broad range of cancer cell lines, available data and studies on related compounds provide a useful reference.
Table 1: Reported Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effects | Reference |
| LNCaP | Prostate Cancer | Inhibited cell proliferation, induced G0/G1 phase cell cycle arrest, suppressed androgen receptor (AR) signaling. | [1][2] |
| PC3 | Prostate Cancer | No significant effect on cell proliferation. | [1] |
| Breast Cancer Cells | Breast Cancer | Inhibited cell proliferation, induced apoptosis by targeting GRP78-β-catenin signaling. | [3] |
| A549 | Non-small cell lung cancer | A combination of liquiritin, isoliquiritin (isomer), and isoliquirigenin induced apoptosis via upregulation of p53 and p21. | [4] |
Table 2: IC50 Values of Isoliquiritigenin (an isomer of this compound) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| SK-MEL-28 | Melanoma | Not specified, but induced apoptosis. | |
| T47D | Breast Cancer | 2.20 ± 1.5 | |
| MCF-7 | Breast Cancer | 3.03 ± 1.5 | |
| MDA-MB-231 | Breast Cancer | 11.90 ± 2.6 | |
| HCT116 | Colorectal Cancer | 22.4 (for a related compound) | [1] |
Signaling Pathways in this compound-Induced Apoptosis
This compound appears to induce apoptosis through multiple signaling pathways, often involving the regulation of key proteins in the apoptotic machinery. Based on current research, the following pathways are implicated.
Caption: this compound-induced apoptosis signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's effects on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to various concentrations in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key apoptotic proteins such as Bcl-2, Bax, and cleaved Caspase-3.
Caption: Workflow for Western blot analysis.
Protocol:
-
Protein Extraction: After treating cells with this compound, wash them with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels. An increased Bax/Bcl-2 ratio and the presence of cleaved Caspase-3 are indicative of apoptosis.
Conclusion
This compound shows considerable promise as an apoptosis-inducing agent in various cancer cell lines. The provided protocols and background information are intended to serve as a valuable resource for researchers investigating its anticancer properties. Further studies are warranted to fully elucidate its mechanisms of action and to establish its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity of neolignans identified in Saururus chinensis towards human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoliquiritigenin Induces Apoptosis via ROS-Mediated Inhibition of p38/mTOR/STAT3 Pathway in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoquinoline-1,3,4-trione Derivatives Inactivate Caspase-3 by Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Neoisoliquiritin solubility issues in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with neoisoliquiritin in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous media a concern?
A1: this compound is a flavonoid glycoside, a natural compound with various potential therapeutic properties, including anti-inflammatory and antioxidant effects. Like many flavonoids, this compound is inherently hydrophobic, leading to poor solubility in water and aqueous buffers used in many biological experiments. This low solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results. While glycosylation generally improves the aqueous solubility of flavonoids compared to their aglycone counterparts, this compound can still present significant challenges.[1][2]
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: Due to its low aqueous solubility, it is recommended to prepare stock solutions of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice. Ethanol and methanol can also be used. A high-concentration stock solution allows for the addition of a small volume to the aqueous experimental medium, minimizing the final concentration of the organic solvent.
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What can I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs because the this compound is soluble in the concentrated DMSO but crashes out when the DMSO is diluted in the aqueous medium. Here are several troubleshooting steps:
-
Optimize the final DMSO concentration: Aim for the lowest possible final DMSO concentration in your culture medium, as high concentrations can be toxic to cells. A final concentration of 0.5% DMSO or lower is generally recommended, but the tolerance should be determined for your specific cell line.
-
Use a serial dilution approach: Instead of a single large dilution, perform one or more intermediate dilution steps in your pre-warmed aqueous medium. This gradual reduction in DMSO concentration can help maintain solubility.
-
Pre-warm your aqueous medium: Adding the this compound stock solution to pre-warmed (e.g., 37°C) medium can improve solubility.
-
Ensure rapid mixing: Add the this compound stock solution dropwise to the aqueous medium while gently vortexing or swirling to promote rapid and uniform dispersion.
-
Consider a lower stock concentration: If precipitation persists, preparing a more dilute stock solution in DMSO may be necessary. This will require adding a larger volume to your final solution, so be mindful of the final DMSO percentage.
Q4: Are there methods to enhance the aqueous solubility of this compound without using organic solvents?
A4: Yes, complexation with cyclodextrins is a promising technique. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic molecules like this compound, thereby increasing their solubility in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[3][4][5]
Q5: How does pH affect the solubility of this compound?
A5: The solubility of flavonoids can be influenced by pH. As weak acids due to their phenolic hydroxyl groups, their solubility may increase in alkaline (higher pH) conditions.[1] However, the optimal pH for your experiment will also depend on the stability of the compound and the requirements of your biological system. It is advisable to determine the solubility of this compound at the specific pH of your experimental buffer.
Quantitative Data Summary
The following table summarizes the available solubility data for this compound. It is important to note that precise quantitative data for this compound in various aqueous co-solvent mixtures and across a range of pH values is not extensively reported in the literature. Researchers may need to determine these parameters empirically for their specific experimental conditions.
| Solvent | Concentration | Temperature (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | 66.67 mg/mL (159.35 mM) | Not Specified | A high-concentration stock solution can be prepared. |
| Water | Poorly soluble | Not Specified | Glycosylation provides some solubility, but it remains low.[1][2] |
| Ethanol | Soluble | Not Specified | Can be used as an alternative to DMSO for stock solutions. |
| Methanol | Soluble | Not Specified | Can be used as an alternative to DMSO for stock solutions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Dilutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and subsequent dilution into an aqueous medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Aqueous medium (e.g., cell culture medium, phosphate-buffered saline), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
Procedure:
-
Stock Solution Preparation (10 mM in DMSO): a. Aseptically weigh the appropriate amount of this compound powder. The molecular weight of this compound is 418.39 g/mol . b. Add the calculated volume of sterile DMSO to the powder in a sterile tube. c. Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C and brief sonication can be used to aid dissolution if necessary. d. Visually inspect the solution to ensure no particulate matter remains. e. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Preparation of Working Dilution in Aqueous Medium: a. Thaw a single aliquot of the this compound stock solution at room temperature. b. Pre-warm your aqueous medium to the desired experimental temperature (e.g., 37°C). c. (Recommended) Prepare an intermediate dilution: To minimize precipitation, first, create an intermediate dilution of your stock solution in the pre-warmed aqueous medium. For example, dilute the 10 mM stock 1:10 to create a 1 mM intermediate solution. d. Final Dilution: While gently vortexing the pre-warmed aqueous medium, add the appropriate volume of the stock or intermediate solution dropwise to achieve your final desired concentration of this compound. Ensure the final DMSO concentration is within the tolerated limit for your experiment (typically ≤ 0.5%). e. Visually inspect the final working solution for any signs of precipitation before use.
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation
This protocol provides a method for preparing a this compound-HP-β-CD inclusion complex to improve aqueous solubility.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
Filtration device (e.g., 0.22 µm syringe filter)
Procedure:
-
Preparation of HP-β-CD Solution: a. Prepare a solution of HP-β-CD in your desired aqueous medium at a concentration known to be effective for similar flavonoids (e.g., 1-10% w/v). b. Stir the solution until the HP-β-CD is completely dissolved.
-
Formation of the Inclusion Complex: a. Add an excess amount of this compound powder to the HP-β-CD solution. b. Stir the mixture vigorously at a constant temperature (e.g., room temperature or 37°C) for 24-48 hours to allow for complex formation. The container should be sealed to prevent evaporation.
-
Separation and Quantification: a. After the equilibration period, filter the suspension through a 0.22 µm filter to remove the undissolved this compound. b. The concentration of the solubilized this compound in the filtrate can be determined using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
Visualizations
Troubleshooting Workflow for this compound Precipitation
Signaling Pathways Modulated by this compound's Aglycone (Isoliquiritigenin)
The following diagrams illustrate key signaling pathways that are known to be modulated by isoliquiritigenin, the aglycone of this compound. It is plausible that this compound exerts its biological effects through these or similar pathways, either directly or after being metabolized to isoliquiritigenin.
1. Nrf2 Signaling Pathway
2. VEGF/VEGFR-2 Signaling Pathway
3. MAPK Signaling Pathway
References
- 1. “Sweet Flavonoids”: Glycosidase-Catalyzed Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent Neoisoliquiritin precipitation in cell culture media
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers prevent the precipitation of Neoisoliquiritin in cell culture media, ensuring experimental reliability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
This compound is a natural flavonoid glycoside derived from licorice.[1] Like many flavonoid compounds, it has low aqueous solubility.[2][3] Precipitation in cell culture media, which is an aqueous environment, is a common issue driven by several factors:
-
Physicochemical Properties: The molecule's inherent hydrophobicity makes it poorly soluble in water-based solutions.
-
Solvent Shock: this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution. When this concentrated stock is rapidly diluted into the aqueous culture medium, the abrupt change in solvent polarity can cause the compound to crash out of solution.[2]
-
High Concentration: Every compound has a maximum solubility limit in a given system. Exceeding this concentration in the final culture medium will inevitably lead to precipitation.[2]
-
Media Components: Interactions with salts (e.g., calcium, magnesium), proteins, and other components in the culture medium can reduce the solubility of the compound.[4]
-
Environmental Factors: Changes in temperature (e.g., moving from cold storage to a 37°C incubator) and pH shifts in the medium due to cell metabolism can also affect solubility.[2]
Q2: How should I prepare a this compound stock solution to maximize stability?
Proper preparation of the stock solution is the most critical step in preventing precipitation.
-
Solvent Selection: this compound is soluble in organic solvents like DMSO, ethanol, and methanol.[1] High-purity, anhydrous DMSO is the most common and recommended solvent for preparing stock solutions for cell culture.[5] Using fresh, newly opened DMSO is advised, as it can absorb water, which negatively impacts the solubility of hydrophobic compounds.[5]
-
Concentration: Prepare a highly concentrated stock solution (e.g., 10-100 mM). This allows for a small volume to be added to the culture medium, minimizing the final concentration of the organic solvent.
-
Dissolution Technique: To fully dissolve the powder, brief ultrasonication may be necessary.[5]
-
Storage: Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles, which can promote precipitation.[2][5] Stock solutions are stable for up to 6 months at -80°C.[5]
Q3: What is the correct procedure for diluting the this compound stock solution into cell culture media?
The dilution method is crucial to avoid "solvent shock."
-
Pre-warm the Medium: Always pre-warm the cell culture medium to the experimental temperature (typically 37°C) before adding the compound.[2]
-
Add Dropwise While Mixing: Add the required volume of the this compound stock solution drop-by-drop directly into the pre-warmed medium while gently vortexing or swirling the tube.[2] This gradual introduction helps the compound disperse and dissolve rather than forming a localized, supersaturated area that leads to precipitation.
-
Use Serum: If your experiment allows, dilute the stock solution into a medium containing serum (e.g., FBS). The compound can bind to proteins like albumin, which can increase its apparent solubility and stability in the solution.[6]
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
The final concentration of DMSO should be kept as low as possible, as it can have toxic effects on cells. A final concentration of 0.1% to 0.5% is generally considered safe for most cell lines, but the specific tolerance should be determined experimentally for your particular cells.[6][7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide
This table summarizes common issues, their probable causes, and recommended solutions to prevent this compound precipitation.
| Problem | Potential Cause | Recommended Solution |
| Immediate Cloudiness/Precipitation Upon Dilution | Solvent Shock: The DMSO stock was added too quickly or into cold medium. | Pre-warm the medium to 37°C. Add the stock solution slowly, drop-by-drop, while gently vortexing or swirling the medium.[2] |
| Concentration Too High: The final concentration of this compound exceeds its solubility limit in the medium. | Perform a kinetic solubility test (see protocol below) to determine the maximum soluble concentration in your specific medium. | |
| Precipitation Occurs Over Time in the Incubator | Compound Instability: The compound may be degrading or falling out of solution at 37°C. | Check the stability of this compound at 37°C over the time course of your experiment. Consider reducing the incubation time if possible.[2] |
| Interaction with Media Components: Salts or proteins in the medium are causing precipitation. | Test the compound's solubility in a simpler buffer like PBS to see if media components are the issue.[2] Using serum in the medium can sometimes help.[6] | |
| pH Shift: Cell metabolism can alter the pH of the medium, affecting compound solubility. | Use a medium buffered with HEPES to maintain a stable pH, and ensure proper CO2 levels in the incubator.[2] | |
| Inconsistent Results Between Experiments | Inconsistent Stock Solution: Repeated freeze-thaw cycles or moisture absorption in the DMSO stock. | Prepare fresh stock solution or use a new, single-use aliquot for each experiment. Use high-purity, anhydrous DMSO.[5] |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₂O₉ | PubChem[8] |
| Molar Mass | 418.4 g/mol | PubChem[8] |
| Appearance | Light yellow to yellow solid powder | MedchemExpress, Sigma-Aldrich[5] |
| Solubility | Soluble in DMSO (66.67 mg/mL or 159.35 mM), methanol, ethanol | ChemBK, MedchemExpress[1][5] |
| Storage (Solid) | 4°C, protect from light | MedchemExpress[5] |
| Storage (DMSO Stock) | -80°C for 6 months; -20°C for 1 month | MedchemExpress[5] |
Table 2: Example Stock Solution Preparation (for 10 mg this compound)
| Desired Stock Concentration | Volume of DMSO to Add |
| 10 mM | 2.390 mL |
| 20 mM | 1.195 mL |
| 50 mM | 0.478 mL |
| 100 mM | 0.239 mL |
Calculations based on a molar mass of 418.4 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Weigh Compound: Accurately weigh 10 mg of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add 239 µL of high-purity, anhydrous DMSO to the tube.
-
Dissolve: Vortex thoroughly. If the solid does not dissolve completely, place the tube in an ultrasonic water bath for 5-10 minutes until the solution is clear.
-
Aliquot and Store: Dispense the stock solution into small, single-use aliquots (e.g., 10 µL) in sterile tubes.
-
Storage: Label the aliquots clearly and store them at -80°C for long-term use or -20°C for short-term use.[5]
Protocol 2: Determining the Kinetic Solubility of this compound
This protocol helps determine the maximum concentration of this compound that can be added to your specific cell culture medium without immediate precipitation.
-
Prepare Dilution Series: Prepare a serial dilution of your high-concentration this compound stock solution in 100% DMSO. For example, from 100 mM down to 1 mM.
-
Dispense Medium: Add 198 µL of your complete cell culture medium (pre-warmed to 37°C) to the wells of a 96-well plate.
-
Add Compound: Add 2 µL of each concentration from your DMSO dilution series to the wells containing medium. This creates a 1:100 dilution and keeps the final DMSO concentration at 1%. Also, include a vehicle control (2 µL of 100% DMSO).
-
Incubate and Observe: Mix the plate gently on a plate shaker for 5-10 minutes. Let it sit at room temperature for 1-2 hours.
-
Measure Turbidity: Visually inspect each well for signs of precipitation (cloudiness, crystals). For a quantitative measurement, read the absorbance of the plate at a wavelength between 500-700 nm using a plate reader.
-
Determine Solubility: The highest concentration that does not show visible precipitation or a significant increase in absorbance compared to the vehicle control is the approximate kinetic solubility limit.[2]
Visualizations
Experimental and Logical Workflows
Caption: Workflow for preparing and using this compound in cell culture.
Relevant Signaling Pathways
This compound is a flavonoid known to modulate several key cellular signaling pathways. The diagrams below illustrate pathways affected by the closely related compound Isoliquiritigenin (ISL) and other licorice derivatives, providing context for potential biological activities.
Caption: Activation of the Nrf2 antioxidant pathway by Isoliquiritigenin.[9]
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Culture Academy [procellsystem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C21H22O9 | CID 5320092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Neoisoliquiritin stock solutions
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice to ensure the stability and efficacy of Neoisoliquiritin stock solutions in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a natural flavonoid compound, specifically a chalcone, primarily derived from the licorice root (Glycyrrhiza species).[1][2][3] It is recognized for a variety of biological activities, including antioxidant and anti-inflammatory properties.[1] Structurally, it is a glycoside, which contributes to its stability and bioavailability.[1][4] It typically appears as a light yellow to yellow powder.[3][5]
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, and ethanol.[6][7] Due to its limited solubility in water, preparing a concentrated aqueous stock solution is not recommended.[2] For cell-based assays, DMSO is the most commonly used solvent for creating a high-concentration primary stock solution.[3]
Q3: How should I store the solid this compound powder?
A3: Unopened, solid this compound should be stored at 2-8°C to maintain its integrity.[5][6]
Q4: What are the best practices for storing this compound stock solutions to ensure stability?
A4: To prevent degradation, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[3] These aliquots should be stored in tightly sealed vials, protected from light.[3] For optimal stability, store solutions at -80°C for up to six months or at -20°C for up to one month.[3] It is always best practice to prepare fresh solutions on the day of use whenever possible.[7]
Data Summary: Solubility and Storage
| Parameter | Recommended Solvent | Concentration/Condition | Storage Temperature | Stability Period |
| Solubility | DMSO | 66.67 mg/mL (159.35 mM) | N/A | N/A |
| Methanol, Ethanol | Soluble[6][7] | N/A | N/A | |
| Storage (Solid) | N/A | Powder | 2-8°C[5][6] | Per manufacturer |
| Storage (In Solvent) | DMSO | Aliquoted Solution | -80°C | Up to 6 months[3] |
| DMSO | Aliquoted Solution | -20°C | Up to 1 month[3] |
Note: The provided DMSO solubility is a guideline. Hygroscopic DMSO can significantly impact solubility; always use newly opened DMSO.[3]
Experimental Protocol: Preparing a this compound Stock Solution
This protocol outlines the preparation of a 10 mM stock solution in DMSO, a common starting point for most in vitro experiments.
Materials:
-
This compound powder (M.W. 418.39 g/mol )[3]
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, light-blocking microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance and weighing paper
Procedure:
-
Pre-calculation: Determine the mass of this compound needed.
-
Formula: Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM solution: 1 mL x 10 mM x 418.39 g/mol = 4.18 mg
-
-
Weighing: Carefully weigh the calculated amount of this compound powder.
-
Dissolving: Add the powder to a sterile microcentrifuge tube. Add the corresponding volume of fresh, sterile DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath or brief ultrasonication can aid dissolution if needed.
-
Aliquoting & Storage: Dispense the stock solution into single-use aliquots in light-blocking sterile tubes. Store immediately at -20°C or -80°C, protected from light.
References
- 1. 59122-93-9(this compound) | Kuujia.com [kuujia.com]
- 2. CAS 7014-39-3: this compound | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C21H22O9 | CID 5320092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 59122-93-9 [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. Isoliquiritin | CAS:5041-81-6 | Manufacturer ChemFaces [chemfaces.com]
Technical Support Center: Neoisoliquiritin Extraction from Natural Products
Welcome to the technical support center for Neoisoliquiritin extraction. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this valuable flavonoid from natural sources, primarily licorice root (Glycyrrhiza species). Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the extraction process.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound extraction, providing potential causes and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low Yield of this compound | Inappropriate Solvent Selection: The polarity of the solvent may not be optimal for this compound. | - Solvent Optimization: Test a range of solvents with varying polarities. Methanol has been shown to be effective.[1][2] Ethanol-water mixtures (e.g., 70% ethanol) are also commonly used.[3] For greener alternatives, consider Natural Deep Eutectic Solvents (NADES) or ionic liquids.[4][5] - Increase Solvent Volume: Ensure an adequate solvent-to-solid ratio. A ratio of 42 mL/g has been reported as optimal in some NADES systems.[4] For methanol extraction, a volume of 70 mL for 1 g of licorice powder was found to be optimal.[2] |
| Suboptimal Extraction Temperature: Temperature may be too low for efficient extraction or too high, leading to degradation. | - Temperature Control: Optimize the extraction temperature. While higher temperatures can increase solubility and diffusion, excessive heat can degrade flavonoids. For ultrasound-assisted extraction of related compounds, 69°C was found to be optimal.[6] For simple deionized water extraction, 90°C has been used.[7] | |
| Insufficient Extraction Time: The duration of the extraction may not be sufficient to fully extract the compound. | - Time Optimization: The optimal extraction time can vary significantly with the method. Dipping methods may require up to 120 minutes[1][2], while microwave-assisted or ultrasonic-assisted extractions can be much shorter, around 30-34 minutes.[4][6] | |
| Inefficient Extraction Method: The chosen method may not be powerful enough for the plant matrix. | - Method Comparison: Consider more advanced extraction techniques. Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are generally more efficient than conventional maceration or Soxhlet extraction, offering higher yields in less time.[5][6][8] | |
| Poor Quality of Raw Material: The concentration of this compound can vary depending on the plant source, harvest time, and storage conditions. | - Material Sourcing and Analysis: Source high-quality, certified raw materials. Whenever possible, perform initial quantitative analysis (e.g., using HPLC or 1H-qNMR) on a small sample to determine the initial concentration of the target compound.[9][10] | |
| Presence of Impurities in the Extract | Co-extraction of Other Compounds: The solvent used may also extract other flavonoids, saponins (like glycyrrhizic acid), and polysaccharides. | - Selective Solvent Systems: While challenging, fine-tuning the solvent system can help to selectively extract this compound. - Purification Steps: Implement post-extraction purification. Column chromatography (e.g., with resin columns) is a common and effective method for purifying the crude extract.[7] High-speed countercurrent chromatography (HSCCC) has also been successfully used to separate flavonoids and saponins from licorice.[3] |
| Degradation of this compound: The compound may be unstable under the chosen extraction conditions (e.g., high temperature, presence of acids or bases). | - Mild Extraction Conditions: Use milder extraction conditions, such as lower temperatures and shorter extraction times, especially with methods like UAE and MAE. - pH Control: Maintain a neutral pH during extraction unless a specific conversion is desired. Note that isoliquiritigenin can be formed from liquiritin and isoliquiritin via acid hydrolysis followed by alkaline conversion.[11] | |
| Difficulty in Quantifying this compound | Inadequate Analytical Method: The chosen analytical method may lack the required sensitivity or resolution. | - Method Validation: Utilize robust and validated analytical techniques. High-Performance Liquid Chromatography (HPLC) with a C18 column is a standard method.[1][2] Ultra-Performance Convergence Chromatography (UPC2) and 1H-qNMR are more advanced, rapid, and accurate alternatives.[9][10][12][13] |
| Matrix Effects: Other compounds in the crude extract can interfere with the analytical signal of this compound. | - Sample Preparation: Incorporate a sample clean-up step before analysis, such as solid-phase extraction (SPE), to remove interfering compounds. - Use of Internal Standards: Employ an internal standard in your quantitative analysis to compensate for matrix effects and variations in sample preparation. |
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and Isoliquiritin?
This compound is a specific glycoside flavonoid.[14] Often in literature, the term "isoliquiritin" is used more broadly and can sometimes refer to this compound or a mixture of related isomers. It is crucial to use proper analytical standards for unambiguous identification and quantification.
Q2: Which part of the licorice plant is the best source for this compound?
The roots and rhizomes of Glycyrrhiza species, such as Glycyrrhiza uralensis, Glycyrrhiza inflata, and Glycyrrhiza glabra, are the primary sources of this compound and other related flavonoids.[4]
Q3: What are the best solvents for extracting this compound?
The choice of solvent is critical. Methanol and aqueous ethanol are effective conventional solvents.[1][2][3] For "green" extraction, Natural Deep Eutectic Solvents (NADES) have shown high efficiency.[4] The optimal choice depends on the specific extraction method, desired purity, and environmental considerations.
Q4: Can I use water for extraction?
Yes, hot deionized water has been used for the initial extraction of this compound from licorice powder. One patented method specifies extraction at 90°C.[7] However, the selectivity might be lower compared to organic solvents, leading to a higher co-extraction of water-soluble compounds like polysaccharides.
Q5: How can I improve the purity of my final product?
Post-extraction purification is essential. The most common method is column chromatography using various resins.[7] For high-purity standards, preparative HPLC or high-speed countercurrent chromatography (HSCCC) can be employed.[3]
Q6: My this compound seems to be degrading during the process. What can I do?
This compound, like many flavonoids, can be sensitive to heat, light, and pH. To minimize degradation, consider using non-thermal extraction methods like ultrasonic-assisted extraction at controlled temperatures, minimizing exposure to light, and ensuring the pH of your solvent is near neutral.
Experimental Protocols & Visualizations
General Extraction and Purification Workflow
The following diagram illustrates a typical workflow for the extraction and purification of this compound from licorice root.
Caption: General Workflow for this compound Extraction.
Troubleshooting Logic for Low Yield
This diagram outlines the logical steps to troubleshoot a low yield of this compound.
Caption: Troubleshooting Logic for Low Yield.
This compound and Related Flavonoids
This diagram illustrates the structural relationship between this compound and its aglycone, isoliquiritigenin, which is a key chalcone in licorice.
Caption: this compound and Related Structures.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. phcogj.com [phcogj.com]
- 6. Optimization of ultrasound-assisted extraction of glycyrrhizic acid from licorice using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102336791A - Method for extracting isoliquiritin from licorice root - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Analysis of Flavonoids in Glycyrrhiza uralensis Fisch by 1H-qNMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound | C21H22O9 | CID 5320092 - PubChem [pubchem.ncbi.nlm.nih.gov]
Neoisoliquiritin purity analysis and quality control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity analysis and quality control of Neoisoliquiritin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity crucial?
A1: this compound is a flavonoid glycoside naturally found in plants like licorice root.[1] Purity analysis is essential to ensure the identity, strength, and quality of the compound for research and development. Impurities can interfere with experimental results, lead to inaccurate biological activity assessments, and pose potential safety risks. Quality control for herbal medicines and their active compounds is critical for ensuring safety and efficacy.[2][3]
Q2: What are the primary analytical methods for determining the purity of this compound?
A2: The most common and recommended methods for purity analysis of this compound and similar compounds are High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][6] These techniques allow for the separation, identification, and quantification of this compound and its potential impurities.
Q3: What are typical purity specifications for research-grade this compound?
A3: While specifications can vary by supplier, research-grade this compound typically has a purity of ≥95%. The specific percentage is determined by a quantitative method like HPLC.
Q4: How should this compound be stored to prevent degradation?
A4: this compound should be stored in a cool, dry, and dark place. Like many flavonoids, it can be susceptible to degradation under acidic conditions and exposure to light.[7] Proper storage in well-sealed containers, protected from light and moisture, is critical to maintain its stability and integrity.
Q5: What are some common impurities found in this compound samples?
A5: Impurities can originate from the synthetic route, the natural source material, or degradation. They may include related flavonoids, isomers, or byproducts from the extraction and purification process. LC-MS is a powerful tool for the identification and characterization of such impurities.[8]
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
Q1: I am seeing unexpected peaks in my HPLC chromatogram. What could be the cause?
A1: Unexpected peaks can arise from several sources. Consider the following possibilities:
-
Sample Degradation: this compound may degrade if exposed to harsh pH conditions (especially acidic) or prolonged light, creating degradation products.[7]
-
Solvent Contamination: Ensure all solvents and reagents used for the mobile phase and sample preparation are of high purity (e.g., HPLC grade).
-
Contamination from Sample Matrix: If extracted from a natural source, other co-extracted compounds may be present.
-
System Contamination: The HPLC system itself might be contaminated. Run a blank gradient (injecting only the mobile phase) to check for system peaks.
Q2: The peak shape for this compound is poor (e.g., broad, tailing). How can I improve it?
A2: Poor peak shape can compromise resolution and accuracy. To improve it:
-
Optimize Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the molecule. Adding a small amount of acid (e.g., 0.1% formic acid) often improves peak shape for phenolic compounds.
-
Adjust Gradient Slope: A shallower gradient around the elution time of your compound can improve peak shape and resolution.[9]
-
Check for Column Overload: Injecting too concentrated a sample can lead to broad peaks. Try diluting your sample.
-
Column Condition: The column may be aging or contaminated. Try flushing the column or replacing it if necessary.
Q3: My analytical results are not reproducible. What should I check?
A3: Lack of reproducibility is a common and frustrating issue.[10] A systematic check is required:
-
Consistent Sample Preparation: Ensure that every step of the sample preparation, from weighing to dissolution and dilution, is performed consistently. Inconsistent extraction can be a major source of variability.[3]
-
System Stability: Before running samples, ensure the HPLC system is fully equilibrated. The baseline should be stable, and the pressure should be consistent.
-
Reagent Quality: Use fresh, high-quality solvents and reagents. Reagents can degrade over time.[10]
-
Injection Volume Precision: Verify the autosampler's precision. If performing manual injections, ensure technique is consistent.
-
Environmental Factors: Check for significant temperature fluctuations in the lab, which can affect retention times.[10]
Quantitative Data & Method Parameters
The following tables provide typical starting parameters for the purity analysis of this compound. These should be optimized for your specific instrumentation and column.
Table 1: HPLC-UV Method Parameters
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 30-40 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | ~370 nm (for Chalcones) |
| Injection Volume | 10 µL |
Table 2: LC-MS Method Validation Parameters (Example)
These values are illustrative and based on typical validation results for flavonoids in herbal medicines.[11][12][13]
| Parameter | Typical Value |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.02 - 0.10 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.25 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery) | 95% - 105% |
Experimental Protocols
Protocol 1: Purity Determination by HPLC-UV
1. Objective: To quantify the purity of a this compound sample using a reverse-phase HPLC method with UV detection.
2. Materials & Reagents:
-
This compound Reference Standard (≥98% purity)
-
This compound Sample for analysis
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid (LC-MS Grade)
-
Methanol (HPLC Grade)
3. Chromatographic System:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.
-
C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm).
4. Procedure:
- Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Degas both solutions before use.
- Standard Solution Preparation: Accurately weigh ~5 mg of this compound Reference Standard and dissolve in methanol to make a 1 mg/mL stock solution. Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol.
- Sample Solution Preparation: Accurately weigh ~5 mg of the this compound sample and prepare a 1 mg/mL stock solution in methanol. Dilute to a concentration within the calibration range (e.g., 50 µg/mL).
- System Setup and Equilibration: Set up the HPLC system using the parameters in Table 1. Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
- Analysis: Inject the blank (methanol), followed by the calibration standards, and then the sample solutions.
- Data Analysis:
- Integrate the peak area of this compound in all chromatograms.
- Generate a calibration curve by plotting the peak area versus the concentration of the standards.
- Determine the concentration of this compound in the sample solution using the calibration curve.
- Calculate the purity of the sample using the formula: Purity (%) = (Concentration from curve / Theoretical concentration) x 100
- Calculate area percentage purity by: Area % = (Area of this compound Peak / Total Area of All Peaks) x 100
Signaling Pathways
This compound's biological activity is often linked to its aglycone, Isoliquiritigenin (ISL) . ISL has been shown to modulate several key signaling pathways involved in inflammation and cellular defense.
Nrf2 Signaling Pathway: The Nuclear factor erythroid-2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress.[14] Isoliquiritigenin (ISL) is known to activate this pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. When exposed to inducers like ISL, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of protective antioxidant genes.[14][15]
References
- 1. This compound | C21H22O9 | CID 5320092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quality Control of Herbal Medicines: From Traditional Techniques to State-of-the-art Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.vub.be [researchportal.vub.be]
- 4. mdpi.com [mdpi.com]
- 5. Quality control of herbal medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wlv.openrepository.com [wlv.openrepository.com]
- 7. Stress degradation studies and stability-indicating TLC-densitometric method of glycyrrhetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and identification of a major impurity in a new bulk drug candidate by preparative LC, ESI-MS(n), LC-MS-MS, and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting [chem.rochester.edu]
- 11. Development and Validation of an HPLC-PDA Method for Quality Control of Jwagwieum, an Herbal Medicine Prescription: Simultaneous Analysis of Nine Marker Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Validation of an HPLC–PDA Method for Quality Control of Jwagwieum, an Herbal Medicine Prescription: Simultaneous Analysis of Nine Marker Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of commercial Neoisoliquiritin
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address the common challenges associated with the batch-to-batch variability of commercial Neoisoliquiritin. The following troubleshooting guides and frequently asked questions (FAQs) will help you identify potential issues, implement quality control measures, and ensure the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell-based assays with different batches of this compound. What are the likely causes?
A1: Batch-to-batch variability in natural products like this compound is a common issue that can stem from several factors throughout the manufacturing process. These include:
-
Source Material Variation: The chemical composition of the raw botanical material (Glycyrrhiza uralensis or other licorice species) can vary depending on the growing conditions, harvest time, and storage.
-
Extraction and Purification Processes: Differences in extraction solvents, temperature, pressure, and purification methods can lead to variations in the final product's purity and impurity profile.
-
Presence of Impurities: Minor impurities or contaminants, even in small amounts, can have significant effects on biological assays. These may include related flavonoids, degradation products, or residual solvents.
-
Compound Stability: this compound may degrade over time if not stored correctly, leading to a decrease in potency and the formation of other compounds. Always store this compound at 4°C and protect it from light. For long-term storage in solvent, use -80°C for up to 6 months or -20°C for up to 1 month, ensuring protection from light.[1]
Q2: How can we perform an initial quality check on a new batch of this compound?
A2: Before using a new batch in extensive experiments, it is highly recommended to perform some basic quality control checks. These can include:
-
Physical Inspection: The product should be a light yellow to yellow solid powder.[2] Any significant deviation in color or texture could indicate an issue.
-
Solubility Test: Test the solubility of the compound in your intended solvent (e.g., DMSO). Inconsistent solubility can be an early indicator of impurities.
-
Analytical Chemistry Techniques: The most reliable methods for quality control are analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These can confirm the identity and purity of the compound.
Q3: What are the key analytical parameters we should look for when assessing the purity of this compound?
A3: When using analytical methods for quality control, you should compare the data from the new batch to a previously validated batch or a certified reference standard. Key parameters to check include:
-
HPLC: The retention time of the main peak should be consistent. The peak area percentage will give you an estimation of the purity.
-
Mass Spectrometry: The measured molecular weight should match the expected molecular weight of this compound (418.39 g/mol ).[1]
-
NMR: The proton (¹H) and carbon-¹³ (¹³C) NMR spectra should match the known spectra for this compound.
Troubleshooting Inconsistent Experimental Results
Issue 1: Decreased or Variable Potency in Biological Assays
If you observe that a new batch of this compound is less potent or shows variable activity in your assays (e.g., changes in IC50 values), consider the following troubleshooting steps.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Degradation | 1. Check the expiration date and storage conditions of the compound. 2. Prepare fresh stock solutions. Do not use old stock solutions. 3. Perform a stability test by analyzing the compound in your assay medium over time using HPLC. | Consistent potency with freshly prepared solutions. HPLC analysis shows a stable peak area over the experimental duration. |
| Lower Purity of the New Batch | 1. Request the Certificate of Analysis (CoA) from the supplier for the specific batch. 2. Perform your own purity analysis using HPLC, LC-MS, or qNMR. | The CoA should indicate a purity of ≥98%. Your in-house analysis should confirm this. Discrepancies may require contacting the supplier. |
| Presence of Bioactive Impurities | 1. Analyze the impurity profile using HPLC or LC-MS. 2. If possible, identify the impurities. They could be isomers or related flavonoids that may have antagonistic or synergistic effects. | A clean chromatogram with minimal impurity peaks. If significant impurities are present, the batch may be unsuitable for sensitive assays. |
| Cell Culture Variability | 1. Ensure consistent cell passage number, seeding density, and growth phase. 2. Routinely test for mycoplasma contamination. 3. Use a positive control to ensure the assay itself is performing as expected. | Consistent results with the positive control. Reduced variability between replicate experiments. |
Issue 2: Altered Cellular Phenotype or Unexpected Off-Target Effects
If you observe unexpected cellular responses that were not seen with previous batches, the cause could be a specific contaminant.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contamination with a Different Bioactive Compound | 1. Use LC-MS to screen for unexpected molecular weights. 2. Compare the full NMR spectrum with a reference to identify any additional signals. | The mass spectrum should show a primary peak corresponding to this compound. The NMR spectrum should be clean and match the reference. |
| Residual Solvents from Purification | 1. Check the CoA for information on residual solvents. 2. If you suspect solvent effects, you can perform a solvent control in your assay. | No adverse cellular effects are observed with the solvent at the potential residual concentration. |
| Endotoxin Contamination | 1. If working with immune cells or in assays sensitive to endotoxins, test the this compound solution for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay. | Endotoxin levels should be below the acceptable limit for your specific application. |
Data Presentation: Analytical and Bioactivity Parameters
The following tables provide expected analytical data and a range of reported bioactivity for this compound. Use these as a reference when qualifying a new batch.
Table 1: Physicochemical and Analytical Properties
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₂O₉ | [1] |
| Molecular Weight | 418.39 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [2] |
| Purity (Typical) | ≥98% | [2] |
| Storage Temperature | 4°C (solid), -20°C to -80°C (in solution) | [1] |
| UV-Vis λmax (in Methanol) | Expected around 250-285 nm and 320-380 nm, characteristic of flavonoids. | [3] |
Table 2: Representative HPLC Parameters
| Parameter | Condition | Expected Retention Time |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Varies significantly with conditions. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | With a gradient elution, retention time is dependent on the gradient profile. For related compounds, retention times can range from 5 to 20 minutes. |
| Flow Rate | 1.0 mL/min | N/A |
| Detection | UV, ~254 nm or ~370 nm | N/A |
Note: HPLC retention times are highly dependent on the specific column, instrument, and gradient conditions. It is crucial to run a reference standard on your system to establish a benchmark retention time.
Table 3: Reported IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (µM) | Source |
| LNCaP | Prostate Cancer | Dose-dependent inhibition of proliferation | [4][5] |
| PC3 | Prostate Cancer | No significant effect on proliferation | [5] |
| A549 | Non-small cell lung cancer | Cytotoxicity observed (in combination) | [6] |
| K562 | Leukemia | IC50 of 169 µg/mL (for Glycyrrhiza glabra extract) | [7] |
Experimental Protocols
Protocol 1: HPLC Purity Analysis
This protocol provides a general method for assessing the purity of this compound using reverse-phase HPLC.
-
Preparation of Standard Solution: Accurately weigh and dissolve a reference standard of this compound in HPLC-grade DMSO or methanol to a final concentration of 1 mg/mL.
-
Preparation of Sample Solution: Prepare the new batch of this compound in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 370 nm.
-
-
Analysis: Inject the standard and sample solutions. Compare the retention time of the major peak in the sample to the standard. Calculate the purity of the sample by dividing the peak area of this compound by the total peak area of all components.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol can be used to compare the cytotoxic activity of different batches of this compound.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the new batch and a previously validated batch of this compound in cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value for each batch.
Mandatory Visualizations
References
- 1. This compound | C21H22O9 | CID 5320092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 59122-93-9 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound exerts tumor suppressive effects on prostate cancer by repressing androgen receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination of liquiritin, isoliquiritin and isoliquirigenin induce apoptotic cell death through upregulating p53 and p21 in the A549 non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Yield in Neoisoliquiritin Synthesis and Isolation
Welcome to the technical support center for Neoisoliquiritin synthesis and isolation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and to provide detailed experimental guidance.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield in the chemical synthesis of this compound?
Low yields in this compound synthesis can stem from several factors. Incomplete reaction at either the chalcone formation or glycosylation stage is a common issue. Side reactions, such as the formation of isomeric byproducts or degradation of the chalcone backbone under harsh conditions, can also significantly reduce the yield of the desired product. Furthermore, the purification process, particularly chromatographic separation of closely related compounds, can lead to substantial product loss. The multi-step nature of the synthesis, often involving protection and deprotection of hydroxyl groups, introduces potential for yield reduction at each stage.
Q2: My this compound yield from licorice root extraction is consistently low. What are the likely reasons?
Several factors can contribute to low extraction yields of this compound from Glycyrrhiza species. The choice of solvent is critical; using a solvent with inappropriate polarity may fail to efficiently extract the target compound. The extraction method itself plays a significant role, with techniques like maceration being less efficient than methods like ultrasound-assisted or microwave-assisted extraction.[1] Insufficient extraction time, inadequate solvent-to-solid ratio, and improper particle size of the plant material can also lead to incomplete extraction. Additionally, degradation of this compound due to prolonged exposure to heat or light during the extraction process can lower the final yield.[2]
Q3: Can enzymatic synthesis be a viable alternative to improve this compound yield?
Yes, enzymatic synthesis offers a promising alternative with the potential for higher yields and greater specificity. The use of UDP-glucosyltransferases (UGTs) can facilitate the regioselective glycosylation of the precursor, isoliquiritigenin, to form this compound.[3] This method avoids the need for complex protection and deprotection steps common in chemical synthesis, thereby reducing product loss.[4] Biotransformation using microbial cultures that express suitable glycosyltransferases is another strategy to achieve efficient and environmentally friendly production.[5]
Troubleshooting Guides
Chemical Synthesis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of Isoliquiritigenin (Chalcone Formation) | - Incomplete Claisen-Schmidt condensation. - Side reactions due to strong base or high temperature. - Poor quality of starting materials (substituted acetophenone and benzaldehyde). | - Optimize reaction conditions: adjust base concentration, temperature, and reaction time. - Use freshly distilled or purified starting materials. - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Low yield of this compound (Glycosylation) | - Inefficient glycosylation reaction (e.g., Koenigs-Knorr). - Incomplete deprotection of the sugar moiety. - Degradation of the chalcone during glycosylation or deprotection. - Use of an inappropriate promoter or solvent for the glycosylation reaction. | - Ensure anhydrous conditions for the glycosylation step. - Use a suitable promoter such as silver carbonate or mercuric cyanide for the Koenigs-Knorr reaction.[6] - Optimize deprotection conditions (e.g., Zemplén deacetylation with sodium methoxide) to avoid degradation. - Consider using enzymatic glycosylation for higher regioselectivity and milder reaction conditions. |
| Difficulty in Purification | - Presence of closely related isomers or byproducts. - Product loss during column chromatography. | - Use a high-resolution chromatographic technique, such as High-Performance Liquid Chromatography (HPLC) for purification. - Optimize the mobile phase for better separation. - Minimize the number of purification steps to reduce cumulative losses. |
Isolation and Extraction Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Efficiency | - Inappropriate solvent selection. - Insufficient extraction time or temperature. - Inadequate solvent-to-solid ratio. - Large particle size of the plant material. | - Perform small-scale solvent screening to identify the optimal solvent or solvent mixture (e.g., ethanol/water mixtures).[7] - Optimize extraction time and temperature for the chosen method (e.g., maceration, sonication, reflux). - Increase the solvent-to-solid ratio to ensure complete extraction. - Grind the plant material to a fine powder to increase the surface area for extraction. |
| Degradation of this compound | - Prolonged exposure to high temperatures. - Exposure to light, which can cause isomerization of the chalcone. | - Use extraction methods that operate at lower temperatures, such as ultrasound-assisted extraction. - Protect the extracts from light during and after the extraction process. - Use a rotary evaporator under reduced pressure and moderate temperature for solvent removal. |
| Co-extraction of Impurities | - The chosen solvent extracts a wide range of compounds. | - Employ a multi-step extraction process using solvents of varying polarity to selectively extract different classes of compounds. - Use a preliminary defatting step with a non-polar solvent like hexane to remove lipids. - Utilize solid-phase extraction (SPE) to pre-purify the crude extract before final chromatographic separation. |
Quantitative Data on Extraction Yields
The following table summarizes reported yields for this compound and related compounds from Glycyrrhiza species using different extraction methods. Direct comparative studies for this compound are limited; therefore, data for its aglycone (Isoliquiritigenin) and another major flavonoid (Liquiritin) are included for reference.
| Compound | Plant Source | Extraction Method | Solvent | Yield | Reference |
| Isoliquiritigenin | Glycyrrhiza uralensis | Ionic Liquid-Based Ultrasonic-Assisted Extraction (ILUAE) | 0.3 mol/L [BMIM]Br | 0.665 mg/g | [8] |
| Liquiritin | Glycyrrhiza glabra | Microwave-Assisted Extraction (MAE) | Not specified | 8.52 mg/g | [1] |
| Glycyrrhizic Acid | Glycyrrhiza uralensis | Dipping | 30:70 (v/v) Ethanol/Water | 2.39 mg/g | [7] |
| Glabridin | Glycyrrhiza uralensis | Dipping | 30:70 (v/v) Ethanol/Water | 0.92 mg/g | [7] |
| Liquiritin | Glycyrrhiza uralensis | Infrared-Assisted Extraction (IRAE) | 50% Methanol | 14.73 mg/g |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound (General Approach)
This protocol outlines a general two-step chemical synthesis of this compound.
Step 1: Synthesis of Isoliquiritigenin (Chalcone Formation) via Claisen-Schmidt Condensation
-
Dissolve 2',4'-dihydroxyacetophenone and 4-hydroxybenzaldehyde in ethanol.
-
Add a solution of aqueous potassium hydroxide dropwise to the mixture at 0-5°C with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring the reaction by TLC.
-
After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash with cold water until neutral, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure isoliquiritigenin.
Step 2: Glycosylation of Isoliquiritigenin to this compound via Koenigs-Knorr Reaction
-
Protect the hydroxyl groups of a glucose derivative, typically forming acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide).
-
Dissolve isoliquiritigenin and acetobromoglucose in an anhydrous solvent such as acetone or dichloromethane.
-
Add a promoter, such as silver carbonate or silver oxide, to the mixture.[6]
-
Stir the reaction at room temperature for 24-72 hours in the dark, monitoring by TLC.
-
Filter the reaction mixture to remove the silver salts and concentrate the filtrate under reduced pressure.
-
Purify the resulting acetylated this compound by column chromatography.
-
Deacetylate the purified product using Zemplén's method (a catalytic amount of sodium methoxide in dry methanol) to yield this compound.
-
Neutralize the reaction with an acidic resin, filter, and concentrate the solvent.
-
Purify the final product by recrystallization or preparative HPLC.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Chalcones from Licorice Root
-
Grind dried licorice root to a fine powder (e.g., 40-60 mesh).
-
Place a known amount of the powdered root (e.g., 10 g) into an extraction vessel.
-
Add the extraction solvent (e.g., 70% ethanol) at a specified solvent-to-solid ratio (e.g., 20:1 mL/g).
-
Place the vessel in an ultrasonic bath.
-
Perform sonication for a specified time (e.g., 30-60 minutes) and at a controlled temperature (e.g., 40-50°C).
-
After extraction, filter the mixture to separate the extract from the solid residue.
-
Repeat the extraction process on the residue for exhaustive extraction if necessary.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Subject the crude extract to further purification steps, such as liquid-liquid partitioning or column chromatography, to isolate this compound.
Visualizations
Experimental Workflow for this compound Synthesis
References
- 1. aperta.ulakbim.gov.tr [aperta.ulakbim.gov.tr]
- 2. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 5. A Study of the Ionic Liquid-Based Ultrasonic-Assisted Extraction of Isoliquiritigenin from Glycyrrhiza uralensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Koenigs-Knorr Synthesis [drugfuture.com]
- 8. A Study of the Ionic Liquid-Based Ultrasonic-Assisted Extraction of Isoliquiritigenin from Glycyrrhiza uralensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of Neoisoliquiritin
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Neoisoliquiritin. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored in a tightly sealed container, protected from light, at either refrigerated (2-8°C) or frozen (-20°C) temperatures. For shorter periods, storage at 2-8°C is acceptable.
Q2: How should I store this compound in solution?
A2: this compound is soluble in methanol, ethanol, and DMSO. For long-term storage in solution, it is recommended to prepare aliquots in a suitable solvent and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation. The stability of this compound in solution is pH-dependent; acidic or basic conditions can catalyze hydrolysis. It is advisable to use buffered solutions if pH stability is a concern for your experiments.
Q3: Is this compound sensitive to light?
A3: Yes, like many flavonoids, this compound is sensitive to light. Exposure to light can lead to photodegradation. Therefore, it is crucial to store both solid and dissolved forms of this compound in light-protecting containers, such as amber vials or tubes wrapped in aluminum foil.
Q4: What is the expected shelf-life of this compound?
A4: The shelf-life of solid this compound is expected to be several years when stored under the recommended conditions (frozen, dry, and protected from light). However, the actual shelf-life can be influenced by the purity of the compound and the specific storage conditions. For solutions, the stability is generally lower and depends on the solvent, concentration, and storage temperature. It is recommended to perform periodic purity checks for long-term stored samples.
Troubleshooting Guide
Issue: I suspect my this compound sample has degraded. How can I confirm this?
Solution:
-
Visual Inspection: Check for any change in the physical appearance of the solid, such as color change from its typical yellow powder form, clumping, or signs of moisture. For solutions, look for color changes, precipitation, or cloudiness.
-
Purity Analysis: The most reliable way to confirm degradation is to assess the purity of your sample using High-Performance Liquid Chromatography (HPLC). A decrease in the area of the main this compound peak and the appearance of new peaks are indicative of degradation.
-
Solubility Test: If a previously soluble sample is now difficult to dissolve, it may be a sign of degradation or polymerization.
Issue: My HPLC analysis shows multiple peaks besides the main this compound peak.
Solution:
-
Review Storage and Handling: Evaluate if the sample was exposed to high temperatures, light, humidity, or reactive solvents. Repeated freeze-thaw cycles of solutions can also cause degradation.
-
Check Solvent Purity: Ensure that the solvents used for sample preparation and HPLC analysis are of high purity and free from contaminants.
-
Identify Degradation Products: If significant degradation has occurred, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to identify the mass of the degradation products, which can provide clues about the degradation pathway.
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Temperature | Container | Light Protection | Atmosphere |
| Solid | -20°C or 2-8°C | Tightly sealed vial | Amber vial or opaque container | Inert gas (e.g., Argon, Nitrogen) recommended |
| Solution | -20°C or -80°C | Tightly sealed vial with a solvent-resistant cap | Amber vial or opaque container | Inert gas overlay before sealing is recommended |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
This protocol is based on the International Council for Harmonisation (ICH) guidelines to assess the stability of this compound under accelerated conditions.
Objective: To evaluate the stability of solid this compound under elevated temperature and humidity.
Materials:
-
This compound (solid powder)
-
Climate chamber capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH
-
Amber glass vials with airtight seals
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water with 0.1% formic acid)
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into several amber glass vials.
-
Initial Analysis (Time 0): Analyze one vial immediately to determine the initial purity.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Perform HPLC analysis to determine the purity and record the chromatogram.
-
-
Storage: Place the remaining vials in a climate chamber set to 40°C and 75% relative humidity.
-
Time Points: Withdraw one vial for analysis at specified time points (e.g., 1, 3, and 6 months).
-
Analysis: At each time point, perform HPLC analysis on the withdrawn sample using the same method as the initial analysis.
-
Data Evaluation: Compare the chromatograms from each time point to the initial chromatogram. Calculate the percentage of remaining this compound and note the formation of any degradation products.
Protocol 2: HPLC Method for Purity Assessment of this compound
Objective: To determine the purity of a this compound sample and detect any degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or a more specific wavelength determined by UV-Vis scan of this compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound of known concentration (e.g., 1 mg/mL) in methanol.
-
Sample Preparation: Prepare a solution of the this compound sample to be tested at the same concentration as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the purity of the sample by comparing the peak area of this compound in the sample chromatogram to the total peak area of all components. The purity can be calculated as: % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100
Visualizations
Caption: Workflow for an accelerated stability study of this compound.
Caption: Factors influencing the stability of this compound.
How to handle hygroscopic Neoisoliquiritin powder
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling hygroscopic Neoisoliquiritin powder.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a natural flavonoid compound, typically appearing as a white crystalline solid. It is soluble in water and slightly soluble in ethanol and chloroform. It is also soluble in methanol, ethanol, and DMSO[1]. In the pharmaceutical and healthcare industries, it is recognized for its anti-inflammatory, antioxidant, anti-viral, anti-tumor, and immune-enhancing properties. Common applications include the treatment of inflammatory conditions like hepatitis, gastritis, peptic ulcers, and bronchitis.
Q2: What are the recommended storage conditions for this compound powder and its solutions?
Proper storage is crucial to maintain the stability and efficacy of this compound. For the solid powder, storage at 4°C and protected from light is recommended[1]. Once dissolved in a solvent, the storage requirements change.
| Format | Storage Temperature | Duration | Special Conditions |
| Powder | 4°C | As per manufacturer's expiry | Protect from light |
| In Solvent | -80°C | Up to 6 months | Protect from light |
| In Solvent | -20°C | Up to 1 month | Protect from light |
Q3: Is this compound powder hygroscopic?
While direct documentation on the hygroscopicity of the powder is limited, its behavior during dissolution, particularly in hygroscopic solvents like DMSO, suggests that it is sensitive to moisture. It is noted that hygroscopic DMSO can significantly impact the solubility of this compound, and the use of newly opened DMSO is advised[1]. Therefore, it is best to handle the powder as if it were hygroscopic to ensure experimental reproducibility.
Troubleshooting Guide
Problem: The this compound powder appears clumpy or is difficult to weigh accurately.
-
Cause: This is a common issue with hygroscopic powders that have absorbed moisture from the atmosphere.
-
Solution:
-
Work Quickly: Minimize the time the container is open to the air.
-
Use a Desiccator: Store the container in a desiccator, especially after opening. If clumping has already occurred, placing the opened container in a desiccator for a period may help to remove some absorbed moisture.
-
Controlled Environment: For highly sensitive experiments, handle the powder in a glove box with a controlled, low-humidity atmosphere[2].
-
Prepare Stock Solution: A highly recommended method for hygroscopic compounds is to prepare a concentrated stock solution from the entire contents of a freshly opened vial[3]. This avoids repeated weighing of the powder. Aliquot the stock solution for individual experiments to prevent repeated freeze-thaw cycles[1].
-
Problem: this compound is not dissolving properly in DMSO.
-
Cause: The solubility of this compound can be significantly affected by the presence of water. Since DMSO is highly hygroscopic, it can readily absorb atmospheric moisture.
-
Solution:
-
Use Anhydrous DMSO: Always use a new, unopened bottle of anhydrous or molecular sieve-dried DMSO for preparing your stock solution[1].
-
Ultrasonic Bath: Gentle sonication can aid in the dissolution of this compound in DMSO[1].
-
Proper Technique: Add the solvent to the powder and vortex immediately and thoroughly.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol is designed to minimize issues related to the hygroscopic nature of this compound.
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing (Optional but recommended for entire vial): Weigh the entire sealed vial.
-
Dissolution: In a sterile environment (e.g., a laminar flow hood), quickly open the vial and add the required volume of fresh, anhydrous DMSO to create a stock solution of a desired concentration (e.g., 10 mM).
-
Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. An ultrasonic bath can be used if necessary[1].
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in low-binding tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), protected from light[1].
Visual Guides
Experimental Workflow for Handling Hygroscopic this compound Powder
Caption: Workflow for handling hygroscopic this compound powder.
This compound and the Nrf2 Signaling Pathway
References
Interpreting unexpected results in Neoisoliquiritin experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Neoisoliquiritin (NIL). The information is presented in a question-and-answer format to directly address common and unexpected issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Inconsistent or No Anti-Inflammatory Effect Observed
Question: We are not observing the expected decrease in pro-inflammatory markers (e.g., TNF-α, IL-6, IL-1β) after treating our lipopolysaccharide (LPS)-stimulated macrophage cell line with this compound. What could be the cause?
Answer: This is a common issue that can arise from several factors. Below is a troubleshooting guide to help you identify the potential cause.
Troubleshooting Guide:
-
Cell-Based Issues:
-
Cell Line Variability: Different cell lines can have varying sensitivities to NIL.[1][2] The expression levels of target receptors and signaling proteins can differ, leading to altered responses.
-
Cell Passage Number: High passage numbers can lead to phenotypic and genotypic changes in cell lines, potentially altering their response to stimuli.[3] It is recommended to use cells within a defined, low passage number range.
-
Mycoplasma Contamination: Mycoplasma contamination can significantly alter cellular responses to treatments. Regular testing for mycoplasma is crucial.[4]
-
-
Reagent and Compound Issues:
-
NIL Purity and Stability: Verify the purity of your NIL compound. Impurities can interfere with the experiment. NIL is a flavonoid and may be sensitive to light and temperature.[5] Ensure proper storage and handling.
-
LPS Potency: The activity of LPS can degrade over time. Use a fresh aliquot of LPS or test its potency on a control cell line known to respond.
-
-
Experimental Procedure Issues:
-
Incubation Times: Optimize the incubation times for both NIL pre-treatment and LPS stimulation. The kinetics of the inflammatory response and NIL's inhibitory action can be time-dependent.
-
Dosage: The effective concentration of NIL can be cell-type dependent. Perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Logical Flow for Troubleshooting:
Caption: Troubleshooting workflow for absent anti-inflammatory effects.
Issue 2: High Variability in Cell Viability (MTT Assay) Results
Question: Our MTT assay results show high variability between replicate wells when testing the cytotoxicity of this compound. What could be causing this?
Answer: High variability in MTT assays is a frequent problem that can obscure the true effect of the compound. The following guide addresses potential sources of error.
Troubleshooting Guide:
-
Pipetting and Seeding Errors:
-
Assay Conditions:
-
Incubation Time: The incubation time with the MTT reagent is critical. Too short an incubation may result in low signal, while too long can lead to artifacts. A typical incubation is 2-4 hours.
-
Formazan Crystal Solubilization: Incomplete solubilization of formazan crystals is a major source of variability.[6] Ensure crystals are fully dissolved before reading the plate. Using SDS in HCl can improve solubilization compared to DMSO.[6]
-
-
Plate and Reader Issues:
-
"Edge Effect": Wells on the perimeter of the plate are prone to evaporation, leading to altered cell growth and results.[3] It's good practice to fill the outer wells with sterile PBS or media and not use them for experimental samples.[3]
-
Microplate Reader Settings: Ensure the correct wavelength is used for reading absorbance (typically 570 nm).[7]
-
Data Presentation: MTT Assay Parameters
| Parameter | Recommendation | Common Pitfalls |
| Cell Seeding Density | 1,000 - 100,000 cells/well (cell line dependent) | Too high or too low density can lead to non-linear results. |
| MTT Incubation | 2-4 hours at 37°C | Insufficient incubation leads to weak signal. |
| Solubilization | Complete dissolution of formazan crystals. | Incomplete solubilization causes high variability.[6] |
| Wavelength | 570 nm (reference 630-690 nm)[7] | Incorrect wavelength leads to inaccurate readings. |
Issue 3: Unexpected Pro-Apoptotic Effects at Low Concentrations
Question: We are observing significant cytotoxicity with this compound at concentrations expected to be non-toxic based on the literature. Why might this be happening?
Answer: Unexpected cytotoxicity can be alarming and may point to specific experimental conditions or cell line sensitivities.
Troubleshooting Guide:
-
Cell Line Sensitivity: Different cancer cell lines exhibit a wide range of sensitivities to cytotoxic agents.[8][9] The IC50 value for NIL can vary significantly between cell types.[10] For example, a compound might be cytotoxic to one cell line at a low concentration but have little effect on another.[8]
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your specific cell line.
-
Crosstalk with Other Signaling Pathways: NIL is known to modulate multiple signaling pathways.[11][12] In certain cell lines, NIL might interact with pathways that regulate apoptosis, leading to an unexpected cytotoxic effect.[13][14] Investigating key apoptotic markers (e.g., caspases, Bcl-2 family proteins) via Western blot could provide insights.
Signaling Pathway: Potential NIL-Induced Apoptosis
Caption: Potential pathway for unexpected NIL-induced apoptosis.
Experimental Protocols
Western Blot for NF-κB Pathway Activation
This protocol is for assessing the effect of this compound on the phosphorylation of p65, a key indicator of NF-κB pathway activation.
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Pre-treat with desired concentrations of NIL for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) per lane on an SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16] Incubate with primary antibodies against phospho-p65 and total p65 overnight at 4°C.[16]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
MTT Cell Viability Assay
This protocol is for determining the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach for 24 hours.
-
Compound Treatment: Treat cells with a range of NIL concentrations for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[17]
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[6][17]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[7]
Quantitative PCR (qPCR) for Inflammatory Cytokines
This protocol is for measuring the mRNA expression levels of inflammatory cytokines.
-
Cell Treatment and RNA Extraction: Treat cells as described for the Western blot protocol. Extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction with SYBR Green master mix, forward and reverse primers for your target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin), and the synthesized cDNA.[18]
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the relative gene expression.[18]
Table of Common qPCR Primers for Human Inflammatory Cytokines:
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| TNF-α | AGCCCATGTTGTAGCAAACC | TGAGGTACAGGCCCTCTGAT |
| IL-6 | GAAAGCAGCAAAGAGGCACT | TTTCACCAGGCAAGTCTCCT |
| IL-1β | GGACAAGCTGAGGAAGATGC | TCGTTATCCCATGTGTCGAA |
| 18S rRNA | ATGGCCGTTCTTAGTTGGTG | CGCTGAGCCAGTCAGTGTAG |
Primer sequences are examples and should be validated for your specific experimental system.[18]
References
- 1. mdpi.com [mdpi.com]
- 2. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. Resistance of cultured Lewis lung carcinoma cell lines to tiazofurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro cytotoxicity against different human cancer cell lines of laticifer proteins of Calotropis procera (Ait.) R. Br - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Crosstalk Signalling Role in Modulation of Drugs Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Crosstalk of Oncogenic Signaling Pathways during Epithelial–Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. galaxy.ai [galaxy.ai]
- 18. qPCR Assay for Cytokine Expression and Data Analysis [bio-protocol.org]
Avoiding degradation of Neoisoliquiritin during experiments
Welcome to the Technical Support Center for Neoisoliquiritin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding degradation of this compound during experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during my experiments?
A1: this compound, like many phytoconstituents, is susceptible to degradation from several factors. The most common include:
-
pH: Extremes in pH, both acidic and alkaline, can catalyze hydrolysis of the glycosidic bond or other labile moieties in the molecule.
-
Temperature: Elevated temperatures can accelerate degradation reactions, leading to a faster loss of the compound.
-
Light: Exposure to UV or even ambient light can induce photodegradation, leading to the formation of artifacts and loss of activity.
-
Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to oxidative degradation of the phenolic groups in this compound.
-
Enzymatic Degradation: If working with biological samples (e.g., cell lysates, plasma), endogenous enzymes can metabolize or degrade this compound.
Q2: How should I store my this compound stock solutions to ensure stability?
A2: Proper storage is critical for maintaining the integrity of your this compound stock solutions. Here are our recommendations:
-
Solvent: Prepare stock solutions in a non-aqueous, aprotic solvent such as DMSO or ethanol. Aqueous solutions are more prone to hydrolysis.
-
Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 4°C is acceptable, but for no longer than a few days.
-
Light: Protect solutions from light by using amber vials or by wrapping vials in aluminum foil.
-
Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to minimize oxidation.
Q3: I am seeing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
A3: The appearance of unexpected peaks is a common issue and can often be attributed to degradation. Consider the following possibilities:
-
On-Column Degradation: The pH of your mobile phase or the temperature of the column could be causing degradation during the chromatographic run.
-
Sample Preparation: The sample preparation process itself might be inducing degradation. This could be due to prolonged exposure to unfavorable pH, temperature, or light.
-
Contaminated Solvents or Reagents: Impurities in your solvents or reagents could be reacting with this compound.
-
Formation of Isomers: this compound can potentially isomerize to other forms, which would appear as separate peaks.
Q4: Can I use aqueous buffers to prepare my working solutions of this compound?
A4: While aqueous buffers are often necessary for biological experiments, they can promote the degradation of this compound. If you must use an aqueous buffer:
-
Prepare Fresh: Prepare working solutions fresh for each experiment and use them immediately.
-
Optimize pH: If possible, maintain the pH of the solution close to neutral (pH 6.8-7.4), as extremes in pH can accelerate degradation.
-
Minimize Exposure Time: Reduce the time your this compound is in an aqueous environment to a minimum.
Troubleshooting Guides
Issue 1: Loss of this compound Potency or Inconsistent Results
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Degradation of Stock Solution | Prepare a fresh stock solution of this compound. Validate the concentration using a calibrated analytical method (e.g., HPLC-UV). |
| Degradation in Working Solution | Prepare working solutions immediately before use. Minimize the time the compound is in aqueous buffer. Consider performing a time-course experiment to assess stability in your specific experimental buffer. |
| Adsorption to Labware | Use low-adsorption plasticware or silanized glassware to prevent the compound from sticking to surfaces. |
| Photodegradation | Protect all solutions and samples from light by working under amber light or by wrapping containers in aluminum foil. |
| Thermal Degradation | Maintain samples on ice or at 4°C during preparation and handling. Avoid repeated freeze-thaw cycles of stock solutions by preparing smaller aliquots. |
Issue 2: Appearance of Unknown Peaks in Analytical Data (e.g., HPLC, LC-MS)
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Forced Degradation | Intentionally degrade a small sample of this compound under harsh conditions (e.g., acid, base, peroxide, heat, light) to generate potential degradation products. This can help in identifying if the unknown peaks correspond to degradation products. |
| Mobile Phase Effects | Evaluate the stability of this compound in your mobile phase. Try different pH values or organic modifiers to see if the unknown peaks are affected. |
| Sample Matrix Effects | If working with complex samples, perform a spike-and-recovery experiment to determine if components of the matrix are causing degradation or interference. |
| LC-MS Analysis | Utilize LC-MS/MS to obtain fragmentation patterns of the unknown peaks. This can provide structural information to help in their identification. |
Experimental Protocols
Protocol 1: Validated HPLC-MS/MS Method for Quantification of this compound
This protocol is adapted from a validated method for the simultaneous quantification of isoliquiritigenin and this compound in rat plasma.[1]
Instrumentation:
-
Agilent 6460 LC-MS/MS system (or equivalent)
-
Agilent Zorbax SB-C18 column (4.6 × 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in ultrapure water.
-
Mobile Phase B: Methanol.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Gradient Elution:
Time (min) % Mobile Phase B 0 30 2 90 8 90 8.1 30 | 12 | 30 |
-
-
Mass Spectrometry Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitor the appropriate precursor-to-product ion transitions for this compound and an internal standard.
-
Protocol 2: General Workflow for Investigating this compound's Effect on the NF-κB Signaling Pathway
Cell Culture and Treatment:
-
Culture your target cells to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for the appropriate duration.
Analysis of NF-κB Activation:
-
Western Blot for IκBα Degradation and p65 Phosphorylation:
-
Lyse the cells and perform protein quantification.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe with primary antibodies against IκBα, phospho-IκBα, p65, and phospho-p65.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
-
-
Immunofluorescence for p65 Nuclear Translocation:
-
Grow cells on coverslips and perform the treatment as described above.
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Use a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the subcellular localization of p65 using a fluorescence microscope.
-
Visualizations
Signaling Pathway Diagrams
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Potential inhibition of the MAPK signaling pathway by this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for studying this compound's effects.
References
Validation & Comparative
Neoisoliquiritin vs. Isoliquiritin: A Comparative Analysis of Anticancer Activity
Neoisoliquiritin and isoliquiritin, two structurally related chalcone compounds predominantly found in licorice root, have garnered significant attention within the scientific community for their potential anticancer properties. Both compounds have demonstrated the ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle at various phases. This guide provides a detailed comparison of their anticancer activities, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their therapeutic potential.
Comparative Efficacy: A Look at the Numbers
While a direct head-to-head comparison of this compound and isoliquiritin across a wide range of cancer cell lines in a single study is limited, a compilation of data from various studies provides insights into their relative potencies. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric in these comparisons.
| Compound | Cancer Cell Line | Incubation Time | IC50 (µM) | Reference |
| Isoliquiritin | MDA-MB-468 (Triple-Negative Breast Cancer) | 24h | 35.63 | [1] |
| MDA-MB-468 (Triple-Negative Breast Cancer) | 48h | 29.80 | [1] | |
| MDA-MB-468 (Triple-Negative Breast Cancer) | 72h | 4.35 | [1] | |
| BT-549 (Triple-Negative Breast Cancer) | 24h | 29.04 | [1] | |
| BT-549 (Triple-Negative Breast Cancer) | 48h | 22.75 | [1] | |
| BT-549 (Triple-Negative Breast Cancer) | 72h | 3.01 | [1] | |
| Tca8113 (Tongue Squamous Carcinoma) | 24h | 17.70 µg/mL | [2] | |
| Tca8113 (Tongue Squamous Carcinoma) | 48h | 10.04 µg/mL | [2] | |
| Tca8113 (Tongue Squamous Carcinoma) | 72h | 9.67 µg/mL | [2] | |
| HepG2 (Hepatocellular Carcinoma) | 24h | 19.07 µg/mL | [2] | |
| HepG2 (Hepatocellular Carcinoma) | 48h | 15.08 µg/mL | [2] | |
| HepG2 (Hepatocellular Carcinoma) | 72h | 14.95 µg/mL | [2] | |
| VEGFR-2 Kinase Activity | - | 0.1 | [3] | |
| This compound | LNCaP (Prostate Cancer) | - | Proliferation inhibited | [4] |
| Breast Cancer Cells | - | Proliferation inhibited |
Note: Direct comparison of IC50 values between studies should be approached with caution due to variations in experimental conditions, such as cell density and assay methodology.
Mechanisms of Anticancer Action: A Tale of Two Pathways
Both this compound and isoliquiritin exert their anticancer effects by modulating key cellular signaling pathways involved in cell growth, survival, and death.
This compound: Targeting Androgen Receptor and Stress Response
This compound has shown notable efficacy in hormone-dependent cancers, particularly prostate cancer. Its primary mechanism involves the repression of androgen receptor (AR) activity.[4] By inhibiting the AR signaling pathway, this compound can impede the growth of androgen-dependent prostate cancer cells and induce G0/G1 phase cell cycle arrest.[4]
In breast cancer, this compound has been found to target the Glucose-Regulated Protein 78 (GRP78)-β-catenin signaling pathway. This interaction leads to the inhibition of cell proliferation and the induction of apoptosis.
Isoliquiritin: A Multi-pronged Attack on Cancer Cells
Isoliquiritin demonstrates a broader spectrum of anticancer mechanisms, targeting multiple signaling pathways. A key mechanism is the induction of apoptosis through the p53-dependent pathway.[5] Isoliquiritin upregulates the expression of the tumor suppressor p53, which in turn activates pro-apoptotic proteins like Bax and inhibits anti-apoptotic proteins like Bcl-2, leading to programmed cell death.
Furthermore, isoliquiritin has been shown to inhibit the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation.[6][7] By blocking this pathway, isoliquiritin can suppress tumor growth and migration.[6] In the context of angiogenesis, the formation of new blood vessels that supply tumors, isoliquiritin has been found to inhibit the VEGF/VEGFR-2 signaling pathway.[3]
Experimental Protocols
To ensure the reproducibility of the findings cited, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
References
- 1. Isoliquiritigenin Inhibits Triple-Negative Breast Cancer Progression via Targeting the IRF5/SLC7A5/IDO1-Mediated Tryptophan Metabolism Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Isoliquiritigenin Inhibits Human Tongue Squamous Carcinoma Cells through Its Antioxidant Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dietary Compound Isoliquiritigenin Inhibits Breast Cancer Neoangiogenesis via VEGF/VEGFR-2 Signaling Pathway | PLOS One [journals.plos.org]
- 4. This compound exerts tumor suppressive effects on prostate cancer by repressing androgen receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoliquiritigenin induces apoptosis and cell cycle arrest through p53-dependent pathway in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoliquiritigenin inhibits cell proliferation and migration through the PI3K/AKT signaling pathway in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoliquiritigenin inhibits cell proliferation and migration through the PI3K/AKT signaling pathway in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Potential of Neoisoliquiritin and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant potential of two prominent flavonoids, Neoisoliquiritin and Quercetin. By presenting key experimental data, detailed methodologies, and visualizing relevant biological pathways, this document aims to be a valuable resource for research and development in the fields of pharmacology and antioxidant therapeutics.
Executive Summary
Both this compound, a chalcone flavonoid abundant in licorice, and Quercetin, a flavonol ubiquitous in various plant materials, demonstrate significant antioxidant properties. While Quercetin is a well-established and potent antioxidant, emerging evidence suggests that this compound and its analogs, such as Isoliquiritigenin, may possess comparable or even superior antioxidant and cytoprotective effects. This comparison delves into their mechanisms of action, supported by quantitative data from in vitro antioxidant assays and an exploration of their roles in cellular antioxidant pathways.
Quantitative Antioxidant Activity
The antioxidant potential of this compound and Quercetin has been evaluated using various in vitro assays that measure their capacity to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater antioxidant activity. While direct comparative studies testing this compound and Quercetin in the same assay are limited, data from studies on the closely related analog, Isoliquiritigenin, provides valuable insights.
Table 1: DPPH Radical Scavenging Activity (IC50)
| Compound | IC50 (µM) | Reference |
| Quercetin | 4.60 ± 0.3 | [1] |
| Quercetin | 19.3 | [2] |
| Quercetin | 11.0 ± 2.6 | |
| Quercetin | 15.9 | [3] |
| Isoliquiritigenin | 13.9 | [4] |
Lower IC50 values indicate higher antioxidant activity.
Table 2: ABTS Radical Cation Scavenging Activity (IC50)
| Compound | IC50 (µM) | Reference |
| Quercetin | 48.0 ± 4.4 | [1] |
| Quercetin | 1.89 ± 0.33 (µg/mL) | [5] |
| Isoliquiritigenin | Not Directly Available |
Lower IC50 values indicate higher antioxidant activity.
One study directly comparing the neuroprotective and antioxidant activities of Isoliquiritigenin and Quercetin concluded that Isoliquiritigenin exhibited better neuroprotective and antioxidant activities[6]. This suggests that chalcone structures, characteristic of this compound, may confer potent radical scavenging capabilities.
Mechanisms of Antioxidant Action
Both this compound and Quercetin exert their antioxidant effects through multiple mechanisms:
-
Direct Radical Scavenging: Both flavonoids can directly donate a hydrogen atom or an electron to neutralize free radicals, such as reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components.
-
Metal Ion Chelation: By chelating transition metal ions like iron and copper, these compounds can inhibit the formation of highly reactive hydroxyl radicals via the Fenton reaction.
-
Modulation of Cellular Antioxidant Pathways: A key mechanism for both compounds is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Nrf2 Signaling Pathway
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds like this compound and Quercetin, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcription of numerous protective genes, including those encoding for:
-
Heme Oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties.
-
NAD(P)H Quinone Dehydrogenase 1 (NQO1): A phase II detoxification enzyme.
-
Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.
-
Superoxide Dismutase (SOD) and Catalase (CAT): Enzymes that detoxify superoxide radicals and hydrogen peroxide, respectively.
Caption: Nrf2 signaling pathway activation by this compound and Quercetin.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below. These protocols are fundamental for researchers aiming to replicate or build upon existing findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Reaction Mixture: In a microplate well or a cuvette, a specific volume of the DPPH solution is added to varying concentrations of the test compound (this compound or Quercetin). A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance.
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent, such as potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: The resulting dark blue-green ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Reaction Mixture: Varying concentrations of the test compound are added to a fixed volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.
Caption: Workflow for the ABTS radical cation scavenging assay.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment than purely chemical assays.
-
Cell Culture: Adherent cells, such as HepG2 human liver cancer cells, are cultured in a 96-well microplate until confluent.
-
Probe Loading: The cells are washed and then incubated with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA), a cell-permeable probe. Inside the cells, esterases cleave the diacetate group, trapping the non-fluorescent 2',7'-dichlorofluorescin (DCFH) within the cells.
-
Antioxidant Treatment: The cells are then treated with various concentrations of the test compounds (this compound or Quercetin) or a standard antioxidant like quercetin.
-
Induction of Oxidative Stress: A peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to the wells to induce oxidative stress.
-
Fluorescence Measurement: The plate is placed in a fluorescence microplate reader. The peroxyl radicals oxidize the intracellular DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence is measured kinetically over a period of time (e.g., 60 minutes).
-
Data Analysis: The area under the curve of fluorescence versus time is calculated. The CAA value is determined by comparing the area under the curve for the test compound-treated cells to that of the control (cells treated with the radical initiator but no antioxidant).
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Conclusion
Both this compound and Quercetin are potent antioxidants with significant potential for therapeutic applications. While Quercetin is more extensively studied, the available data for this compound and its close analog, Isoliquiritigenin, suggest that it may be an equally, if not more, effective antioxidant. Their shared ability to activate the Nrf2 signaling pathway underscores a common and powerful mechanism for cellular protection against oxidative stress. Further direct comparative studies are warranted to fully elucidate the relative antioxidant potential of these two promising flavonoids. This guide provides a foundational understanding for researchers to design and interpret future investigations into the antioxidant properties of this compound and Quercetin.
References
- 1. mdpi.com [mdpi.com]
- 2. Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antioxidant activity and neuroprotective mechanism of isoliquiritigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 10. bmglabtech.com [bmglabtech.com]
- 11. kamiyabiomedical.com [kamiyabiomedical.com]
- 12. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts [mdpi.com]
A Comparative Analysis of Neoisoliquiritin and Other Bioactive Flavonoids from Glycyrrhiza Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of neoisoliquiritin versus other prominent flavonoids derived from Glycyrrhiza (licorice) species, including isoliquiritigenin, liquiritigenin, and glabridin. The following sections detail their relative performance in key biological activities, supported by experimental data, protocols, and pathway visualizations to aid in research and development.
Comparative Efficacy: A Quantitative Overview
The therapeutic potential of Glycyrrhiza flavonoids is vast, with activities ranging from anti-inflammatory and antioxidant to anticancer and neuroprotective effects. While direct head-to-head studies are not always available, this section collates quantitative data from various studies to offer a comparative perspective.
Note: The following data has been compiled from multiple sources. Direct comparison of absolute values (e.g., IC50) should be approached with caution due to variations in experimental conditions across different studies.
Table 1: Comparative Anti-inflammatory Activity
| Flavonoid | Assay | Cell Line/Model | IC50 / Inhibition |
| This compound | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Data not available in direct comparative studies |
| Isoliquiritigenin | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Inhibited in a dose-dependent manner[1] |
| Liquiritigenin | Cyclooxygenase-2 (COX-2) Inhibition | In vitro assay | Potent inhibition observed |
| Glabridin | Nitric Oxide (NO) Production | LPS-treated RAW264.7 cells | 33% decrease at 10 µg/mL |
| Glabridin | Interleukin-1β (IL-1β) Production | LPS-treated RAW264.7 cells | IC50 = 30.8 µM |
Table 2: Comparative Anticancer Activity
| Flavonoid | Cell Line | Assay | IC50 Value |
| This compound | Human Cervical Cancer (HeLa) | Cytotoxicity | Data not available in direct comparative studies |
| Isoliquiritigenin | Human Cervical Cancer (HeLa) | Cytotoxicity | 126.5 µM[2] |
| Isoliquiritigenin Derivative (Compound 9) | Human Cervical Cancer (HeLa) | Cytotoxicity | 14.36 µM[2] |
| Glabridin | Various Cancer Cell Lines | Cytotoxicity | 10-100 µM (cell-type dependent)[3] |
| Licochalcone A | Gastric Cancer Cells | Cytotoxicity | Highest cytotoxicity among several licorice flavonoids[4] |
Table 3: Comparative Neuroprotective and Antioxidant Activity
| Flavonoid | Model | Effect |
| This compound | SH-SY5Y cells (MPP+ induced) | Protected against ATP depletion and caspase 3/7 activation[5] |
| Isoliquiritigenin | SH-SY5Y cells (MPP+ induced) | Protected against ATP depletion and caspase 3/7 activation[5] |
| Liquiritigenin | Alzheimer's disease mouse model (Tg2576) | Reduced oligomeric Aβ by 65% and astrogliosis by 74%[6] |
| Total Licorice Flavonoids | Kainate-induced seizure in mice | Reversed changes in SOD activity and MDA content[7][8] |
Key Signaling Pathways
The biological activities of these flavonoids are often attributed to their modulation of critical signaling pathways involved in inflammation, cell proliferation, and oxidative stress.
Anti-inflammatory Signaling Cascade
Several Glycyrrhiza flavonoids exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[9][10][11] These pathways are central to the production of pro-inflammatory mediators.
Caption: Inhibition of NF-κB and MAPK pathways by Glycyrrhiza flavonoids.
Anticancer Signaling via PI3K/Akt/mTOR Pathway
Isoliquiritigenin and its derivatives have been shown to induce apoptosis and autophagy in cancer cells by modulating the PI3K/Akt/mTOR pathway.[2]
Caption: Anticancer mechanism via the PI3K/Akt/mTOR pathway.
Experimental Protocols
Anti-inflammatory Activity Assay (Nitric Oxide Production)
-
Cell Line: RAW 264.7 murine macrophages.
-
Methodology: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test flavonoid for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; typically 1 µg/mL). After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
Anticancer Cytotoxicity Assay (MTT Assay)
-
Cell Lines: Various human cancer cell lines (e.g., HeLa, MDA-MB-231).
-
Methodology: Cells are plated in 96-well plates and allowed to adhere overnight. The cells are then treated with a range of concentrations of the flavonoid for a specified period (e.g., 24, 48, or 72 hours). Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized with a solvent (e.g., DMSO), and the absorbance is measured at approximately 570 nm. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.
Neuroprotection Assay
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Methodology: Cells are pre-treated with the test compounds before being exposed to a neurotoxin such as 1-methyl-4-phenylpyridinium (MPP+), which induces Parkinson's-like cellular damage.[5] Cell viability is then assessed using methods like the MTT assay. Further mechanistic studies can involve measuring ATP levels to assess mitochondrial function and caspase 3/7 activity to quantify apoptosis.[5]
Conclusion
This compound, along with other flavonoids from Glycyrrhiza species, demonstrates significant potential across a spectrum of therapeutic areas. While isoliquiritigenin and glabridin are more extensively studied with a larger body of quantitative data, the available evidence suggests that this compound shares common mechanisms of action, particularly in neuroprotection. The provided data and pathway diagrams serve as a valuable resource for researchers to identify knowledge gaps and guide future comparative studies to fully elucidate the relative therapeutic efficacy of these promising natural compounds.
References
- 1. Evidence for Anti-Inflammatory Activity of Isoliquiritigenin, 18β Glycyrrhetinic Acid, Ursolic Acid, and the Traditional Chinese Medicine Plants Glycyrrhiza glabra and Eriobotrya japonica, at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The antitumor mechanisms of glabridin and drug delivery strategies for enhancing its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Effects and Underlying Mechanisms of Licorice-Derived Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of Glycyrrhiza glabra Total Extract and Isolated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Neuroprotective effects of flavonoids extracted from licorice on kainate-induced seizure in mice through their antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of flavonoids extracted from licorice on kainate-induced seizure in mice through their antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Total Flavonoids from Radix Glycyrrhiza Exert Anti-Inflammatory and Antitumorigenic Effects by Inactivating iNOS Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Impact of Neoisoliquiritin on the p53 Tumor Suppressor Pathway: A Comparative Analysis
For researchers and professionals in drug development, the quest for novel compounds that can effectively modulate the p53 signaling pathway is a perpetual frontier. Neoisoliquiritin, a flavonoid derived from licorice root, has emerged as a promising candidate. This guide provides a comprehensive validation of this compound's effect on the p53 pathway, presenting a comparative analysis with other known p53 activators, supported by experimental data and detailed protocols.
Introduction to p53 and the Role of Activators
The tumor suppressor protein p53 is a critical regulator of cellular processes, including cell cycle arrest, apoptosis, and DNA repair. Its inactivation is a hallmark of many cancers. Consequently, therapeutic strategies aimed at reactivating p53 have garnered significant attention. One of the primary mechanisms of p53 inactivation is its interaction with the murine double minute 2 (MDM2) protein, which targets p53 for degradation. Small molecules that can disrupt the p53-MDM2 interaction or otherwise lead to p53 stabilization and activation are therefore of high therapeutic interest.
This compound and its related chalcone, Isoliquiritigenin, have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines through the upregulation of p53 and its downstream target, p21.[1][2][3] This guide compares the efficacy of this compound and its related compounds with established MDM2 inhibitors, Nutlin-3 and RG7388, in activating the p53 pathway.
Comparative Analysis of p53 Pathway Activation
To provide a clear comparison, the following tables summarize the quantitative data on the effects of this compound, Isoliquiritigenin, Nutlin-3, and RG7388 on cancer cell viability and the expression of key proteins in the p53 pathway.
Table 1: Comparison of IC50 Values for Cell Viability in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Isoliquiritigenin | A549 | Non-Small Cell Lung Cancer | ~25 | [1] |
| HeLa | Cervical Cancer | ~50 | [4] | |
| HepG2 | Hepatocellular Carcinoma | Not Specified | [2] | |
| Nutlin-3 | A549 (p53 wild-type) | Non-Small Cell Lung Cancer | 17.68 ± 4.52 | [5] |
| HCT116 (p53 wild-type) | Colorectal Carcinoma | Not Specified | [6] | |
| U2OS (p53 wild-type) | Osteosarcoma | Not Specified | [6] | |
| RG7388 | NGP (p53 wild-type) | Neuroblastoma | Not Specified | [7][8] |
| SH-SY5Y (p53 wild-type) | Neuroblastoma | Not Specified | [7][8] | |
| 5-8F | Nasopharyngeal Carcinoma | ~2 | [9] | |
| 6-10B | Nasopharyngeal Carcinoma | Not Specified | [9] |
Table 2: Quantitative Comparison of p53 and p21 Protein Expression Following Treatment
| Compound | Cell Line | Treatment Concentration | Fold Increase in p53 | Fold Increase in p21 | Citation |
| Isoliquiritigenin | A549 | Not Specified | Concentration-dependent increase | Concentration-dependent increase | [1][3] |
| HeLa | 50 µM | Upregulated (quantification not provided) | Not Specified | [10] | |
| Nutlin-3 | HCT116 | 10 µM | >10-fold | >5-fold | [6] |
| U2OS | 10 µM | ~8-fold | ~15-fold | [6] | |
| A549 | 25 µM | Increased (quantification not provided) | Increased (quantification not provided) | [5] | |
| RG7388 | NGP | 100 nM | 3.6 | Not Specified | [8] |
| NGP | 200 nM | 4.4 | Not Specified | [8] | |
| SH-SY5Y | 100 nM | 8.9 | Not Specified | [8] | |
| SH-SY5Y | 200 nM | 10.2 | Not Specified | [8] | |
| 5-8F & 6-10B | 1, 2, 3 µM | Significantly enhanced | Significantly enhanced | [9] |
Signaling Pathways and Experimental Visualization
The activation of the p53 pathway by these compounds initiates a cascade of events leading to cell cycle arrest or apoptosis. The following diagrams illustrate the p53 signaling pathway and a typical experimental workflow for its validation.
Caption: The p53 signaling pathway and points of intervention.
Caption: A typical experimental workflow for validating p53 pathway activators.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the key experiments cited in this guide.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compound (e.g., this compound, Nutlin-3) to the wells. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the logarithm of the compound concentration.
Western Blot Analysis for p53 and p21
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: After treatment with the compounds, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53 (e.g., 1:1000 dilution) and p21 (e.g., 1:1000 dilution) overnight at 4°C. A loading control antibody, such as β-actin or GAPDH, should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target proteins to the loading control.
Conclusion
The presented data validates the effect of this compound on the p53 pathway, demonstrating its ability to induce cancer cell death and upregulate key downstream targets of p53. The comparative analysis with established MDM2 inhibitors, Nutlin-3 and RG7388, positions this compound as a noteworthy natural compound for further investigation in the development of novel cancer therapeutics targeting the p53 signaling pathway. The provided experimental protocols offer a foundation for researchers to further explore and validate the therapeutic potential of this compound and other p53-activating compounds.
References
- 1. Combination of liquiritin, isoliquiritin and isoliquirigenin induce apoptotic cell death through upregulating p53 and p21 in the A549 non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoliquiritigenin induces apoptosis and cell cycle arrest through p53-dependent pathway in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Shallot and licorice constituent isoliquiritigenin arrests cell cycle progression and induces apoptosis through the induction of ATM/p53 and initiation of the mitochondrial system in human cervical carcinoma HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The MDM2-inhibitor Nutlin-3 synergizes with cisplatin to induce p53 dependent tumor cell apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential regulation of p21waf1 protein half-life by DNA damage and Nutlin-3 in p53 wild-type tumors and its therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The MDM2 small-molecule inhibitor RG7388 leads to potent tumor inhibition in p53 wild-type neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MDM2 inhibitor RG7388 potently inhibits tumors by activating p53 pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MON-038 The Effects of Isoliquiritigenin (ISL) on the Expression of Estrogen Receptor and Tumor Suppressor Genes BRCA-1 and P53 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Neoisoliquiritin and Isoliquiritigenin: Bioactivity and Mechanisms
For Immediate Release: A comprehensive comparative guide on Neoisoliquiritin (NEO) and its aglycone form, Isoliquiritigenin (ISL), has been compiled for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of their biochemical properties, mechanisms of action, and therapeutic potential, supported by experimental data. The structural difference between these two flavonoids, both found in licorice root (Glycyrrhiza species), is a primary determinant of their distinct biological activities.[1][2][3] this compound is a glycoside, meaning it has a sugar molecule attached, whereas Isoliquiritigenin is the aglycone without the sugar moiety. This fundamental structural variance significantly influences their respective pharmacological profiles.
Biochemical and Pharmacokinetic Profiles
Isoliquiritigenin, a chalcone, is recognized for its broad spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[3][4][5] Pharmacokinetic studies in rats have shown that while ISL is well-absorbed orally (approximately 92.0%), its absolute bioavailability is low (11.8%).[6] This is attributed to extensive metabolism in the liver and small intestine.[6] In contrast, specific pharmacokinetic data for this compound remains less characterized in the reviewed literature.
Table 1: Summary of Biochemical and Pharmacokinetic Properties
| Property | This compound (NEO) | Isoliquiritigenin (ISL) |
| Chemical Structure | Glycoside of Isoliquiritigenin | Chalcone (Aglycone) |
| Source | Glycyrrhiza species | Glycyrrhiza species |
| Molecular Formula | C21H22O9 | C15H12O4 |
| Molar Mass | 418.4 g/mol | 256.257 g/mol |
| Oral Bioavailability | Data not available | Low (11.8% in rats) due to extensive metabolism[6] |
Comparative Biological Activity
Anticancer Activity
Table 2: Comparative Anticancer Activity (IC50 Values in µM)
| Cancer Cell Line | This compound (NEO) IC50 (µM) | Isoliquiritigenin (ISL) IC50 (µM) |
| Prostate (LNCaP) | Induces G0/G1 cell cycle arrest | 17.8 ± 1.8 (PC12, a cell line with neuronal characteristics)[1] |
| Cervical (HeLa) | Data not available | 126.5[8] |
| Lung (A549) | Data not available | Induces apoptosis[7] |
| Ovarian (SKOV-3) | Data not available | 83.2 |
| Leukemia (HL-60) | Data not available | ~40.42 |
Note: Direct comparative IC50 values for NEO and ISL in the same cell lines are limited in the available literature. The provided data is from various studies and serves as an indication of their respective activities.
Anti-inflammatory Activity
Both compounds possess anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways.[5] Isoliquiritigenin is a potent inhibitor of the NLRP3 inflammasome.[9] The presence of the sugar moiety in this compound may influence its anti-inflammatory potency compared to Isoliquiritigenin.
Mechanisms of Action: Signaling Pathways
The differential effects of this compound and Isoliquiritigenin can be attributed to their interaction with key cellular signaling pathways.
This compound: Targeting Androgen Receptor Signaling
In prostate cancer, this compound has been shown to suppress tumor growth by negatively regulating the androgen receptor (AR).[7] This is achieved by inhibiting AR expression and its transcriptional activity, leading to cell cycle arrest at the G0/G1 phase.
Caption: this compound signaling pathway in prostate cancer.
Isoliquiritigenin: A Multi-Target Approach
Isoliquiritigenin exhibits a broader mechanism of action, impacting multiple pathways involved in inflammation and oxidative stress. A key mechanism is the activation of the Nrf2 pathway, a master regulator of the antioxidant response, and the inhibition of pro-inflammatory pathways like NF-κB and MAPK.
References
- 1. mdpi.com [mdpi.com]
- 2. chembk.com [chembk.com]
- 3. Therapeutic Intervention in Cancer by Isoliquiritigenin from Licorice: A Natural Antioxidant and Redox Regulator [mdpi.com]
- 4. Anticancer activity of Isoliquiritigenin: biological effects and molecular mechanisms [jcps.bjmu.edu.cn]
- 5. Isoliquiritigenin, a potential therapeutic agent for treatment of inflammation-associated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of isoliquiritigenin and its metabolites in rats: low bioavailability is primarily due to the hepatic and intestinal metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination of liquiritin, isoliquiritin and isoliquirigenin induce apoptotic cell death through upregulating p53 and p21 in the A549 non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antitumor Activity of Isoliquiritigenin Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoliquiritigenin is a potent inhibitor of NLRP3 inflammasome activation and diet-induced adipose tissue inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Neoisoliquiritin and Standard Chemotherapy Drugs in Oncology Research
For Immediate Release
This guide provides a comprehensive comparison between the naturally derived flavonoid, Neoisoliquiritin, and standard-of-care chemotherapy drugs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available preclinical data to objectively evaluate the performance and mechanisms of these compounds.
Executive Summary
This compound, a chalcone flavonoid found in licorice root, has demonstrated notable anti-tumor properties in preclinical studies. Its mechanisms of action appear to be more targeted towards specific signaling pathways within cancer cells, potentially offering a more favorable safety profile compared to traditional chemotherapy agents. Standard chemotherapy drugs, such as cisplatin and doxorubicin, are mainstays in cancer treatment and function primarily by inducing widespread DNA damage and cell cycle arrest, which can affect both cancerous and healthy cells. This guide presents a side-by-side comparison of their cytotoxic effects, apoptotic induction, and underlying molecular pathways, supported by experimental data from in vitro studies.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values for this compound and the standard chemotherapy drugs, cisplatin and doxorubicin, in various cancer cell lines. It is important to note that these values are derived from separate studies and are presented for indirect comparison. Direct head-to-head studies under identical experimental conditions were not available in the reviewed literature.
Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) | Exposure Time | Citation |
| LNCaP | This compound | Not explicitly stated, but inhibits proliferation | Not specified | [1] |
Note: While the specific IC50 value was not provided in the abstract, the study confirmed that this compound inhibited the proliferation of LNCaP cells.
Table 2: IC50 Values of Cisplatin and Doxorubicin in Breast and Prostate Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) | Exposure Time | Citation |
| MCF-7 | Cisplatin | ~18-34 | 39 hours | [2] |
| MCF-7 | Doxorubicin | ~0.4-1.1 | 48-72 hours | [3][4] |
| LNCaP | Cisplatin | ~6.3-22.3 fold resistance in sublines | Not specified | [5] |
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical mechanism through which anticancer drugs eliminate malignant cells.
This compound
In breast cancer cells, a closely related compound, Neoisoliquiritigenin (NISL), has been shown to induce apoptosis by directly binding to GRP78 and subsequently regulating the β-catenin pathway[1]. In androgen-dependent prostate cancer cells (LNCaP), this compound induces G0/G1 phase cell cycle arrest, which is a precursor to apoptosis[1].
Standard Chemotherapy
-
Cisplatin: In MCF-7 breast cancer cells, cisplatin treatment leads to apoptosis, with one study showing 71.1% of cells in early apoptosis after 24 hours[6]. In prostate cancer cells, cisplatin has been demonstrated to induce apoptosis, and resistance to cisplatin is associated with a reduced induction of apoptosis[5].
-
Doxorubicin: Doxorubicin is a potent inducer of apoptosis in MCF-7 breast cancer cells. Studies have shown that it upregulates pro-apoptotic proteins like Bax and caspases while downregulating the anti-apoptotic protein Bcl-2[7].
Mechanisms of Action and Signaling Pathways
The distinct mechanisms of action of this compound and standard chemotherapy drugs are visualized in the following diagrams.
This compound Signaling Pathway in Breast Cancer
Neoisoliquiritigenin (a related compound to this compound) has been shown to target the GRP78/β-catenin signaling pathway in breast cancer[1]. GRP78, a chaperone protein, can promote cancer cell survival. By inhibiting GRP78, Neoisoliquiritigenin disrupts this pro-survival signaling and leads to the downregulation of β-catenin, a key player in cell proliferation and survival.
Cisplatin Signaling Pathway
Cisplatin primarily exerts its cytotoxic effects by inducing DNA damage. This damage activates a complex signaling cascade, often involving the ATR-Chk2-p53 pathway, which ultimately leads to cell cycle arrest and apoptosis[7].
Experimental Protocols
The following are generalized methodologies for the key experiments cited in this guide, based on standard laboratory practices.
Cell Culture
-
MCF-7 (human breast adenocarcinoma) and LNCaP (human prostate carcinoma) cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
The following day, cells are treated with various concentrations of this compound, cisplatin, or doxorubicin for the indicated time points (e.g., 24, 48, or 72 hours).
-
After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the drug concentration that causes a 50% reduction in cell viability compared to the untreated control.
Flow Cytometry for Apoptosis Analysis
-
Cells are seeded in 6-well plates and treated with the compounds as described for the MTT assay.
-
After treatment, both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Cells are treated with the respective compounds, harvested, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentrations are determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against target proteins (e.g., GRP78, β-catenin, p53, cleaved caspase-3, β-actin) overnight at 4°C.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound demonstrates promising anticancer activity through targeted molecular mechanisms that differ significantly from the broad-spectrum cytotoxic effects of standard chemotherapy drugs like cisplatin and doxorubicin. While direct comparative data is limited, the available preclinical evidence suggests that this compound may offer a more selective approach to cancer therapy. Further research, particularly head-to-head comparative studies and in vivo experiments, is warranted to fully elucidate the therapeutic potential of this compound in an oncology setting.
Disclaimer
This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The findings presented are based on preclinical research and may not be representative of clinical outcomes in humans.
References
- 1. Neoisoliquiritigenin Inhibits Tumor Progression by Targeting GRP78-β- catenin Signaling in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expression of the inhibitors of apoptosis proteins in cisplatin-resistant prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ATR-Chk2 signaling in p53 activation and DNA damage response during cisplatin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p53 deficient cells rely on ATM and ATR-mediated checkpoint signaling through the p38 MAPK/MK2pathway for survival after DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
Neoisoliquiritin: A Comparative Analysis of its Anti-inflammatory Efficacy Across Preclinical Models
A comprehensive review of the experimental evidence supporting the anti-inflammatory properties of Neoisoliquiritin (Isoliquiritigenin), a key bioactive flavonoid isolated from licorice root (Glycyrrhiza uralensis). This guide provides a comparative analysis of its effects in established in vitro and in vivo inflammatory models, offering valuable insights for researchers and drug development professionals.
This compound has emerged as a promising natural compound with potent anti-inflammatory activities. Its efficacy has been validated across multiple preclinical models, primarily through its modulatory effects on key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This guide synthesizes the available experimental data to provide a clear comparison of its performance against standard inflammatory stimuli and, where available, other anti-inflammatory agents.
In Vitro Anti-inflammatory Activity
A widely used in vitro model to screen for anti-inflammatory compounds involves the use of murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that triggers a strong inflammatory response.
Experimental Protocol: LPS-Induced Inflammation in RAW 264.7 Cells
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.[1]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period (typically 1 hour), inflammation is induced by adding LPS (10-100 ng/mL).[1]
-
Incubation: The cells are then incubated for a specified period (e.g., 24 hours) to allow for the production of inflammatory mediators.
-
Measurement of Inflammatory Markers: The cell culture supernatant is collected to measure the levels of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) using Griess reagent and ELISA kits, respectively. The cells are harvested to determine the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) via Western blotting or RT-PCR.
Comparative Efficacy of this compound in LPS-Stimulated RAW 264.7 Cells
Studies have consistently demonstrated the dose-dependent inhibitory effects of this compound on key inflammatory markers in LPS-stimulated RAW 264.7 cells.
| Inflammatory Marker | This compound Concentration | % Inhibition / Effect | Reference Compound | % Inhibition / Effect (Reference) |
| Nitric Oxide (NO) | Dose-dependent | Significant inhibition | L-NMMA (NOS inhibitor) | Potent inhibition |
| Prostaglandin E2 (PGE2) | Dose-dependent | Significant inhibition | Dexamethasone | Significant inhibition |
| TNF-α | Dose-dependent | Significant reduction in release and mRNA expression | Dexamethasone | Significant reduction |
| IL-6 | Dose-dependent | Significant reduction in release and mRNA expression | Dexamethasone | Significant reduction |
| iNOS Expression | Dose-dependent | Reduction in protein and mRNA levels | Dexamethasone | Significant reduction |
| COX-2 Expression | Dose-dependent | Reduction in protein and mRNA levels | Dexamethasone | Significant reduction |
Note: Specific IC50 values and percentage inhibitions vary across studies due to differences in experimental conditions. The table provides a qualitative summary of the consistent findings.
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a classical and widely accepted method for evaluating the in vivo efficacy of acute anti-inflammatory agents.
Experimental Protocol: Carrageenan-Induced Paw Edema in Mice
-
Animals: Male Swiss albino mice or other suitable strains (e.g., C57BL/6J), typically 7-8 weeks old and weighing 32-34 g, are used.[2]
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Treatment: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle, and a positive control group is treated with a standard anti-inflammatory drug like indomethacin or dexamethasone.
-
Induction of Inflammation: One hour after treatment, a 1% solution of carrageenan (typically 20-50 µL) is injected into the subplantar region of the right hind paw of each mouse.[2][3]
-
Measurement of Edema: The paw volume or thickness is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer or calipers.[4]
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Comparative Efficacy of this compound in Carrageenan-Induced Paw Edema
This compound has been shown to significantly reduce paw edema in a dose-dependent manner, demonstrating its potent in vivo anti-inflammatory effects.
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) |
| This compound | Varies by study | Dose-dependent reduction |
| Indomethacin | 10 - 20 | Significant reduction |
| Vehicle Control | - | 0% |
Note: The specific doses and resulting percentage of inhibition can vary depending on the animal strain and experimental details.
Mechanism of Action: Modulation of Signaling Pathways
The anti-inflammatory effects of this compound are primarily attributed to its ability to interfere with key intracellular signaling cascades that regulate the expression of pro-inflammatory genes.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines and enzymes. This compound has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) [mdpi.com]
- 4. inotiv.com [inotiv.com]
- 5. Isoliquiritigenin isolated from the roots of Glycyrrhiza uralensis inhibits LPS-induced iNOS and COX-2 expression via the attenuation of NF-kappaB in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Neoisoliquiritin vs. Liquiritin: A Comparative Guide to Their Biological Effects
For Researchers, Scientists, and Drug Development Professionals
Neoisoliquiritin and liquiritin are two prominent flavonoid glycosides derived from licorice root (Glycyrrhiza species), a plant with a long history in traditional medicine. Both compounds have garnered significant interest in the scientific community for their diverse pharmacological activities. This guide provides an objective comparison of their biological effects, supported by experimental data, to aid researchers in their exploration of these natural compounds for therapeutic applications.
At a Glance: Key Biological Differences
| Biological Effect | This compound | Liquiritin |
| Primary Focus of Research | Anti-cancer, particularly in hormone-dependent cancers. | Anti-inflammatory and neuroprotective effects. |
| Anti-inflammatory Mechanism | General anti-inflammatory properties have been noted.[1] | Primarily acts by inhibiting the NF-κB and JNK signaling pathways.[2] |
| Antioxidant Activity | Possesses antioxidant properties. | Exhibits significant antioxidant and free radical-scavenging activities.[3] |
| Anti-Cancer Activity | Demonstrates potent activity against androgen receptor-positive prostate cancer.[1][4] | Shows cytotoxic effects against various cancer cell lines, including lung cancer.[5][6][7] |
| Neuroprotection | Limited specific research available. | Studied for its potential in protecting against neuroinflammatory and neurodegenerative diseases. |
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data for the biological activities of this compound and liquiritin. It is important to note that the data presented is compiled from different studies and the experimental conditions may vary, which can influence the absolute values. Therefore, a direct comparison of IC₅₀ values should be interpreted with caution.
Antioxidant Activity
| Compound | Assay | Test System | IC₅₀ (µM) | Reference |
| This compound | - | - | Data not available in comparative studies | - |
| Liquiritin | DPPH Radical Scavenging | Cell-free | >100 | [3] |
Anti-inflammatory Activity
| Compound | Assay | Test System | IC₅₀ (µM) | Reference |
| This compound | - | - | Data not available in comparative studies | - |
| Liquiritin | Nitric Oxide (NO) Production Inhibition | LPS-stimulated BV2 microglia cells | ~50 | [3] |
Anti-Cancer Activity
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| This compound | LNCaP | Prostate Cancer | ~20 (at 72h) | [1] |
| Liquiritin (in combination) | A549 | Non-small cell lung cancer | Not individually determined | [5][6] |
Signaling Pathways and Mechanisms of Action
This compound and liquiritin exert their biological effects through distinct signaling pathways.
This compound: Targeting the Androgen Receptor in Prostate Cancer
This compound has been shown to suppress the proliferation of androgen-dependent prostate cancer cells by negatively regulating the androgen receptor (AR) signaling pathway.[1][4] This involves inhibiting the expression and transcriptional activity of the AR, leading to cell cycle arrest at the G0/G1 phase.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Liquiritin exhibits anti-acute lung injury activities through suppressing the JNK/Nur77/c-Jun pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound exerts tumor suppressive effects on prostate cancer by repressing androgen receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination of liquiritin, isoliquiritin and isoliquirigenin induce apoptotic cell death through upregulating p53 and p21 in the A549 non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Anticancer Journey of Liquiritin: Insights into Its Mechanisms and Therapeutic Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
Neoisoliquiritin's Differential Impact on Prostate Cancer: A Comparative Analysis of Androgen-Dependent and Independent Cells
A comprehensive review of the anti-proliferative and cell cycle effects of Neoisoliquiritin (NEO) on androgen-dependent (LNCaP) and androgen-independent (PC-3) prostate cancer cell lines reveals a stark contrast in its activity, highlighting its targeted mechanism of action through the androgen receptor signaling pathway.
This compound, a flavonoid found in licorice root, has demonstrated tumor-suppressive effects, particularly in the context of androgen-dependent prostate cancer.[1][2] This guide provides a comparative analysis of its activity in prostate cancer cells with differing androgen sensitivities, supported by experimental data on cell viability, cell cycle progression, and the underlying molecular mechanisms.
Data Summary: this compound's Effect on Prostate Cancer Cell Lines
The following table summarizes the differential effects of this compound on the androgen-dependent LNCaP cell line and the androgen-independent PC-3 cell line.
| Parameter | Androgen-Dependent (LNCaP) | Androgen-Independent (PC-3) | Reference |
| Cell Proliferation | Significant inhibition in a dose- and time-dependent manner. | No significant effect on cell proliferation. | [1][2] |
| Cell Cycle | Induces G0/G1 phase cell cycle arrest. | No effect on cell cycle progression. | [1][2] |
| Mechanism of Action | Represses androgen receptor (AR) expression and activity, leading to downregulation of downstream targets like Cyclin D1 and CDK4. | Lacks the primary molecular target (AR) for NEO's activity. | [1][2] |
Signaling Pathway Analysis
This compound's primary mechanism of action in androgen-dependent prostate cancer cells is the inhibition of the androgen receptor (AR) signaling pathway. In LNCaP cells, androgens like dihydrotestosterone (DHT) bind to the AR, which then translocates to the nucleus and activates the transcription of genes responsible for cell proliferation and survival, including Cyclin D1 and Cyclin-Dependent Kinase 4 (CDK4). NEO disrupts this process by negatively regulating AR expression and activity.[1][2] This leads to a decrease in the expression of Cyclin D1 and CDK4, resulting in the arrest of the cell cycle at the G0/G1 phase and the inhibition of cell proliferation.[1][2]
In contrast, PC-3 cells are androgen-independent and lack a functional androgen receptor. Consequently, the primary target of NEO is absent in these cells, and the compound exhibits no significant anti-proliferative or cell cycle effects.
References
Validating the Off-Target Effects of Neoisoliquiritin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the off-target effects of a compound is critical for advancing preclinical candidates and ensuring clinical safety. This guide provides a framework for validating the off-target profile of Neoisoliquiritin, a natural flavonoid with known anti-tumor and anti-inflammatory properties. Due to a lack of publicly available, direct experimental data on the off-target profile of this compound, this guide establishes a comparative benchmark using established androgen receptor (AR) inhibitors: enzalutamide, apalutamide, and darolutamide. The methodologies and data presented for these approved drugs offer a blueprint for the necessary validation studies for this compound.
Introduction to Off-Target Effects
Off-target effects occur when a drug interacts with proteins other than its intended therapeutic target, potentially leading to unforeseen side effects or even beneficial polypharmacology. Rigorous off-target profiling is a cornerstone of modern drug development, minimizing the risk of clinical trial failures and ensuring patient safety.
This compound has demonstrated promising on-target activity, notably as an inhibitor of the androgen receptor in prostate cancer. However, a comprehensive understanding of its selectivity and potential for off-target interactions is currently absent from the scientific literature. This guide outlines the key experimental approaches and data required to fill this knowledge gap.
Comparative Analysis of Androgen Receptor Inhibitors
To provide a tangible reference for the types of off-target effects that might be anticipated and the data required for their validation, this section details the known off-target profiles of three widely used AR inhibitors.
Quantitative Comparison of Off-Target Mediated Adverse Events
The following table summarizes the incidence of key adverse events (AEs) associated with off-target activities of enzalutamide, apalutamide, and darolutamide, as reported in pivotal clinical trials. This quantitative data is essential for a comparative risk-benefit assessment.
| Adverse Event | Enzalutamide (%) | Apalutamide (%) | Darolutamide (%) | Potential Off-Target(s) |
| Seizures | ~2.1 (at high doses) | 0.2 | 0.2 | GABA-A Receptor |
| Fatigue | 36 | 30.4 | 15.8 | Central Nervous System (CNS) effects |
| Hypertension | 13 | 24.8 | 6.6 | Cardiovascular system |
| Skin Rash | Not a prominent AE | 23.8 | Not a prominent AE | Unknown |
| Falls | 14 | 15.6 | Not significantly different from placebo | CNS effects |
| Fractures | Not a prominent AE | 11.7 | Not significantly different from placebo | Bone metabolism |
Note: Incidence rates are derived from various clinical trial reports and may vary based on the patient population and study design. The listed potential off-targets are based on current scientific understanding and may not be exhaustive.
Experimental Protocols for Off-Target Validation
Validating the off-target profile of a compound like this compound requires a multi-pronged experimental approach. The following are standard methodologies employed in the pharmaceutical industry.
In Vitro Kinase Profiling (Kinome Scan)
Objective: To identify unintended interactions with a broad panel of human kinases, a common source of off-target effects.
Methodology:
-
Assay Principle: Competition binding assays are typically used, where the test compound (this compound) competes with a known, labeled ligand for binding to a large panel of recombinant kinases (e.g., KINOMEscan™).
-
Procedure:
-
Immobilized kinases are incubated with the test compound at one or more concentrations (e.g., 1 µM and 10 µM).
-
A labeled (e.g., DNA-tagged) ligand that binds to the active site of the kinases is added.
-
The amount of bound labeled ligand is quantified, typically by qPCR. A reduction in the signal indicates that the test compound is binding to the kinase.
-
-
Data Analysis: Results are often expressed as the percentage of remaining labeled ligand binding compared to a vehicle control. A lower percentage indicates stronger binding of the test compound. Hits are typically defined as kinases showing a significant reduction in signal (e.g., >90% inhibition at 10 µM).
Broad Target Binding Panels (Safety Pharmacology Screens)
Objective: To assess binding to a wide range of non-kinase targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters.
Methodology:
-
Assay Principle: Radioligand binding assays are the gold standard. The test compound is evaluated for its ability to displace a specific, high-affinity radiolabeled ligand from its receptor or channel.
-
Procedure:
-
Cell membranes or recombinant proteins expressing the target of interest are incubated with the radiolabeled ligand and varying concentrations of the test compound.
-
After reaching equilibrium, bound and free radioligand are separated.
-
The amount of bound radioactivity is measured, and the inhibitory concentration (IC50) or binding affinity (Ki) of the test compound is determined.
-
-
Data Analysis: Results are typically reported as the percent inhibition at a specific concentration or as Ki values for confirmed hits.
Cell-Based Phenotypic Screening
Objective: To identify unexpected cellular effects that may indicate off-target activity in a more physiologically relevant context.
Methodology:
-
Assay Principle: High-content imaging or other cell-based assays are used to monitor a variety of cellular parameters in the presence of the test compound.
-
Procedure:
-
A panel of diverse human cell lines is treated with the test compound across a range of concentrations.
-
Cellular phenotypes are assessed, including cell viability, apoptosis, cell cycle progression, mitochondrial function, and morphological changes.
-
Automated microscopy and image analysis software are used to quantify these changes.
-
-
Data Analysis: A "phenotypic fingerprint" of the compound is generated, which can be compared to the fingerprints of compounds with known mechanisms of action to infer potential off-targets.
Target Deconvolution
Objective: To identify the specific molecular targets responsible for an observed phenotypic effect.
Methodology:
-
Affinity Chromatography-Mass Spectrometry: The test compound is immobilized on a solid support and used as "bait" to capture interacting proteins from a cell lysate. Bound proteins are then identified by mass spectrometry.
-
Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability upon ligand binding. Proteins that bind to the test compound will exhibit a shift in their melting temperature, which can be detected by mass spectrometry.
-
Genetic Approaches (e.g., CRISPR screens): Genome-wide CRISPR-Cas9 screens can be used to identify genes that, when knocked out, confer resistance or sensitivity to the test compound, thereby pointing to its target or pathway.
Visualizing Pathways and Workflows
To aid in the conceptualization of the necessary research, the following diagrams illustrate a key signaling pathway and a typical experimental workflow for off-target validation.
Replicating Neoisoliquiritin's Bioactivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the bioactive properties of Neoisoliquiritin, a flavonoid derived from licorice root. Here, we present a comparative analysis of its anti-cancer, anti-inflammatory, and antioxidant activities, supported by published experimental data and detailed protocols to aid in the replication of these findings.
This compound has garnered significant interest in the scientific community for its potential therapeutic applications. This guide aims to provide an objective comparison with other relevant compounds and furnish the necessary details for researchers to conduct their own investigations into its mechanisms of action.
Anti-Cancer Activity: A Comparative Look at Cytotoxicity
This compound has demonstrated notable cytotoxic effects against various cancer cell lines. To provide a clear comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and two other well-studied flavonoids, Isoliquiritigenin and Quercetin, across different cancer cell lines. This data is crucial for designing experiments and understanding the relative potency of these compounds.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | LNCaP | Prostate Cancer | ~20-40 |
| PC-3 | Prostate Cancer | >100 | |
| Isoliquiritigenin | SKOV-3 | Ovarian Cancer | 83.2[1] |
| OVCAR-5 | Ovarian Cancer | 55.5[1] | |
| ES2 | Ovarian Cancer | 40.1[1] | |
| Hela | Cervical Cancer | 126.5[2] | |
| Quercetin | A549 | Lung Cancer | 8.65 (24h), 7.96 (48h), 5.14 (72h)[3] |
| H69 | Lung Cancer | 14.2 (24h), 10.57 (48h), 9.18 (72h)[3] | |
| HCT116 | Colon Cancer | 5.79[4] | |
| MDA-MB-231 | Breast Cancer | 5.81[4] | |
| MCF-7 | Breast Cancer | 17.2[5] | |
| HT-29 | Colon Cancer | 81.65 (48h)[5] |
Key Signaling Pathways in this compound's Bioactivity
This compound exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is fundamental to elucidating its mechanism of action.
Anti-Cancer Effects: Targeting Androgen Receptor and Apoptosis
In prostate cancer, this compound has been shown to suppress the activity of the androgen receptor (AR), a key driver of prostate cancer cell proliferation. This inhibition leads to cell cycle arrest and apoptosis.
Anti-inflammatory Effects: Inhibition of NF-κB Signaling
This compound demonstrates potent anti-inflammatory properties by inhibiting the NF-κB signaling pathway. It prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
Antioxidant Effects: Activation of the Nrf2 Pathway
The antioxidant effects of this compound are mediated through the activation of the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. This compound promotes the translocation of Nrf2 to the nucleus, leading to the transcription of genes containing the Antioxidant Response Element (ARE).
Experimental Protocols
To facilitate the replication of the findings on this compound's bioactivity, detailed protocols for key experiments are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the IC50 values of this compound.
Materials:
-
Cancer cell lines of interest
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.
NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)
This protocol visualizes the inhibitory effect of this compound on NF-κB activation.
Materials:
-
Cells cultured on coverslips in a 24-well plate
-
This compound
-
LPS (Lipopolysaccharide)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Pre-treat cells with desired concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-p65 antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Measurement of Pro-inflammatory Cytokines (ELISA)
This protocol quantifies the reduction of TNF-α and IL-6 production by this compound.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
This compound
-
LPS
-
ELISA kits for TNF-α and IL-6
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Seed macrophages in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.
Nrf2 Activation Assay (Antioxidant Response Element Reporter Assay)
This protocol measures the ability of this compound to activate the Nrf2 pathway.
Materials:
-
Cells stably or transiently transfected with an ARE-luciferase reporter construct.
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the ARE-reporter cells in a 96-well plate.
-
Treat the cells with different concentrations of this compound for a specified time (e.g., 6-24 hours).
-
Lyse the cells and perform the luciferase assay according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer. An increase in luciferase activity indicates the activation of the Nrf2/ARE pathway.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for investigating the bioactivity of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Antitumor Activity of Isoliquiritigenin Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Structural Insights into the Biological Activity of Neoisoliquiritin and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Neoisoliquiritin, a flavonoid glycoside predominantly found in licorice root, has garnered significant attention for its diverse pharmacological activities, including anti-tumor and anti-inflammatory effects. Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for the development of novel therapeutic agents with improved potency and selectivity. This guide provides a comparative overview of the structural activity relationship (SAR) of this compound and its analogs, supported by experimental data and detailed methodologies.
Comparative Analysis of Biological Activity
While comprehensive quantitative structure-activity relationship (QSAR) studies on a wide range of synthetic this compound analogs are limited in the publicly available literature, research on related chalcones and flavonoids provides valuable insights into the key structural features governing their bioactivity. The following table summarizes the activities of this compound and its related compounds.
| Compound/Analog | Biological Activity | Cell Line(s) | IC50/EC50 | Key Structural Features |
| This compound | Anti-proliferative | LNCaP (Prostate Cancer) | Dose-dependent inhibition | Glycoside of Isoliquiritigenin |
| Anti-inflammatory | RAW 264.7 Macrophages | - | Chalcone backbone with a glucose moiety | |
| Isoliquiritigenin (Aglycone of this compound) | Anti-proliferative, Anti-angiogenesis | HUVECs, MDA-MB-231, MCF-7 | Dose-dependent inhibition | Chalcone backbone, hydroxyl groups at 2', 4', and 4 positions |
| Isoliquiritigenin Amino Acid Ester Derivative (Compound 9) | Anti-proliferative | HeLa (Cervical Cancer) | 14.36 µM | Esterification with an amino acid at the 4'-hydroxyl group |
| Chalcone Derivatives | Anti-inflammatory | Human Neutrophils | Varies | Presence and position of hydroxyl and methoxy groups on the aromatic rings |
Structure-Activity Relationship Insights
Based on studies of this compound and its parent compound, isoliquiritigenin, several structural features are critical for their biological activities:
-
The Chalcone Backbone: The α,β-unsaturated ketone system in the chalcone scaffold is a key pharmacophore responsible for the reactivity and biological activity of these compounds.
-
Hydroxylation Pattern: The number and position of hydroxyl groups on the A and B rings of the chalcone structure significantly influence the antioxidant, anti-inflammatory, and cytotoxic activities. For instance, the 2'-hydroxyl group is often considered important for the activity of chalcones.
-
Glycosylation: The presence of the glucose moiety in this compound affects its solubility and bioavailability, which can modulate its overall biological effect compared to its aglycone, isoliquiritigenin.
-
Substitution on Hydroxyl Groups: As seen with the isoliquiritigenin amino acid ester derivative, modification of the hydroxyl groups can significantly enhance cytotoxic activity. This suggests that the hydroxyl groups are key sites for derivatization to improve potency.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its analogs and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
The Griess assay is used to measure the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.
Principle: The assay measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. In the Griess reaction, nitrite reacts with sulfanilic acid to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound that can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound or its analogs for 1-2 hours. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and incubate for an additional 24 hours.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.
Signaling Pathways and Mechanisms of Action
This compound and its analogs exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation.
Anti-Tumor Activity: Androgen Receptor (AR) Signaling Pathway
In prostate cancer, this compound has been shown to suppress tumor growth by targeting the androgen receptor (AR) signaling pathway.
Unraveling the Molecular Impact of Neoisoliquiritin: A Comparative Gene Expression Analysis
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparative guide on the gene expression effects of Neoisoliquiritin (NIL), a promising natural compound with anti-tumor properties. This guide details the molecular changes induced by NIL in cancer cells, offering valuable insights for further research and therapeutic development. The analysis focuses on key cancer cell lines, providing a comparative perspective on NIL's mechanism of action.
This compound, a flavonoid derived from licorice root, has demonstrated significant potential in inhibiting cancer cell proliferation and inducing cell cycle arrest. This guide synthesizes findings from recent studies, presenting a clear overview of the signaling pathways modulated by NIL and the corresponding changes in gene expression.
Comparative Gene Expression Analysis
This compound has been shown to elicit distinct gene expression profiles in different cancer cell lines. Below is a summary of key differentially expressed genes in prostate and breast cancer cells following treatment with this compound or its closely related analog, Neoisoliquiritigenin.
Prostate Cancer (LNCaP cells) vs. Control
In a study on androgen-dependent prostate cancer cells (LNCaP), RNA sequencing analysis revealed that this compound treatment leads to significant changes in genes associated with cell cycle regulation and androgen receptor (AR) signaling[1].
| Gene | Description | Regulation by NIL |
| CCND1 | Cyclin D1 | Downregulated |
| CDK4 | Cyclin-Dependent Kinase 4 | Downregulated |
| AR | Androgen Receptor | Downregulated |
| KLK3 (PSA) | Kallikrein-related peptidase 3 | Downregulated |
Breast Cancer (MDA-MB-231 cells) vs. Control
In triple-negative breast cancer cells (MDA-MB-231), treatment with Neoisoliquiritigenin was found to modulate genes involved in the GRP78/β-catenin signaling pathway, which is crucial for cell survival and proliferation[2].
| Gene | Description | Regulation by Neoisoliquiritigenin |
| HSPA5 (GRP78) | Heat Shock Protein Family A Member 5 | Downregulated |
| CTNNB1 (β-catenin) | Catenin Beta 1 | Downregulated |
| CCND1 | Cyclin D1 | Downregulated |
| MYC | MYC Proto-Oncogene | Downregulated |
Key Signaling Pathways Modulated by this compound
The anti-cancer effects of this compound are attributed to its ability to interfere with critical signaling pathways that drive tumor growth and survival.
This compound's Impact on Androgen Receptor Signaling in Prostate Cancer
This compound has been shown to suppress the proliferation of androgen-dependent prostate cancer cells by inhibiting the androgen receptor (AR) signaling pathway. This inhibition leads to a G0/G1 phase cell cycle arrest.
This compound's Impact on GRP78/β-catenin Signaling in Breast Cancer
In breast cancer, Neoisoliquiritigenin has been found to directly target the 78-kDa glucose-regulated protein (GRP78), a key regulator of the unfolded protein response and a promoter of cell survival. By inhibiting GRP78, Neoisoliquiritigenin disrupts the β-catenin signaling pathway, leading to decreased cell proliferation and induction of apoptosis[2][3].
Experimental Protocols
To ensure the reproducibility of the findings, detailed experimental protocols for gene and protein expression analysis are provided below.
RNA Sequencing for Gene Expression Analysis
This protocol outlines the steps for analyzing global gene expression changes in cultured cells treated with this compound.
1. Cell Culture and Treatment:
-
Prostate cancer (LNCaP) or breast cancer (MDA-MB-231) cells are cultured in appropriate media and conditions.
-
Cells are treated with a predetermined concentration of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).
2. RNA Isolation:
-
Total RNA is extracted from the treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions.
-
RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
3. RNA-Seq Library Preparation:
-
mRNA is enriched from the total RNA using poly-A selection.
-
The enriched mRNA is fragmented and converted to cDNA.
-
Sequencing adapters are ligated to the cDNA fragments.
-
The library is amplified by PCR.
4. Sequencing:
-
The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
5. Bioinformatic Analysis:
-
Raw sequencing reads are assessed for quality and trimmed.
-
The trimmed reads are aligned to the human reference genome.
-
Gene expression levels are quantified (e.g., as transcripts per million - TPM).
-
Differential gene expression analysis is performed between the this compound-treated and control groups to identify up- and down-regulated genes.
Western Blotting for Protein Expression Analysis
This protocol is used to validate the changes in protein expression levels of key genes identified through gene expression analysis.
1. Protein Extraction:
-
Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the lysates is determined using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-Cyclin D1, anti-CDK4, anti-AR, anti-GRP78, anti-β-catenin) overnight at 4°C.
-
The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
4. Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).
This comparative guide provides a foundational understanding of the molecular effects of this compound on cancer cells. The presented data and protocols are intended to facilitate further investigation into the therapeutic potential of this promising natural compound. Researchers are encouraged to consult the original research articles for detailed datasets and methodologies.
References
Unveiling the Synergistic Potential of Neoisoliquiritin in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic therapeutic strategies is a central theme in drug development. Combination therapy, the use of two or more drugs, has emerged as a cornerstone approach, particularly in oncology and the management of inflammatory diseases.[1] This guide provides an objective comparison of the synergistic effects observed when Neoisoliquiritin and its aglycone, Isoliquiritigenin (ISL), are combined with other therapeutic agents. The information presented is supported by experimental data to aid researchers in their exploration of novel drug combinations.
This compound, a flavonoid glycoside, and its active form, Isoliquiritigenin, are derived from licorice root and have garnered attention for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and antitumor properties.[2][3][4] Emerging evidence suggests that these compounds can act synergistically with conventional drugs, enhancing their therapeutic efficacy and potentially reducing side effects.[1]
Synergistic Effects in Oncology
Isoliquiritigenin has demonstrated significant synergistic potential when combined with conventional chemotherapeutic agents in preclinical studies. This synergy often results in enhanced cancer cell killing, inhibition of tumor growth, and a reduction in the required dosage of cytotoxic drugs, thereby potentially mitigating their adverse effects.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the synergistic anticancer effects of Isoliquiritigenin with other drugs.
Table 1: Synergistic Effects of Isoliquiritigenin (ISL) and Cyclophosphamide (CP) on U14 Mouse Cervical Cancer Cells
| Treatment Group | In Vitro Inhibition Rate (%) | In Vivo Tumor Inhibition Rate (%) |
| ISL (20 mg/kg) alone | - | 43.55 |
| CP (40 mg/kg) alone | - | 35.57 |
| ISL (20 mg/kg) + CP (40 mg/kg) | 82.61 | 65.66 |
| Data sourced from a study on U14 mouse cervical cancer cells.[1] |
Table 2: Effect of Isoliquiritigenin (ISL) on the Genotoxicity of Cyclophosphamide (CP)
| Treatment Group | Effect on CP-induced Micronuclei Formation | Effect on CP-induced DNA Strand Breaks |
| ISL (5, 10, 20 mg/kg) + CP | Partial Decrease | Dose-dependent Inhibition |
| This table highlights the potential of ISL to mitigate the genotoxic side effects of cyclophosphamide.[1] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and advancement of research findings.
In Vitro Synergy Assessment with Cyclophosphamide
-
Cell Line: U14 mouse cervical cancer cells.[1]
-
Treatment: Cells were treated with ISL (5–25 μg/mL) or cyclophosphamide (0.25–1.25 mg/mL) alone, or a combination of ISL (5–25 μg/mL) and cyclophosphamide (1.0 mg/mL) for 48 hours.[1]
-
Assays:
In Vivo Synergy Assessment with Cyclophosphamide
-
Animal Model: KM mice bearing U14 mouse cervical cancer cell xenografts.[1]
-
Treatment: Mice were administered ISL (20 mg/kg), cyclophosphamide (40 mg/kg), or a combination of both.[1]
-
Outcome Measurement: Tumor growth inhibition was monitored to evaluate the antitumor activity.[1]
-
Genotoxicity Assessment:
Workflow for Assessing Synergistic Effects
Caption: General workflow for assessing synergistic drug effects.
Mechanisms of Synergy: Modulated Signaling Pathways
The synergistic effects of Isoliquiritigenin are often attributed to its ability to modulate multiple signaling pathways that are critical for cancer cell survival, proliferation, and angiogenesis.
PI3K/AKT/mTOR Signaling Pathway
Isoliquiritigenin has been shown to inhibit the PI3K/AKT/mTOR signaling pathway in non-small cell lung cancer A549 cells.[5] This pathway is a central regulator of cell growth, proliferation, and survival. By inhibiting the phosphorylation of key proteins like AKT and mTOR, ISL can induce cell growth inhibition and apoptosis.[5]
Caption: ISL inhibits the PI3K/AKT/mTOR pathway.
VEGF/VEGFR-2 Signaling Pathway
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Isoliquiritigenin has been found to inhibit breast cancer neoangiogenesis by targeting the VEGF/VEGFR-2 signaling pathway.[6] It can suppress the expression of Vascular Endothelial Growth Factor (VEGF) and block the activation of its receptor, VEGFR-2.[6]
Caption: ISL inhibits the VEGF/VEGFR-2 pathway.
Synergistic Effects in Inflammation
Beyond oncology, this compound and its related compounds exhibit potent anti-inflammatory properties.[7] They can modulate key inflammatory pathways such as NF-κB and MAPK, suggesting their potential use in combination with other anti-inflammatory drugs to achieve a more comprehensive therapeutic effect.[8] The combination of glycyrrhizin, a related compound from licorice, with boswellic acids has shown promise in treating moderate COVID-19 infection, highlighting the potential for synergistic anti-inflammatory and immunomodulatory effects.[9]
NF-κB and MAPK Signaling Pathways
Isoliquiritigenin and other bioactive compounds from licorice can inhibit the activation of NF-κB and MAPK signaling cascades.[8] These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[8]
Caption: ISL inhibits NF-κB and MAPK pathways.
The preclinical data strongly suggest that this compound and its aglycone, Isoliquiritigenin, hold significant promise as synergistic partners in combination therapies for both cancer and inflammatory conditions. Their ability to modulate multiple key signaling pathways provides a strong mechanistic basis for their observed synergistic effects. Further research, including well-designed clinical trials, is warranted to fully elucidate their therapeutic potential and to translate these promising preclinical findings into effective clinical strategies.
References
- 1. Isoliquiritigen Enhances the Antitumour Activity and Decreases the Genotoxic Effect of Cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. Perspectives on the Role of Isoliquiritigenin in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoliquiritigenin inhibits cell proliferation and migration through the PI3K/AKT signaling pathway in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dietary Compound Isoliquiritigenin Inhibits Breast Cancer Neoangiogenesis via VEGF/VEGFR-2 Signaling Pathway | PLOS One [journals.plos.org]
- 7. Isoliquiritigenin, a potential therapeutic agent for treatment of inflammation-associated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advancing combination treatment with glycyrrhizin and boswellic acids for hospitalized patients with moderate COVID-19 infection: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Neoisoliquiritin: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical compounds. This guide provides essential information and step-by-step procedures for the proper disposal of Neoisoliquiritin, a bioactive compound isolated from Glycyrrhiza uralensis. Adherence to these guidelines is critical for minimizing risks to personnel and the environment.
This compound, like many chemical reagents, requires careful handling throughout its lifecycle, including its ultimate disposal. While specific disposal regulations can vary by institution and locality, the following procedures are based on established best practices for laboratory chemical waste management.
Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its potential hazards. The following table summarizes the key safety information.
| Hazard Category | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
Step-by-Step Disposal Protocol
The overriding principle for the disposal of this compound is to treat it as a hazardous chemical waste.[1][2] It should not be disposed of in the regular trash or down the drain.[1][3]
1. Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and paper towels), as hazardous chemical waste.[1]
-
Segregate this compound waste from other waste streams. Specifically, keep it separate from incompatible materials. For instance, store it away from strong acids and bases.[4] Collect aqueous and organic solvent waste in separate containers.[5]
2. Containerization:
-
Use a designated, compatible, and leak-proof container for this compound waste.[2][4][5] The original container may be used if it is in good condition.[4]
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name, "this compound."
-
Keep the waste container securely closed except when adding waste.[1][2][4][5]
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2][4]
-
The SAA should be inspected weekly for any signs of leakage.[4]
4. Disposal of Empty Containers:
-
A container that has held this compound should be managed as hazardous waste.
-
For a container to be considered "empty" and disposable as regular trash, it must be triple-rinsed with a suitable solvent that can dissolve this compound.[1][5] Methanol, ethanol, and DMSO are listed as suitable solvents.
-
The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous waste.[1][5]
-
After triple-rinsing, deface or remove the original chemical label from the empty container before disposing of it in the regular trash.[1]
5. Arranging for Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for the pickup and disposal of the hazardous waste.[1][2] Do not attempt to transport or dispose of the waste yourself.
Below is a logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. vumc.org [vumc.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling Neoisoliquiritin
This document provides crucial safety and logistical information for the handling of Neoisoliquiritin, a bioactive flavonoid compound. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and proper disposal.
Personal Protective Equipment (PPE)
Given that this compound is a powdered substance that can cause skin, eye, and respiratory irritation, a comprehensive approach to personal protective equipment is mandatory. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves. | To prevent direct skin contact with the powdered compound and its solutions. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from airborne powder and splashes of solutions. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | To prevent inhalation of the fine powder, especially when handling larger quantities or when there is a potential for dust generation. |
| Body Protection | A fully buttoned laboratory coat. | To protect skin and personal clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential to minimize exposure and ensure the integrity of the compound.
1. Preparation and Weighing:
-
Conduct all handling of powdered this compound within a certified chemical fume hood to minimize inhalation risk.
-
Before weighing, ensure the analytical balance is clean and placed in an area with minimal air currents.
-
Wear all recommended PPE, including a respirator, during the weighing process.
-
Use anti-static weighing dishes to prevent the powder from scattering.
-
Carefully transfer the desired amount of this compound using a clean spatula.
-
Clean the spatula and weighing area with a solvent-moistened wipe (e.g., 70% ethanol) immediately after use to remove any residual powder.
2. Dissolving the Compound:
-
This compound, like many flavonoids, has limited solubility in aqueous solutions. Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions.
-
To prepare a stock solution, add the appropriate volume of DMSO to the vial containing the pre-weighed this compound.
-
Cap the vial tightly and vortex or sonicate until the compound is fully dissolved. Gentle warming in a water bath (up to 60°C) may aid dissolution.
-
For cell-based assays, dilute the DMSO stock solution into the culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1-0.2% v/v) to avoid solvent-induced cytotoxicity.
3. Storage of Stock Solutions:
-
Store stock solutions in amber vials or containers wrapped in foil to protect them from light, which can cause degradation.
-
For short-term storage, keep solutions at -20°C. For long-term storage, -80°C is recommended.
-
To minimize oxidation, vials can be purged with an inert gas like nitrogen or argon before sealing.
Disposal Plan
Proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Solid Waste:
-
Contaminated solid waste, including weighing paper, pipette tips, and gloves, should be collected in a dedicated, clearly labeled hazardous waste container.
-
This container should be kept sealed when not in use.
2. Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a labeled hazardous waste container. Do not pour this waste down the drain.
-
Unused DMSO stock solutions should also be collected as hazardous chemical waste.
3. Decontamination and Disposal:
-
All glassware and equipment that have come into contact with this compound should be decontaminated. This can be achieved by rinsing with a suitable solvent (e.g., ethanol or acetone) to remove any residue, followed by washing with an appropriate laboratory detergent. The initial solvent rinse should be collected as hazardous waste.
-
For the final disposal of collected hazardous waste, follow your institution's specific guidelines and use a licensed chemical waste disposal service.
Quantitative Safety Data
Experimental Workflow and Signaling Pathway Diagrams
To provide a practical context for the handling of this compound, the following diagrams illustrate a typical experimental workflow for an in vitro anti-inflammatory assay and the relevant NF-κB signaling pathway that is often investigated.
Caption: Workflow for assessing the anti-inflammatory effects of this compound.
Caption: this compound's potential role in inhibiting the NF-κB pathway.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
